Pinoxaden
Description
structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[8-(2,6-diethyl-4-methylphenyl)-7-oxo-1,2,4,5-tetrahydropyrazolo[1,2-d][1,4,5]oxadiazepin-9-yl] 2,2-dimethylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O4/c1-7-16-13-15(3)14-17(8-2)18(16)19-20(26)24-9-11-28-12-10-25(24)21(19)29-22(27)23(4,5)6/h13-14H,7-12H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGOHCFMYLBAPRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC(=C1C2=C(N3CCOCCN3C2=O)OC(=O)C(C)(C)C)CC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8034823 | |
| Record name | Pinoxaden | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8034823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Solubilities (g/L): acetone 250; dichloromethane >500; ethyl acetate 130; hexane 1.0; methanol 260; octanol 140; toluene 130, In water, 220 mg/L at 25 °C | |
| Record name | Pinoxaden | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7884 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.16 at 21 °C | |
| Record name | Pinoxaden | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7884 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
2.0X10-4 mPa at 20 °C; 4.6X10-4 mPa at 25 °C /SRC: 3.5X10-9 mm Hg at 25 °C/ | |
| Record name | Pinoxaden | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7884 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Fine white powder | |
CAS No. |
243973-20-8 | |
| Record name | Pinoxaden | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=243973-20-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pinoxaden [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0243973208 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pinoxaden | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8034823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | pinoxaden (ISO); 8-(2,6-diethyl-4-methylphenyl)-7-oxo-1,2,4,5-tetrahydro-7H-pyrazolo[1,2-d][1,4,5]oxadiazepin-9-yl 2,2-dimethylpropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PINOXADEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U55GLF9LV9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Pinoxaden | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7884 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
120.5-121.6 °C | |
| Record name | Pinoxaden | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7884 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Pinoxaden's Mechanism of Action on Acetyl-CoA Carboxylase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pinoxaden is a highly effective, post-emergence graminicide belonging to the phenylpyrazoline (DEN) chemical class. Its herbicidal activity stems from the targeted inhibition of acetyl-CoA carboxylase (ACCase), a critical enzyme in the fatty acid biosynthesis pathway of susceptible grass species. This technical guide provides an in-depth examination of the molecular mechanism by which this compound inhibits ACCase. It details the biochemical interaction, presents quantitative inhibition data, outlines key experimental protocols for studying this mechanism, and provides visual representations of the pathways and processes involved. This document is intended to serve as a comprehensive resource for researchers in weed science, herbicide development, and plant biochemistry.
Introduction to Acetyl-CoA Carboxylase (ACCase)
Acetyl-CoA carboxylase (EC 6.4.1.2) is a biotin-dependent enzyme that catalyzes the first committed and rate-limiting step in the de novo biosynthesis of fatty acids.[1] It facilitates the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. In plants, particularly grasses (Poaceae family), a homomeric form of ACCase is located in the plastids.[2][3] This single, large polypeptide contains all three functional domains: the biotin carboxyl carrier protein (BCCP), the biotin carboxylase (BC) that carboxylates biotin, and the carboxyltransferase (CT) that transfers the carboxyl group from biotin to acetyl-CoA.[2] The inhibition of this enzyme halts the production of fatty acids, which are essential for building cell membranes and storing energy, leading to a cessation of growth and eventual death of the plant.[4]
The Core Mechanism of this compound Action
Pro-herbicide Activation and Translocation
This compound is applied as a pro-herbicide in the form of a pivalate ester. Following foliar application, it is absorbed and rapidly hydrolyzed in the plant to its active enol form, M2 (NOA 407854), which is the molecule that actually inhibits the ACCase enzyme. This active form is then translocated via the phloem to the meristematic regions (growing points) of the plant where fatty acid synthesis is most active.
Inhibition of the Carboxyltransferase (CT) Domain
The herbicidal action of this compound is achieved through the specific inhibition of the carboxyltransferase (CT) domain of the ACCase enzyme. X-ray crystallography studies on the CT domain of yeast ACC have provided a detailed structural basis for this interaction.
-
Binding Site: this compound binds to the active site of the CT domain, specifically at the interface of the CT dimer.
-
Binding Mode: Despite chemical differences, this compound's binding mode is remarkably similar to that of the cyclohexanedione (DIM) class of herbicides. It requires only a minor conformational change in the dimer interface to bind effectively. This contrasts with the aryloxyphenoxypropionate (FOP) class of herbicides, which bind to a different region of the dimer interface and require a more significant conformational change for binding.
-
Structural Confirmation: The crystal structure of the yeast ACC CT domain in complex with this compound has been resolved at 2.8-Å resolution, confirming its binding location and interaction with key amino acid residues. This structural knowledge is fundamental to understanding cross-resistance patterns and designing new inhibitors.
The inhibition of the CT domain blocks the transfer of a carboxyl group to acetyl-CoA, thereby preventing the formation of malonyl-CoA and shutting down the entire fatty acid synthesis pathway.
Quantitative Inhibition Data
The inhibitory potency of this compound against ACCase is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the herbicide required to reduce enzyme activity by 50%. This value can vary significantly between susceptible and resistant weed biotypes. The GR50 value, the dose required to reduce plant growth (biomass) by 50%, is also a key metric determined from whole-plant assays.
| Target Species | Biotype | Parameter | Value (µM) | Resistance Factor (RF) | Reference |
| Digitaria ciliaris | Susceptible (S) | IC50 | 1.5 | - | |
| Digitaria ciliaris | Resistant (R1) | IC50 | 12.7 | 8.5 | |
| Digitaria ciliaris | Resistant (R2) | IC50 | 28.4 | 18.9 | |
| Phalaris minor | Susceptible (S) | IC50 | 0.47 | - | |
| Phalaris minor | Resistant (R) | IC50 | 11.0 | 23.4 | |
| Avena sativa | Susceptible | pI50* | 7.1 (0.079 µM) | - | |
| Target Species | Biotype | Parameter | Value (g ai ha⁻¹) | Resistance Factor (RF) | Reference |
| Avena fatua | Susceptible (S) | GR50 | ~1.2 | - | |
| Avena fatua | Resistant (R1) | GR50 | 30.1 | 25.1 | |
| Avena fatua | Resistant (R3) | GR50 | 36.2 | 30.2 | |
| Sorghum halepense | Susceptible (S) | GR50 | 0.06x | - | |
| Sorghum halepense | Resistant (R) | GR50 | 8x | 133 |
Table 1: Quantitative data on this compound inhibition of ACCase activity and plant growth. *pI50 is the negative logarithm of the IC50 value. The value in parentheses is the calculated IC50. **Value is expressed as a multiple of the recommended field rate.
Resistance Mechanisms
Understanding the mechanism of action also involves studying the mechanisms by which weeds evolve resistance. For this compound, two primary mechanisms have been identified:
-
Target-Site Resistance (TSR): This involves single nucleotide polymorphisms (SNPs) in the ACCase gene, leading to amino acid substitutions in the CT domain. These changes alter the herbicide's binding site, reducing its affinity. Common mutations conferring resistance to this compound include Ile-1781-Leu and Ile-2041-Asn.
-
Non-Target-Site Resistance (NTSR): This involves mechanisms that reduce the amount of active herbicide reaching the target site. The most common form is enhanced metabolic detoxification, often mediated by cytochrome P450 monooxygenases, which break down the herbicide molecule before it can inhibit ACCase.
Experimental Protocols
Protocol for ACCase Inhibition Assay (Spectrophotometric)
This protocol is based on a continuous spectrophotometric assay that couples the production of malonyl-CoA to the NADPH-dependent reduction of malonyl-CoA, catalyzed by malonyl-CoA reductase (MCR). The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm.
1. Enzyme Extraction: a. Harvest 5-10 g of fresh, young leaf tissue from actively growing grass weeds. b. Immediately freeze the tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle. c. Homogenize the powder in an ice-cold extraction buffer (e.g., 100 mM HEPES-KOH pH 7.5, 2 mM EDTA, 5 mM DTT, 10% glycerol, 1 mM PMSF). d. Centrifuge the homogenate at high speed (e.g., 25,000 x g) for 20 minutes at 4°C. e. Collect the supernatant containing the crude enzyme extract. The protein concentration should be determined using a standard method (e.g., Bradford assay).
2. Reaction Mixture Preparation: a. Prepare an assay master mix in a suitable buffer (e.g., 100 mM MOPS-KOH, pH 7.8). b. The final reaction mixture in a 96-well plate or cuvette should contain:
- 5 mM MgCl₂
- 15 mM NaHCO₃
- 2 mM ATP
- 0.4 mM NADPH
- Recombinant Malonyl-CoA Reductase (MCR)
- ACCase enzyme extract
- Varying concentrations of this compound (dissolved in DMSO, with a solvent control).
3. Assay Procedure: a. Add all reaction components except acetyl-CoA to the microplate wells. b. Add the test inhibitor (this compound) at various concentrations. Include a vehicle control (e.g., DMSO) for baseline activity. c. Pre-incubate the mixture with the ACCase enzyme for 10-15 minutes at a constant temperature (e.g., 37°C) to allow inhibitor binding. d. Initiate the reaction by adding acetyl-CoA. e. Immediately begin monitoring the decrease in absorbance at 340 nm over time using a microplate reader.
4. Data Analysis: a. Calculate the initial reaction velocity (rate of NADPH consumption) for each inhibitor concentration. b. Express the activity at each this compound concentration as a percentage of the activity of the no-inhibitor control. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. d. Fit the data to a non-linear regression model (sigmoidal dose-response curve) to determine the IC50 value.
Protocol for X-ray Crystallography of the this compound-ACCase Complex
This protocol is a summary of the methodology used to determine the crystal structure of the this compound-CT domain complex.
1. Protein Expression and Purification: a. Express the carboxyltransferase (CT) domain (e.g., residues 1476–2233 of Saccharomyces cerevisiae ACC) in a suitable expression system (e.g., E. coli). b. Purify the expressed protein to homogeneity using standard chromatographic techniques (e.g., affinity, ion exchange, size exclusion).
2. Crystallization of the Apo-Enzyme: a. Concentrate the purified CT domain to ~10 mg/ml. b. Crystallize the protein using the hanging-drop vapor diffusion method at 4°C. c. A typical reservoir solution contains 0.1 M sodium citrate (pH 5.5), 9% (w/v) PEG 8000, 0.2 M NaCl, and 10% (v/v) glycerol.
3. Formation of the this compound-CT Complex (Crystal Soaking): a. Once high-quality apo-enzyme crystals are formed, transfer them to a solution containing the reservoir buffer supplemented with the inhibitor. b. Soak the crystals in a 1 mM solution of this compound for a defined period (e.g., 80 minutes). Note: Higher concentrations or longer soaking times may degrade crystal diffraction quality.
4. Cryoprotection and Data Collection: a. Transfer the soaked crystal to a cryoprotectant solution (e.g., reservoir solution with 25% glycerol). b. Flash-freeze the crystal in liquid nitrogen. c. Collect X-ray diffraction data at a synchrotron beamline (e.g., NSLS beamline X29A) at 100 K.
5. Structure Determination and Refinement: a. Process the diffraction images using software like HKL to determine space group and unit cell parameters. b. Solve the structure using molecular replacement with a known CT domain structure as the search model. c. Refine the atomic model against the diffraction data using programs like CNS, incorporating the this compound molecule into the electron density map.
Conclusion
This compound's efficacy as a graminicide is rooted in its precise and potent inhibition of the carboxyltransferase domain of acetyl-CoA carboxylase. Structural biology has revealed that it binds at the CT dimer interface, a mode of action similar to DIM herbicides, which explains observed patterns of cross-resistance. Quantitative assays consistently demonstrate its high potency against susceptible grass species and quantify the loss of sensitivity in resistant biotypes. The detailed protocols provided herein offer a foundation for further research into the ACCase-Pinoxaden interaction, the evolution of resistance, and the development of next-generation herbicides with improved characteristics.
References
Pinoxaden synthesis pathway and key intermediates
An In-depth Technical Guide to the Synthesis of Pinoxaden and its Core Intermediates
This technical guide provides a comprehensive overview of the primary synthetic pathways for this compound, a post-emergence herbicide for the control of grass weeds in cereal crops. The document details the key chemical transformations, critical intermediates, and reaction mechanisms. Experimental protocols are provided based on published literature, and quantitative data is summarized for comparative analysis. Visual diagrams generated using the DOT language illustrate the synthetic routes and experimental workflows. This guide is intended for researchers, chemists, and professionals in the fields of agrochemical synthesis and drug development.
Introduction to this compound
This compound is a potent and selective inhibitor of the enzyme acetyl-CoA carboxylase (ACCase) in grasses, which is essential for fatty acid biosynthesis. This mode of action leads to the disruption of cell membrane formation and ultimately the death of susceptible weed species. The chemical structure of this compound is 8-(2,6-diethyl-4-methylphenyl)-1,2,4,5-tetrahydro-7-oxo-7H-pyrazolo[1,2-d][1][2]oxadiazepine-9-yl 2,2-dimethylpropanoate. Its synthesis involves a multi-step process with several key intermediates.
Primary Synthesis Pathway
The most common industrial synthesis of this compound commences with 2,6-diethyl-4-methylaniline and proceeds through several key stages.[1][3] This pathway is characterized by a Sandmeyer reaction, a coupling reaction to introduce the malonate group, hydrolysis, cyclization to form the heterocyclic core, and a final esterification.
Overall Synthesis Scheme
The following diagram illustrates the primary synthetic route to this compound.
Caption: Primary synthesis pathway of this compound.
Key Intermediates and Their Synthesis
The successful synthesis of this compound relies on the efficient preparation of several key intermediates. This section details the experimental protocols for these crucial steps.
Key Intermediate 1: 2,6-diethyl-4-methylbromobenzene
This intermediate is synthesized from 2,6-diethyl-4-methylaniline via a Sandmeyer reaction.
Experimental Protocol:
-
To a solution of 40% hydrobromic acid (280g), 65.2g (0.4 mol) of 2,6-diethyl-4-methylaniline is added.
-
The mixture is cooled to a temperature between 0-5°C.
-
An aqueous solution of sodium nitrite (33.1g, 0.48 mol, dissolved in 100 mL of water) is added dropwise.
-
After the addition is complete, the reaction mixture is stirred for 30 minutes.
-
Cuprous bromide (26.2g, 0.2 mol) is then added, and the mixture is heated to 60°C for 4 hours.
-
The reaction progress is monitored using Thin Layer Chromatography (TLC).
-
Upon completion, the mixture is poured into 250 mL of ice water and extracted three times with dichloromethane.
-
The combined organic layers are dried over anhydrous sodium sulfate and concentrated by rotary evaporation.
-
The crude product is purified by vacuum distillation, collecting the fraction at 102-106°C / 5 mmHg to yield the final product.
Quantitative Data:
| Reactant/Product | Molar Mass ( g/mol ) | Amount (g) | Moles | Yield (%) | Purity (%) |
| 2,6-diethyl-4-methylaniline | 163.26 | 65.2 | 0.4 | - | - |
| Sodium Nitrite | 69.00 | 33.1 | 0.48 | - | - |
| Cuprous Bromide | 143.45 | 26.2 | 0.18 | - | - |
| 2,6-diethyl-4-methylbromobenzene | 227.15 | 81.07 | 0.36 | 90 | - |
Key Intermediate 2: 2,6-diethyl-4-methylphenylmalonamide
This intermediate can be prepared by the coupling of 2,6-diethyl-4-methylbromobenzene with either malononitrile followed by hydrolysis, or with diethyl malonate.
Experimental Protocol (via Malononitrile):
-
A mixture of 2,6-diethyl-4-methylbromobenzene, malononitrile, and a copper iodide catalyst is reacted.
-
The resulting 2,6-diethyl-4-methylphenylmalononitrile is then hydrolyzed using a hydrogen peroxide solution under alkaline conditions to yield 2,6-diethyl-4-methylphenylmalonamide.
Experimental Protocol (via Diethyl Malonate):
-
In a 250 mL four-necked reaction flask equipped with a stirrer, thermometer, and condenser, add 32.0g (0.2 mol) of diethyl malonate, 16g (0.4 mol) of sodium hydroxide, and 100 mL of N-methylpyrrolidone.
-
Under nitrogen protection, heat the mixture to 100-110°C and react for 2 hours.
-
Add 22.7g (0.1 mol) of 2,6-diethyl-4-methylbromobenzene and 1.2g of cuprous bromide.
-
The reaction is then heated to 120-130°C for 10 hours.
-
After cooling, the solvent is removed under reduced pressure.
-
200g of water is added, and the pH is adjusted to 3 with hydrochloric acid.
-
The mixture is extracted with ethyl acetate (3 x 80 mL), and the combined organic layers are washed with water (3 x 150 mL).
-
The organic phase is concentrated, and n-hexane (10 mL) is added to induce crystallization.
-
The resulting solid is filtered and washed with n-hexane to give the product.
Quantitative Data (via Diethyl Malonate):
| Reactant/Product | Molar Mass ( g/mol ) | Amount (g) | Moles | Yield (%) | Purity (%) |
| Diethyl malonate | 160.17 | 32.0 | 0.2 | - | - |
| 2,6-diethyl-4-methylbromobenzene | 227.15 | 22.7 | 0.1 | - | - |
| 2,6-diethyl-4-methylphenylmalonamide | 262.33 | 22.9 | 0.087 | 75 | - |
Key Intermediate 3: 8-(2,6-diethyl-4-methylphenyl)tetrahydropyrazolo[1,2-d]-oxadiazepine-7,9-dione
This heterocyclic core is formed by the cyclization of 2,6-diethyl-4-methylphenylmalonamide with-oxadiazepine dihydrobromide.
Experimental Protocol:
-
2,6-diethyl-4-methylphenylmalonamide is reacted with-oxadiazepine dihydrobromide in the presence of triethylamine.
-
The reaction is typically carried out in a suitable solvent such as toluene, xylene, or chlorobenzene.
-
The molar ratio of the malonamide derivative to the oxadiazepine dihydrobromide is generally 1:1.0 to 1.5.
-
The molar ratio of the malonamide derivative to triethylamine can range from 1:0.5 to 5.0.
Final Product: this compound
The final step is the esterification of the heterocyclic core with pivaloyl chloride.
Experimental Protocol:
-
In a reaction vessel, 8-(2,6-diethyl-4-methylphenyl)tetrahydropyrazolo[1,2-d]-oxadiazepine-7,9-dione, pivaloyl chloride, triethylamine, and a catalytic amount of 4-dimethylaminopyridine (DMAP) are mixed in tetrahydrofuran.
-
The reaction is stirred at 20-25°C for 1-10 hours.
-
The reaction mixture is then poured into saturated brine and extracted with ethyl acetate.
-
The organic layer is concentrated, and the crude product is crystallized and washed with n-hexane to yield this compound as an off-white solid.
Quantitative Data:
| Reactant/Product | Molar Mass ( g/mol ) | Molar Ratio | Yield (%) | Melting Point (°C) |
| 8-(2,6-diethyl-4-methylphenyl)...dione | 330.41 | 1 | - | - |
| Pivaloyl chloride | 120.58 | 1.0 - 1.5 | - | - |
| Triethylamine | 101.19 | 1.1 - 5.0 | - | - |
| 4-dimethylaminopyridine (DMAP) | 122.17 | 0.01 - 0.1 | - | - |
| This compound | 414.55 | - | 80 - 94 | 120-122 |
Alternative Synthesis Pathway
An alternative synthetic approach avoids the use of highly toxic cyaniding reagents and expensive metal catalysts by starting from 2,6-diethyl-4-methyl phenylmalonate.
Caption: Alternative synthesis pathway for this compound.
This method involves the reaction of 2,6-diethyl-4-methyl phenylmalonate with hydrazine hydrate to form an intermediate which is then cyclized and subsequently esterified to yield this compound. This approach is presented as being more environmentally friendly and cost-effective for large-scale industrial production.
Experimental Workflow Visualization
The following diagram illustrates a typical laboratory workflow for the synthesis and purification of an intermediate in the this compound synthesis pathway.
Caption: General experimental workflow.
Conclusion
The synthesis of this compound is a well-established process with a primary pathway that is widely implemented in industrial settings. The key to a successful synthesis lies in the careful control of reaction conditions and the efficient preparation of key intermediates. While alternative, potentially more sustainable routes are being developed, the pathway originating from 2,6-diethyl-4-methylaniline remains a cornerstone of this compound production. This guide has provided an in-depth overview of these synthetic strategies, complete with experimental details and quantitative data, to serve as a valuable resource for professionals in the field of chemical synthesis.
References
Pinoxaden discovery and development history
An In-depth Technical Guide to the Discovery and Development of Pinoxaden
Abstract
This compound is a highly selective, post-emergence herbicide developed by Syngenta for the control of annual grass weeds in cereal crops like wheat and barley. As a member of the phenylpyrazoline (DEN) chemical class, it represents a distinct group of Acetyl-CoA Carboxylase (ACCase) inhibitors. This document provides a comprehensive overview of the discovery, development, mechanism of action, chemical synthesis, biological performance, and toxicological profile of this compound. It is intended for researchers and professionals in the fields of agrochemical science and drug development.
Discovery and Development History
The development of this compound was the result of a targeted research and optimization program at Syngenta aimed at finding a novel graminicide with superior performance in cereal crops. The journey from initial discovery to global commercialization involved several key stages.
1.1 Initial Discovery and Optimization The discovery process for this compound originated from the observation that certain 2-aryl-1,3-dione compounds, initially investigated for their acaricidal properties, also exhibited weak herbicidal activity on monocotyledonous plants[1]. This led Syngenta to explore derivatives of this chemical scaffold. Researchers synthesized and tested numerous 3-hydroxy-4-phenyl-5-oxo-pyrazolines, optimizing the structure for both potent herbicidal activity against key grass weeds and high selectivity in small grain cereals[1].
Key findings from the structure-activity relationship (SAR) studies revealed that the overall biological performance was influenced by three distinct parts of the molecule: the aryl group, the dione moiety, and the hydrazine component[1]. This optimization process led to the selection of a lead structure incorporating a[2][3]oxadiazepane ring, which ultimately became this compound.
1.2 Development Timeline Syngenta first identified the significant biological activity of the compound that would become this compound in 1997. The key milestones in its development are as follows:
-
2000: Commercial development of the molecule begins.
-
2004: Syngenta submits a registration application to the European Commission.
-
2005: this compound receives its first registration in the United Kingdom under the trade name Axial®.
-
2006: The product is officially launched and marketed by Syngenta in major cereal-growing regions, including Canada, the United States, Australia, and New Zealand, for post-emergence control of grass weeds in wheat and barley.
The development process also focused heavily on formulation technology. To ensure crop safety, particularly in barley, the proprietary safener cloquintocet-mexyl was incorporated into the formulation. Furthermore, specialized adjuvants, such as tris-esters of phosphoric acid, were developed as "built-in" components to enhance stability and biological efficacy.
Mechanism of Action
This compound is a potent and selective inhibitor of the enzyme Acetyl-CoA Carboxylase (ACCase). This enzyme catalyzes the first committed step in the de novo biosynthesis of fatty acids.
2.1 Biochemical Pathway this compound is classified as a Group 1 (HRAC Group A) herbicide. It is a pro-herbicide, meaning the parent molecule is not the primary active substance. Following application and absorption into the plant, this compound is rapidly hydrolyzed at its ester moiety to its active enol form, the metabolite M2 (NOA 407854).
The active form is translocated systemically through both the xylem and phloem to the plant's meristematic tissues (growing points). Here, it binds to and inhibits the chloroplastic ACCase enzyme in susceptible grass species. This inhibition blocks the carboxylation of acetyl-CoA to malonyl-CoA, a critical building block for fatty acids. The subsequent depletion of lipids disrupts the formation and integrity of cell membranes, leading to a cessation of growth, chlorosis (yellowing), and eventual necrosis and death of the weed. Symptoms typically become visible within 5-7 days, with complete control achieved in 14-21 days.
2.2 Molecular Interaction X-ray crystallography studies have elucidated the binding mode of this compound to the carboxyltransferase (CT) domain of the ACCase enzyme. This compound binds at the dimer interface of the CT domain. Its binding mode is chemically distinct from aryloxyphenoxypropionate (FOP) herbicides but shares similarities with cyclohexanedione (DIM) herbicides like tepraloxydim, with the central pyrazoline ring of this compound occupying a similar position to the cyclohexanedione ring of tepraloxydim. This unique binding interaction is crucial for its efficacy, especially against certain weed biotypes that have developed resistance to other ACCase inhibitors.
Chemical Synthesis
The industrial synthesis of this compound has been described in various patents and involves a multi-step process. A common pathway starts from 2,6-diethyl-4-methylaniline.
3.1 General Synthesis Protocol The synthesis can be broadly outlined as follows:
-
Sandmeyer Reaction: 2,6-diethyl-4-methylaniline is converted to 2,6-diethyl-4-methylbromobenzene.
-
Coupling: The bromobenzene intermediate is coupled with a malonate derivative, such as malononitrile or diethyl malonate, under catalysis (e.g., cuprous iodide) to form 2,6-diethyl-4-methylphenylmalononitrile or a related ester.
-
Hydrolysis: The resulting product is hydrolyzed, for instance using hydrogen peroxide in alkaline conditions, to yield the corresponding malonamide.
-
Cyclization: The malonamide derivative is reacted with an oxadiazepine intermediate, such as-oxadiazepine dihydrobromide, in the presence of a base like triethylamine to form the fused heterocyclic core.
-
Esterification: Finally, the heterocyclic intermediate is esterified with pivaloyl chloride to produce the end product, this compound.
Alternative methods have been developed to improve yield, reduce costs, and minimize environmental impact by using different catalysts or starting materials.
References
Pinoxaden: A Technical Guide to its Pro-Herbicide Nature and Bioactivation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of Pinoxaden, a leading post-emergence graminicide. It details its classification as a pro-herbicide, the mechanism of its bioactivation within susceptible grass weeds, and the molecular basis for its selectivity in cereal crops. The guide includes a summary of key efficacy data, detailed experimental protocols for its study, and visualizations of the activation pathway and analytical workflows.
Introduction: this compound as a Pro-Herbicide
This compound is a selective, post-emergent herbicide belonging to the phenylpyrazole (DEN) chemical class, developed for the control of annual grass weeds in cereal crops such as wheat and barley[1][2]. It is applied as a pivalate ester, a chemical form that is not herbicidally active itself. This inactive precursor is termed a "pro-herbicide"[3]. Its herbicidal activity is entirely dependent on its metabolic conversion within the target plant into its active form[3][4]. This bioactivation is a critical step in its mode of action and a key determinant of its selectivity.
The ultimate target of the activated this compound is the enzyme Acetyl-CoA Carboxylase (ACCase). ACCase is a vital enzyme in the biosynthesis of fatty acids, which are essential components of plant cell membranes. By inhibiting ACCase, the activated herbicide disrupts lipid synthesis, leading to a breakdown of cell membrane integrity and ultimately, the death of the susceptible weed.
The Bioactivation Pathway of this compound
The conversion of this compound from its inactive pro-herbicide form to the active herbicidal compound is a multi-step metabolic process that occurs within the plant's cells.
Step 1: Hydrolysis to the Active Enol Form
The primary and essential step in the bioactivation of this compound is the hydrolysis of its pivalate ester group. This reaction is catalyzed by non-specific esterase enzymes present within the plant. The hydrolysis cleaves the ester bond, releasing the active enol metabolite, known as M2 or NOA 407854. This "acid" form of this compound is the actual inhibitor of the ACCase enzyme. While the specific esterases responsible for this conversion in susceptible weeds versus tolerant crops have not been fully elucidated in the available literature, the differential rate of metabolism and detoxification is a key factor in this compound's selectivity.
Subsequent Metabolic Detoxification
Following the initial activation, the active metabolite M2 (NOA 407854) can undergo further metabolic transformations, primarily through oxidation and hydroxylation reactions. These subsequent steps generally lead to the detoxification of the herbicide. Key metabolites formed from M2 include:
-
M4 (SYN 505164): Formed by the hydroxylation of the 4-methyl group on the phenyl ring of M2.
-
M3 (NOA 447204): Another hydroxylated derivative of M2.
These hydroxylated metabolites can be further conjugated with sugars, such as glucose, to form more water-soluble and less toxic compounds that can be sequestered within the plant cell vacuoles. In tolerant crops like wheat and barley, this detoxification process is often enhanced, contributing to their safety from the herbicide's effects. The use of a safener, cloquintocet-mexyl, in this compound formulations further accelerates this metabolic degradation in the crop, but not in the target weeds, thereby increasing the margin of selectivity.
The following diagram illustrates the bioactivation and subsequent metabolism of this compound.
Quantitative Efficacy Data
The herbicidal efficacy of this compound is attributed to its active metabolite, M2 (NOA 407854), which is a potent inhibitor of the ACCase enzyme. The pro-herbicide form, this compound, is considered to have little to no inhibitory activity on the enzyme itself.
| Compound | Target | Parameter | Value | Reference |
| This compound (Pro-herbicide) | Plant ACCase | IC50 | Not typically active; not tested in vitro | Implied by |
| This compound Acid (M2/NOA 407854) | Plant ACCase | IC50 | 7.1 ±0.2 µM |
IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
Experimental Protocols
This section details the methodologies for key experiments related to the study of this compound's activation and its effects.
Protocol for Quantification of this compound and its Metabolites in Plant Tissue
This protocol is based on the principles of QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.
Objective: To extract and quantify the concentration of this compound and its primary active metabolite (M2/NOA 407854) in plant tissues (e.g., wheat, blackgrass).
Materials:
-
Plant tissue (fresh or frozen)
-
Acetonitrile (ACN)
-
Water (HPLC grade)
-
Formic acid
-
Anhydrous magnesium sulfate (MgSO₄)
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Centrifuge tubes (50 mL)
-
High-speed centrifuge
-
Vortex mixer
-
Syringe filters (0.22 µm)
-
HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer (LC-MS/MS)
-
Analytical standards of this compound and NOA 407854
Procedure:
-
Sample Homogenization: Weigh 5-10 g of homogenized plant tissue into a 50 mL centrifuge tube.
-
Extraction: Add 10 mL of ACN to the tube. For the extraction of the more polar metabolite M2, acidified ACN (e.g., with 1% formic acid) may be used to improve recovery. Vortex vigorously for 1 minute.
-
Salting-out: Add 4 g of anhydrous MgSO₄ and 1 g of NaCl. Immediately cap and shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tubes at ≥4000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer a 1 mL aliquot of the upper ACN layer to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18 sorbent. Vortex for 30 seconds.
-
Final Centrifugation: Centrifuge at high speed (e.g., 10,000 rpm) for 5 minutes.
-
Sample Preparation for LC-MS/MS: Take an aliquot of the cleaned extract, filter through a 0.22 µm syringe filter, and dilute as necessary with the initial mobile phase for analysis.
-
LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system. Use a suitable C18 column for chromatographic separation. The mass spectrometer should be operated in positive ion mode using multiple reaction monitoring (MRM) to detect and quantify the parent this compound and its metabolite NOA 407854. Specific precursor-to-product ion transitions for each analyte must be optimized.
The following diagram outlines the experimental workflow for this protocol.
Protocol for In Vitro ACCase Inhibition Assay
Objective: To determine the inhibitory effect of this compound and its active metabolite on ACCase activity extracted from susceptible plants.
Materials:
-
Young leaf tissue from a susceptible grass species (e.g., Alopecurus myosuroides)
-
Extraction buffer (e.g., containing Tris-HCl, EDTA, DTT, and protease inhibitors)
-
Assay buffer (e.g., containing Tris-HCl, MgCl₂, ATP, NaHCO₃)
-
Acetyl-CoA substrate
-
¹⁴C-labeled sodium bicarbonate (NaH¹⁴CO₃)
-
This compound and NOA 407854 dissolved in a suitable solvent (e.g., DMSO)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Enzyme Extraction: Harvest fresh, young leaf tissue and grind to a fine powder in liquid nitrogen. Homogenize the powder in ice-cold extraction buffer.
-
Clarification: Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet cell debris. The supernatant contains the crude enzyme extract.
-
Assay Preparation: In microcentrifuge tubes, prepare reaction mixtures containing the assay buffer, a known amount of enzyme extract, and varying concentrations of the inhibitor (this compound or NOA 407854) or solvent control. Pre-incubate for 10-15 minutes at the optimal temperature for the enzyme.
-
Initiation of Reaction: Start the enzymatic reaction by adding acetyl-CoA and ¹⁴C-labeled sodium bicarbonate.
-
Incubation: Incubate the reaction mixture for a defined period (e.g., 15-30 minutes) at the optimal temperature.
-
Termination of Reaction: Stop the reaction by adding a strong acid (e.g., HCl), which also removes any unreacted H¹⁴CO₃⁻.
-
Measurement of Activity: After drying, add a scintillation cocktail to the tubes and measure the amount of ¹⁴C incorporated into the acid-stable product (malonyl-CoA) using a liquid scintillation counter.
-
Data Analysis: Calculate the enzyme activity at each inhibitor concentration relative to the solvent control. Plot the percent inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Conclusion
This compound's efficacy as a graminicide is a direct result of its design as a pro-herbicide. Its selective activation in target weeds, coupled with rapid detoxification in cereal crops, provides a robust mechanism for weed control. The primary activation step, ester hydrolysis to the active metabolite NOA 407854, is the key event that "switches on" its herbicidal properties. Further research into the specific esterases involved in this activation step could provide deeper insights into the evolution of herbicide resistance and inform the design of future selective herbicides. The protocols and data presented in this guide offer a comprehensive technical resource for researchers in the fields of herbicide science, plant biochemistry, and crop protection.
References
Toxicological Profile of Pinoxaden on Non-Target Organisms: A Technical Guide
Introduction
Pinoxaden is a selective post-emergence herbicide used for the control of annual grass weeds in cereal crops.[1] Its mode of action is the inhibition of the enzyme acetyl-CoA carboxylase (ACCase), which is crucial for the biosynthesis of fatty acids in susceptible grass species.[1][2] While effective against target weeds, the potential impact of this compound on non-target organisms is a critical aspect of its environmental risk assessment. This technical guide provides a comprehensive overview of the toxicological profile of this compound on a range of non-target organisms, intended for researchers, scientists, and drug development professionals. The information is compiled from regulatory assessments by the United States Environmental Protection Agency (US EPA) and the European Food Safety Authority (EFSA), as well as from available scientific literature.
Mammalian Toxicology
This compound exhibits a low order of acute toxicity in mammals via oral, dermal, and inhalation routes.[3] The primary target organs identified in repeat-dose studies are the liver and kidneys.[4] There is no evidence of carcinogenicity or neurotoxicity. Developmental toxicity studies in rats and rabbits have been conducted, with some effects observed at high doses.
Table 1: Mammalian Toxicity of this compound
| Species | Study Type | Endpoint | Value (mg/kg bw/day) | Key Findings |
| Rat | Acute Oral LD50 | LD50 | >5000 mg/kg | Low acute oral toxicity. |
| Rat | 90-Day Dietary | NOAEL (Male) | 300 mg/kg/day | No adverse effects observed up to the highest dose tested. |
| Rat | 90-Day Dietary | NOAEL (Female) | 100 mg/kg/day | Increased water consumption and urinary volume at 300 mg/kg/day. |
| Mouse | 18-Month Gavage (Carcinogenicity) | NOAEL | 5 mg/kg/day | Based on mortality and reduced body weight gain at higher doses. No evidence of carcinogenicity. |
| Rabbit | Developmental Toxicity | NOAEL (Maternal) | 10 mg/kg/day | Based on decreased body weight and food consumption at higher doses. |
| Rabbit | Developmental Toxicity | NOAEL (Developmental) | 30 mg/kg/day | Total litter resorption and abortions observed at 100 mg/kg/day. |
Avian Toxicology
Based on acute and dietary studies, this compound is considered practically non-toxic to birds.
Table 2: Avian Toxicity of this compound
| Species | Study Type | Endpoint | Value | Classification |
| Bobwhite Quail (Colinus virginianus) | Acute Oral LD50 | LD50 | >2250 mg/kg bw | Practically non-toxic |
| Mallard Duck (Anas platyrhynchos) | Acute Oral LD50 | LD50 | >2250 mg/kg bw | Practically non-toxic |
| Bobwhite Quail (Colinus virginianus) | 8-Day Dietary LC50 | LC50 | >5620 mg/kg diet | Practically non-toxic |
| Mallard Duck (Anas platyrhynchos) | 8-Day Dietary LC50 | LC50 | >5620 mg/kg diet | Practically non-toxic |
Aquatic Toxicology
The toxicity of this compound to aquatic organisms varies. While the active ingredient itself has shown low to moderate toxicity, some formulated products are classified as toxic to aquatic life. A number of the initial aquatic toxicity studies submitted for regulatory approval were deemed supplemental, and data gaps were identified.
Table 3: Aquatic Toxicity of this compound
| Organism | Species | Test Duration | Endpoint | Value (mg/L) | Classification |
| Fish | Rainbow Trout (Oncorhynchus mykiss) | 96-hour | LC50 | 5.6 | Toxic |
| Aquatic Invertebrate | Daphnia magna | 48-hour | EC50 | 52 (formulation + adjuvant) | Moderately toxic |
| Algae | Green Algae (Pseudokirchneriella subcapitata) | 72-hour | EbC50 (biomass) | 4.6 | Toxic |
| Algae | Green Algae (Pseudokirchneriella subcapitata) | 72-hour | ErC50 (growth rate) | 9.6 | Toxic |
Terrestrial Invertebrate Toxicology
Honey Bees
This compound active ingredient is considered to be of low toxicity to honey bees through both acute oral and contact exposure. However, some formulated products may show higher toxicity.
Table 4: Honey Bee Acute Toxicity of this compound
| Exposure Route | Endpoint | Value (µg a.i./bee) | Classification |
| Oral | LD50 | >100 | Practically non-toxic |
| Contact | LD50 | >100 | Practically non-toxic |
Earthworms
Table 5: Earthworm Acute Toxicity of this compound
| Species | Test Substance | Test Duration | Endpoint | Value (mg/kg soil) | Classification |
| Eisenia fetida | This compound (technical) | 14-day | LC50 | >1000 | Low toxicity |
| Eisenia fetida | This compound 100 EC formulation | 14-day | LC50 | 8.2 | Toxic |
| Eisenia fetida | Metabolite NOA 447204 | 14-day | LC50 | >1000 | Low toxicity |
Other Non-Target Arthropods
Quantitative toxicity data for other non-target arthropods, such as predatory mites, parasitic wasps, and spiders, for this compound are limited in the reviewed literature. Regulatory assessments suggest a low risk to these organisms at typical field application rates.
Mode of Action in Non-Target Organisms
This compound's primary mode of action is the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme. This enzyme catalyzes the first committed step in fatty acid biosynthesis. In susceptible grasses, this leads to a depletion of lipids, cessation of growth, and eventual death. While this enzyme is present in many non-target organisms, the selectivity of this compound is attributed to differences in the structure of the ACCase enzyme between sensitive and non-sensitive species. In non-target insects and crustaceans, ACCase is also essential for lipid metabolism, growth, and reproduction. Inhibition of this enzyme could theoretically lead to adverse effects.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the toxicological assessment of this compound, based on OECD guidelines.
Avian Acute Oral Toxicity Test (based on OECD Guideline 223)
Fish Acute Toxicity Test (based on OECD Guideline 203)
Honey Bee Acute Contact and Oral Toxicity Test (based on OECD Guidelines 214 & 213)
Conclusion
This compound generally demonstrates a low acute toxicity profile for many non-target organisms, including mammals, birds, and bees, when the active ingredient is considered in isolation. However, the formulated products can exhibit higher toxicity, particularly to aquatic organisms and earthworms. The primary mode of action, ACCase inhibition, is well-understood, and the selectivity of this compound mitigates its impact on many non-target species. Gaps in the publicly available data, especially concerning the chronic and reproductive effects on a broader range of terrestrial invertebrates, highlight the need for ongoing research to fully characterize the environmental risk profile of this herbicide. For a comprehensive risk assessment, it is crucial to consider the toxicity of both the active ingredient and its formulated products, as well as its primary metabolites.
References
- 1. Peer review of the pesticide risk assessment for the active substance this compound in light of confirmatory data submitted - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. OPP Pesticide Ecotoxicity Database [ecotox.ipmcenters.org]
The Environmental Fate and Degradation of Pinoxaden: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pinoxaden is a systemic, post-emergence herbicide used to control annual grass weeds in cereal crops. Its environmental fate, encompassing its persistence, mobility, and degradation in soil and water, is a critical area of study for assessing its ecological impact. This technical guide provides an in-depth overview of the degradation of this compound in soil and aquatic environments, summarizing key quantitative data, detailing experimental methodologies, and visualizing degradation pathways and experimental workflows.
Data Presentation
The environmental persistence and mobility of this compound are primarily dictated by its degradation rate and its interaction with soil and sediment. The following tables summarize the key quantitative data on the degradation half-life and soil adsorption of this compound and its principal metabolites.
Table 1: Degradation Half-Life (DT50) of this compound in Soil and Water
| Medium | Condition | pH | Temperature (°C) | DT50 (days) | Reference |
| Soil | Aerobic | Not Specified | 20-25 | 0.2 - 5 | [1] |
| Soil | Aerobic | Not Specified | Not Specified | 2 - 3 | [2] |
| Soil | Aerobic | Not Specified | Not Specified | 9.92 - 11.7 | [3] |
| Water | Aerobic Aquatic | Not Specified | Not Specified | < 1 | [1][2] |
| Water | Hydrolysis | 4 | 25 | 18.1 | |
| Water | Hydrolysis | 5 | 25 | 17.2 | |
| Water | Hydrolysis | 7 | 25 | 9.9 | |
| Water | Hydrolysis | 9 | 25 | 0.21 (5 hours) | |
| Water | Photolysis (Aqueous) | 7 | Not Specified | 29.5 |
Table 2: Degradation Half-Life (DT50) of Major this compound Metabolites
| Metabolite | Medium | Condition | DT50 (days) | Reference |
| M2 (NOA-407854) | Soil | Aerobic | 2 - 16 | |
| M3 (NOA-447204) | Soil | Aerobic | ≤ 220 |
Table 3: Soil Adsorption and Mobility of this compound and Metabolites
| Compound | Soil Type | Kd (mL/g) | Koc (mL/g) | Mobility Class | Reference |
| This compound | Loamy Sand | 5.36 | Not Specified | Moderate | |
| This compound | Loam | 13.1 | Not Specified | Low to Moderate | |
| This compound | Sand | 1.08 | Not Specified | High | |
| This compound | Silty Clay Loam | 8.87 | Not Specified | Moderate | |
| M2 (NOA-407854) | Loamy Sand | 0.064 | Not Specified | Very High | |
| M2 (NOA-407854) | Loam | 0.180 | Not Specified | Very High | |
| M2 (NOA-407854) | Sand | 0.082 | Not Specified | Very High | |
| M2 (NOA-407854) | Loam | 0.136 | Not Specified | Very High | |
| M2 (NOA-407854) | Silty Clay Loam | 0.280 | Not Specified | Very High | |
| M2, M3, M11, M54, M55, M56 | Various | Not Specified | Not Specified | Very High | |
| M52 | Various | Not Specified | Not Specified | High |
Degradation Pathways
This compound undergoes degradation in the environment through biotic and abiotic processes, primarily hydrolysis and microbial degradation. Photolysis plays a lesser role. The major degradation pathway involves the initial hydrolysis of the parent compound to its primary metabolite, M2 (NOA-407854), which is then further transformed.
Experimental Protocols
The following sections outline the methodologies for key environmental fate studies, based on internationally recognized OECD guidelines. These protocols provide a framework for conducting reproducible and comparable studies on the degradation of this compound.
Aerobic and Anaerobic Transformation in Soil (OECD 307)
This study aims to determine the rate and pathway of this compound degradation in soil under both aerobic and anaerobic conditions.
Methodology:
-
Soil Selection: At least three different soil types with varying textures, organic carbon content, and pH are selected.
-
Test Substance Application: Radiolabeled ([14C]) this compound is applied to fresh soil samples at a concentration equivalent to the maximum recommended field application rate.
-
Incubation:
-
Aerobic: Soil samples are incubated in the dark at a constant temperature (e.g., 20°C) and moisture content (e.g., 40-60% of maximum water holding capacity). A continuous flow of carbon dioxide-free, humidified air is passed through the incubation vessels.
-
Anaerobic: Following an initial aerobic phase to simulate field conditions, the soil is flooded with nitrogen and kept in a nitrogen atmosphere for the remainder of the incubation period.
-
-
Sampling and Analysis: At specified intervals, replicate soil samples are collected and extracted with appropriate solvents. The extracts are analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify this compound and its transformation products.
-
Mineralization and Bound Residues: Evolved [14C]CO2 is trapped in an alkaline solution to quantify mineralization. Non-extractable (bound) residues are determined by combusting the extracted soil.
Aerobic and Anaerobic Transformation in Aquatic Sediment Systems (OECD 308)
This study evaluates the degradation of this compound in a system simulating a natural water body with sediment.
Methodology:
-
System Setup: Intact water-sediment cores are collected from two different locations. The systems are allowed to equilibrate in the laboratory.
-
Test Substance Application: Radiolabeled this compound is applied to the water phase of the systems.
-
Incubation:
-
Aerobic: The overlying water is aerated to maintain aerobic conditions.
-
Anaerobic: The system is purged with nitrogen to establish and maintain anaerobic conditions. The systems are incubated in the dark at a constant temperature.
-
-
Sampling and Analysis: At intervals, the water and sediment phases are separated and analyzed. The water is analyzed directly or after extraction. The sediment is extracted to determine the concentration of this compound and its metabolites.
-
Data Analysis: Degradation half-lives in the total system, water, and sediment are calculated.
Hydrolysis as a Function of pH (OECD 111)
This study determines the rate of abiotic degradation of this compound in water due to hydrolysis at different pH levels.
Methodology:
-
Buffer Solutions: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.
-
Test Substance Addition: this compound is added to each buffer solution at a concentration below its water solubility limit.
-
Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 25°C or 50°C to accelerate degradation for stable compounds).
-
Sampling and Analysis: Aliquots are taken at various time points and analyzed by HPLC or LC-MS/MS to determine the concentration of the remaining this compound.
-
Data Analysis: The rate of hydrolysis and the half-life (DT50) at each pH are calculated assuming first-order kinetics.
Phototransformation in Water (OECD 316)
This study assesses the degradation of this compound in water as a result of exposure to light.
Methodology:
-
Test Solution: A solution of this compound in sterile, buffered water (typically pH 7) is prepared.
-
Irradiation: The test solution is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters). Control samples are kept in the dark at the same temperature.
-
Sampling and Analysis: Samples are taken from both the irradiated and dark control solutions at various time intervals and analyzed for the concentration of this compound.
-
Data Analysis: The photodegradation rate and half-life are calculated by comparing the degradation in the irradiated samples to the dark controls. The quantum yield can also be determined to predict photodegradation rates under different environmental conditions.
Conclusion
This compound is characterized by its relatively low persistence in both soil and aquatic environments, primarily due to rapid hydrolysis and microbial degradation. The primary degradation product, M2 (NOA-407854), is more mobile than the parent compound but is also subject to further degradation. While this compound itself has moderate to low mobility in soil, its metabolites exhibit higher mobility, indicating a potential for leaching under certain conditions. The standardized experimental protocols outlined in this guide provide a robust framework for the continued investigation and monitoring of the environmental fate of this compound and its metabolites. This information is essential for conducting comprehensive environmental risk assessments and ensuring the responsible use of this herbicide.
References
Methodological & Application
Application Notes and Protocols for the Analytical Determination of Pinoxaden Residues in Crops
Introduction
Pinoxaden is a selective post-emergence herbicide used to control grass weeds in cereal crops such as wheat and barley.[1][2] Regulatory authorities worldwide have established maximum residue limits (MRLs) for this compound in various agricultural commodities to ensure consumer safety.[3][4][5] Accurate and sensitive analytical methods are therefore essential for monitoring this compound residues in crops to ensure compliance with these regulations. This document provides detailed application notes and protocols for the determination of this compound residues in crop matrices, intended for researchers, scientists, and professionals in drug development and food safety. The primary analytical techniques discussed are Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC), often coupled with QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation.
Analytical Methods Overview
The determination of this compound residues in crops predominantly involves extraction from the sample matrix, followed by cleanup and instrumental analysis. LC-MS/MS is the most widely used technique due to its high sensitivity and selectivity. HPLC with UV detection is also a viable but generally less sensitive alternative.
The residue definition for this compound often includes not only the parent compound but also its metabolites, such as M4 and M6, which may be present in free or conjugated forms. Analytical methods may therefore incorporate a hydrolysis step to convert conjugated metabolites to a common moiety for quantification.
Quantitative Data Summary
The following tables summarize the quantitative performance data for various analytical methods used for this compound residue analysis in different crop matrices.
Table 1: Performance of LC-MS/MS Methods for this compound and its Metabolites in Wheat
| Analyte(s) | Matrix | LOQ (µg/kg) | LOD (µg/kg) | Recovery (%) | RSD (%) | Reference |
| This compound & M4 | Wheat Grain | 0.1 - 2 | 0.03 - 0.6 | 76 - 107 | < 8.7 | |
| This compound & M4 | Wheat Straw | 0.1 - 2 | 0.03 - 0.6 | 76 - 107 | < 8.7 |
Table 2: Performance of LC-MS/MS Method for this compound Metabolite M4 in Various Crops
| Analyte | Matrix | LOQ (mg/kg) | LOD (mg/kg) | Recovery (%) | RSD (%) | Reference |
| M4 | Mandarin | 0.01 | 0.004 | 74.0 - 105.7 | < 14.5 | |
| M4 | Potato | 0.01 | 0.004 | 74.0 - 105.7 | < 14.5 | |
| M4 | Soybean | 0.01 | 0.004 | 74.0 - 105.7 | < 14.5 | |
| M4 | Hulled Rice | 0.01 | 0.004 | 74.0 - 105.7 | < 14.5 | |
| M4 | Red Pepper | 0.01 | 0.004 | 74.0 - 105.7 | < 14.5 |
Table 3: Performance of a Modified QuEChERS LC-MS/MS Method in Barley Products and Soil
| Analyte(s) | Matrix | LOQ (µg/kg) | LOD (µg/kg) | Recovery (%) | RSD (%) | Reference |
| This compound, Cloquintocet-mexyl, Clodinafop-propargyl & Clodinafop | Barley Grass Powder | 0.29 - 1.26 | 0.02 - 0.07 | 80 - 130 | < 10.5 | |
| This compound, Cloquintocet-mexyl, Clodinafop-propargyl & Clodinafop | Barley Grain | 0.29 - 1.26 | 0.02 - 0.07 | 80 - 130 | < 10.5 | |
| This compound, Cloquintocet-mexyl, Clodinafop-propargyl & Clodinafop | Soil | 0.29 - 1.26 | 0.02 - 0.07 | 80 - 130 | < 10.5 |
Experimental Protocols
Protocol 1: QuEChERS Extraction and LC-MS/MS Analysis of this compound and Metabolite M4 in Wheat
This protocol is based on the method described for the rapid analysis of this compound and its metabolite M4 in wheat grain and straw.
1. Sample Preparation and Extraction: a. Weigh 15 g of homogenized sample into a 50 mL centrifuge tube. b. Add 15 mL of acetonitrile (for this compound) or acetonitrile with formic acid (5% for straw, 8% for grain to extract M4). c. Add 6 g of anhydrous MgSO₄ and 1.5 g of NaOAc. d. Shake vigorously for 1 minute and then centrifuge.
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup: a. Take an aliquot of the supernatant. b. Add 150 mg anhydrous MgSO₄ and 50 mg of C18 sorbent. c. Vortex and centrifuge.
3. LC-MS/MS Analysis: a. Transfer the final extract for injection into the LC-MS/MS system. b. LC Conditions:
- Column: C18 reverse-phase column.
- Mobile Phase: Gradient of 0.1% formic acid in water and acetonitrile.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 1 µL. c. MS/MS Conditions:
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Acquisition Mode: Multiple Reaction Monitoring (MRM).
- Monitor specific precursor-to-product ion transitions for this compound and M4.
Protocol 2: Analysis of this compound Metabolite M4 in Various Agricultural Commodities with Acid Digestion
This protocol is suitable for the analysis of the this compound metabolite M4, which is often the residue of regulatory concern.
1. Sample Preparation and Extraction with Hydrolysis: a. Extract the sample with an appropriate solvent. b. Perform acid digestion by refluxing with 1N HCl for 2 hours to hydrolyze conjugated residues. c. Adjust the pH of the extract to 4-5 with a 3% ammonium solution.
2. Cleanup: a. For high-oil content samples, an additional cleanup step with hexane saturated with acetonitrile is required. b. Use an HLB cartridge for solid-phase extraction cleanup. c. Filter the extract through a nylon syringe filter.
3. LC-MS/MS Analysis: a. Analyze the final extract using an LC-MS/MS system with a C18 reverse-phase column. b. Use matrix-matched calibration standards for quantification to compensate for matrix effects.
Visualizations
Caption: Workflow for QuEChERS extraction and LC-MS/MS analysis of this compound.
Caption: Workflow for this compound metabolite analysis with acid hydrolysis.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. researchgate.net [researchgate.net]
- 3. EFSA | Review of the existing maximum residue levels for this compound according to Article 12 [chemycal.com]
- 4. gob.mx [gob.mx]
- 5. Review of the existing maximum residue levels for this compound according to Article 12 of Regulation (EC) No 396/2005 | EFSA [efsa.europa.eu]
Application Note: Quantification of Pinoxaden in Water Samples by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed and robust protocol for the quantification of the herbicide Pinoxaden in various water samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described methodology, leveraging solid-phase extraction (SPE) for sample preparation and multiple reaction monitoring (MRM) for detection, offers high sensitivity and selectivity for accurate determination of this compound residues. This protocol is essential for environmental monitoring, water quality assessment, and regulatory compliance.
Introduction
This compound is a widely used herbicide for the control of grass weeds in cereal crops.[1] Its potential for runoff into surface and groundwater necessitates sensitive and reliable analytical methods for its detection and quantification. LC-MS/MS has emerged as the preferred technique for this purpose due to its ability to provide accurate quantification at low concentration levels.[2] This document outlines a comprehensive protocol, including sample preparation, instrument parameters, and data analysis, to ensure reproducible and accurate results.
Experimental Protocol
The following protocol is a synthesized methodology based on established methods for the analysis of this compound in water.[3]
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Collection and Preservation: Collect water samples in clean glass containers. If not analyzed immediately, store at 4°C.
-
Acidification: Transfer a 20 mL aliquot of the water sample into a 50 mL polypropylene tube. Acidify the sample to a pH of less than 2 by adding 100 µL of concentrated formic acid.[3] Mix vigorously.
-
SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., Oasis HLB or equivalent) by passing 5 mL of methanol followed by 5 mL of ultrapure water.
-
Sample Loading: Load the acidified water sample onto the conditioned SPE cartridge at a flow rate of 1-2 mL/min.[3]
-
Washing: Wash the cartridge with 3 mL of a 20:80 (v/v) acetonitrile:ultrapure water solution to remove interferences. Discard the eluate.
-
Elution: Elute the retained this compound from the cartridge with 5 mL of methanol.
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of a 50:50 (v/v) acetonitrile:ultrapure water solution. The sample is now ready for LC-MS/MS analysis.
LC-MS/MS Analysis
The following tables summarize the recommended chromatographic and mass spectrometric conditions.
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Value |
| LC System | Waters Acquity UPLC I-Class or equivalent |
| Column | ACE C18 (50 x 2.1 mm, 3 µm) or equivalent |
| Column Temperature | 40°C |
| Mobile Phase A | Ultrapure water with 0.1% formic acid |
| Mobile Phase B | Methanol |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Gradient Elution | See Table 2 |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 4.0 | 10 | 90 |
| 5.0 | 10 | 90 |
| 5.1 | 90 | 10 |
| 6.0 | 90 | 10 |
Table 3: Mass Spectrometry (MS/MS) Parameters
| Parameter | Value |
| Mass Spectrometer | Applied Biosystems QTRAP 5500 or equivalent |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Interface Temperature | 475°C |
| Nebulizer Gas | 55 psi |
| Drying Gas Flow | 8 L/min |
| Drying Gas Temperature | 250°C |
| Capillary Voltage | 3500 V |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
Quantitative Data
The performance of the method should be validated by assessing linearity, limit of quantification (LOQ), limit of detection (LOD), accuracy (recoveries), and precision (relative standard deviation, RSD).
Table 4: MRM Transitions and Method Performance for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | LOQ (µg/L) | Average Recovery (%) | RSD (%) |
| This compound | 401.2 | 317.1 | 289 | 0.05 | 80-130 | < 10.5 |
Note: The quantifier transition is used for concentration calculations, while the qualifier transition confirms the identity of the analyte. The provided LOQ, recovery, and RSD values are typical performance characteristics and should be experimentally verified.
Experimental Workflow
The following diagram illustrates the logical flow of the this compound quantification protocol.
Caption: Workflow for this compound quantification in water samples.
Conclusion
The LC-MS/MS protocol detailed in this application note provides a reliable and sensitive method for the quantification of this compound in water samples. The use of solid-phase extraction for sample clean-up and concentration, combined with the specificity of tandem mass spectrometry, ensures accurate and reproducible results. This method is well-suited for routine environmental monitoring and can be adapted for the analysis of other pesticides in aqueous matrices. Adherence to this protocol will enable researchers and scientists to generate high-quality data for environmental risk assessment and regulatory purposes.
References
Pinoxaden Application Protocols for Greenhouse-Based Weed Control Studies
Application Notes
Pinoxaden is a selective, post-emergence herbicide belonging to the phenylpyrazole chemical class.[1] It is primarily utilized for the control of annual grass weeds in cereal crops such as wheat and barley.[2][3] Its mode of action involves the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme, which is a critical component in the biosynthesis of fatty acids in grass weeds.[2][4] This targeted inhibition disrupts the production of lipids, leading to a breakdown in cell membrane integrity and ultimately, weed death. Symptoms, such as chlorosis, typically appear within one week of application, with complete control of susceptible species occurring within two to three weeks.
For researchers and scientists, this compound serves as a valuable tool in greenhouse studies for herbicide efficacy, dose-response analysis, and investigation of resistance mechanisms. Its effectiveness is highly dependent on the target weed species, their growth stage at the time of application, and the use of appropriate adjuvants. Studies have consistently shown that applications at earlier weed growth stages result in significantly higher control. This compound is effective against a range of grass weeds, including Phalaris minor, Avena species, and Alopecurus myosuroides, but is ineffective against broad-leaved weeds.
Key Considerations for Greenhouse Studies:
-
Formulation: this compound is commonly available in an Emulsifiable Concentrate (EC) formulation (e.g., Axial® 50 EC, Nufarm this compound 100EC). These formulations typically include a safener.
-
Adjuvants: The use of a non-ionic surfactant or a specified adjuvant (e.g., ADIGOR®) is critical for optimal absorption and efficacy. The application of this compound without a surfactant results in significantly inferior weed control.
-
Application Timing: Efficacy is maximized when applied to small, actively growing weeds, typically from the 2-leaf to early tillering stages. The ability of this compound to control grass weeds diminishes rapidly as the weeds enter more advanced growth stages, such as stem elongation.
-
Environmental Conditions: Weeds under stress from drought, waterlogging, or cold may be more difficult to control. Greenhouse conditions should be managed to ensure weeds are actively growing at the time of application. One study maintained a minimum temperature of 10°C with natural photoperiods.
Experimental Protocols
Protocol 1: General Efficacy and Dose-Response Screening
This protocol outlines a method for determining the efficacy of various this compound doses against selected grass weed species under controlled greenhouse conditions.
1. Materials and Equipment
-
This compound EC formulation (e.g., Axial® 50 EC)
-
Adjuvant (non-ionic surfactant or as specified by the product label)
-
CO2-pressurized backpack sprayer or laboratory track sprayer with flat-fan nozzles
-
10 cm diameter pots filled with standard greenhouse potting mix
-
Seeds of target grass weed species (e.g., Alopecurus myosuroides, Avena fatua, Lolium rigidum)
-
Greenhouse facility with controlled temperature and lighting
-
Analytical balance and volumetric flasks for solution preparation
-
Personal Protective Equipment (PPE)
2. Plant Propagation
-
Sow 5-10 seeds of the target weed species per pot.
-
Cover seeds lightly with potting mix and water as needed.
-
After emergence, thin seedlings to a uniform number (e.g., 3-5 plants per pot) to ensure consistency.
-
Grow plants in the greenhouse under optimal conditions (e.g., 15-25°C, 16:8 hour light:dark cycle) until they reach the desired growth stage for application (e.g., 2-4 leaf stage, ZCK 12-14).
3. Herbicide Solution Preparation
-
Calculate the amount of this compound concentrate needed for each application rate (e.g., 20, 40, 80 g a.i./ha). The calculation must account for the sprayer's output volume (e.g., 200 L/ha).
-
Prepare a stock solution if necessary, particularly for low concentration ranges. Acetonitrile or a mixture of acetonitrile and methanol can be used for preparing analytical standards, but for spray solutions, dilution in water is standard.
-
For each treatment, half-fill the spray container with water.
-
Add the calculated amount of this compound concentrate while agitating.
-
Add the recommended adjuvant (e.g., 0.5% v/v of spray solution) and continue filling the container with water to the final volume.
-
Prepare an untreated control treatment containing only water and the adjuvant.
4. Herbicide Application
-
Calibrate the sprayer to deliver a consistent volume, for example, 200 L/ha.
-
Arrange the pots in a randomized block design within the spray chamber or designated spray area. Include at least three to four replicates per treatment.
-
Apply the prepared herbicide solutions evenly to the target plants.
-
After application, allow the foliage to dry completely before returning the pots to the greenhouse.
5. Post-Application Care and Data Collection
-
Return plants to the greenhouse and maintain optimal growing conditions. Water plants at the soil level to avoid washing the herbicide from the foliage.
-
Assess weed control at set intervals (e.g., 7, 14, and 21 days after treatment).
-
Visual Injury Assessment: Rate weed injury on a scale of 0% (no effect) to 100% (complete plant death).
-
Biomass Reduction: At the end of the experiment (e.g., 21-28 days after application), harvest the above-ground biomass for each pot. Dry the biomass in an oven at 60-70°C until a constant weight is achieved. Calculate the percent biomass reduction relative to the untreated control.
Data Presentation
Table 1: Efficacy of this compound on Alopecurus myosuroides at Different Growth Stages This table summarizes the biomass reduction of A. myosuroides when treated with different doses of this compound at various Zadoks (ZCK) growth stages.
| This compound Dose (g a.i./ha) | ZCK 12-14 (2-4 leaf) | ZCK 21-25 (1-5 tiller) | ZCK 31-32 (1-2 node) | ZCK 37-39 (flag leaf) |
| 20 | 88.9% | - | - | - |
| 40 (Recommended) | - | Sufficient Control | 60.1% | - |
| 80 (2x Recommended) | 97.3% | - | Unsatisfactory | Unsatisfactory |
| Data sourced from a greenhouse study on A. myosuroides. |
Table 2: Rate-Response of Various Grass Weeds to this compound in a Greenhouse Study This table presents the calculated this compound application rates required to achieve 90% visible injury (I₉₀) and 90% fresh weight reduction (WR₉₀).
| Weed Species | I₉₀ (g a.i./ha) | WR₉₀ (g a.i./ha) |
| Perennial Ryegrass (Lolium perenne) | < 310 | - |
| Yellow Foxtail (Setaria pumila) | < 310 | - |
| Dallisgrass (Paspalum dilatatum) | < 310 | - |
| Large Crabgrass (Digitaria sanguinalis) | < 310 | - |
| Southern Sandbur (Cenchrus echinatus) | < 310 | 1470.8 |
| Bahiagrass (Paspalum notatum) | > 310 | > 2490.0 |
| Goosegrass (Eleusine indica) | > 310 | > 2490.0 |
| Annual Bluegrass (Poa annua) | > 310 | > 310 |
| Data adapted from a greenhouse rate-response study. The maximum labeled spot spray rate evaluated was 310 g a.i./ha. |
Table 3: Summary of Effective this compound Application Rates from Various Studies
| Target Weed(s) | Crop | Effective Rate (g a.i./ha) | Notes |
| Phalaris minor, Avena ludoviciana | Wheat, Barley | 30 - 35 | Highly effective against grass weeds; requires surfactant. |
| Avena ludoviciana | Barley | 50 | Efficient against grassy weeds but ineffective against broad-leaf weeds. |
| Phalaris minor | Wheat | 45 | Provided the highest grain yield among all herbicidal treatments in the study. |
| Apera spica-venti, A. myosuroides | Cereals | 45 - 60 | Satisfactorily controlled these species. |
Visualizations
Caption: Diagram of this compound's mode of action in grass weeds.
Caption: General workflow for a greenhouse herbicide efficacy study.
Caption: Relationship between weed growth stage and this compound efficacy.
References
Formulation of Pinoxaden with Cloquintocet-Mexyl: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the formulation of the herbicide Pinoxaden with the safener cloquintocet-mexyl. It is intended to guide researchers and formulation scientists in the development, testing, and understanding of this important herbicidal combination.
Introduction
This compound is a post-emergence herbicide belonging to the phenylpyrazoline chemical class. It is highly effective against a broad spectrum of grass weeds in cereal crops like wheat and barley. Its mode of action involves the inhibition of the enzyme acetyl-CoA carboxylase (ACCase), which is crucial for fatty acid biosynthesis in susceptible grass species.[1] To enhance its selectivity and ensure the safety of the target cereal crops, this compound is commonly formulated with a safener, cloquintocet-mexyl.[1][2]
Cloquintocet-mexyl works by accelerating the metabolism of this compound within the crop plant, effectively detoxifying the herbicide before it can cause significant phytotoxicity.[3] This is achieved by inducing the expression of key detoxification enzymes, such as glutathione S-transferases (GSTs) and cytochrome P450 monooxygenases (P450s).[4]
The most common formulation type for this compound with cloquintocet-mexyl is an Emulsifiable Concentrate (EC). EC formulations are liquid, homogeneous preparations of the active ingredient(s) dissolved in a suitable solvent system, along with emulsifiers that allow the concentrate to be readily dispersed in water for spray application.
Physicochemical Properties
A thorough understanding of the physicochemical properties of both the active ingredient and the safener is critical for successful formulation development.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Appearance | White to beige powder |
| Molecular Formula | C₂₃H₃₂N₂O₄ |
| Molecular Weight | 400.51 g/mol |
| Melting Point | 120.5 - 121.6 °C |
| Water Solubility | 200 mg/L (at 20°C) |
| Solubility in Organic Solvents (g/L) | Acetone: 250, Dichloromethane: >500, Ethyl acetate: 130, Methanol: 260, Toluene: 130, Hexane: 1.0, Octanol: 140 |
| Vapor Pressure | 4.6 x 10⁻⁷ Pa (at 25°C) |
| LogP (Octanol-Water Partition Coefficient) | 3.2 (at 25°C) |
| pH Stability (DT₅₀) | 24 days (pH 4), 15 days (pH 7), 0.3 days (pH 9) |
Table 2: Physicochemical Properties of Cloquintocet-mexyl
| Property | Value |
| Appearance | Colorless to beige solid |
| Molecular Formula | C₁₈H₂₂ClNO₃ |
| Molecular Weight | 335.83 g/mol |
| Melting Point | 61-69 °C |
| Water Solubility | Low |
| Solubility in Organic Solvents | Soluble in DMSO (≥68 mg/mL) |
| Vapor Pressure | Not readily available |
| LogP (Octanol-Water Partition Coefficient) | ~5.03 |
Experimental Protocols
Protocol for Laboratory Preparation of an Emulsifiable Concentrate (EC) Formulation
This protocol provides a general procedure for preparing a laboratory-scale batch of a this compound and cloquintocet-mexyl EC formulation. The specific ratios of solvents and emulsifiers may need to be optimized for desired physical and chemical stability and bio-efficacy. A common ratio of this compound to cloquintocet-mexyl is 4:1.
Materials:
-
This compound (technical grade)
-
Cloquintocet-mexyl (technical grade)
-
Aromatic solvent (e.g., Solvesso™ 200)
-
Co-solvent/stabilizer (e.g., Tetrahydrofurfuryl alcohol - THFA)
-
Anionic emulsifier (e.g., Calcium alkylbenzene sulfonate)
-
Non-ionic emulsifier (e.g., Castor oil ethoxylate)
-
Magnetic stirrer with heating plate
-
Glass beakers and graduated cylinders
-
Analytical balance
Procedure:
-
Solvent and Emulsifier Premix: In a glass beaker, combine the aromatic solvent, co-solvent, and the anionic and non-ionic emulsifiers.
-
Gentle Heating and Mixing: Place the beaker on a magnetic stirrer with a low heat setting (do not exceed 40°C). Stir the mixture until a homogenous solution is formed.
-
Dissolving the Safener: Slowly add the cloquintocet-mexyl to the solvent/emulsifier mixture while stirring. Continue to stir until it is completely dissolved.
-
Dissolving the Active Ingredient: Gradually add the this compound to the mixture. Continue stirring until the this compound is fully dissolved. This may require gentle warming, but the temperature should be carefully controlled to prevent degradation.
-
Homogenization: Once all components are dissolved, continue to stir the mixture for an additional 15-20 minutes to ensure complete homogenization.
-
Quality Control: Allow the formulation to cool to room temperature. Visually inspect for any undissolved particles or phase separation. Perform preliminary emulsion stability tests by diluting a small amount of the EC in water in a graduated cylinder and observing for creaming, sedimentation, or oil separation over time.
Experimental Workflow for EC Formulation
Caption: Workflow for the laboratory preparation of a this compound and cloquintocet-mexyl Emulsifiable Concentrate (EC).
Protocol for Accelerated Stability Testing
This protocol is based on the principles of CIPAC Method MT 46.3 and is designed to assess the chemical and physical stability of the EC formulation under accelerated storage conditions.
Materials:
-
Prepared EC formulation
-
Glass vials with screw caps
-
Oven capable of maintaining a constant temperature of 54 ± 2°C
-
Analytical instrumentation for quantifying this compound and cloquintocet-mexyl (e.g., HPLC-UV, LC-MS/MS)
-
Equipment for testing physical properties (e.g., viscometer, specific gravity bottle)
Procedure:
-
Initial Analysis (Time 0):
-
Take a representative sample of the freshly prepared EC formulation.
-
Analyze the concentration of this compound and cloquintocet-mexyl.
-
Measure and record the physical properties: appearance, color, pH (of a 1% emulsion), viscosity, and specific gravity.
-
Perform an emulsion stability test by diluting the EC in standard hard water and observing for separation at set time intervals.
-
-
Sample Storage:
-
Fill several glass vials with the EC formulation, leaving minimal headspace.
-
Securely cap the vials.
-
Place the vials in an oven maintained at 54 ± 2°C.
-
-
Analysis after 14 Days:
-
After 14 days, remove the vials from the oven and allow them to cool to room temperature.
-
Visually inspect the formulation for any changes in appearance (e.g., crystallization, phase separation).
-
Re-analyze the concentration of this compound and cloquintocet-mexyl.
-
Re-measure all physical properties as in the initial analysis.
-
Perform another emulsion stability test.
-
-
Data Evaluation:
-
Calculate the percentage degradation of this compound and cloquintocet-mexyl.
-
Compare the physical properties before and after storage.
-
A stable formulation should show minimal degradation of the active ingredients and no significant changes in its physical properties or emulsion stability.
-
Table 3: Example of Accelerated Stability Data Presentation
| Parameter | Time 0 | 14 Days at 54°C | Specification |
| Appearance | Clear, homogenous liquid | Clear, homogenous liquid | No phase separation or crystallization |
| This compound Content (g/L) | 100.2 | 98.5 | ≥ 95% of initial |
| Cloquintocet-mexyl Content (g/L) | 25.1 | 24.7 | ≥ 95% of initial |
| pH (1% emulsion) | 5.5 | 5.4 | ± 0.5 unit change |
| Emulsion Stability (2 hours) | No separation | No separation | No separation |
Protocol for Bio-Efficacy Field Trial
This protocol outlines a general procedure for conducting a field trial to evaluate the efficacy of the this compound-cloquintocet-mexyl formulation against target grass weeds in a cereal crop.
Experimental Design:
-
Trial Layout: Randomized Complete Block Design (RCBD) with a minimum of 4 replicates.
-
Plot Size: Minimum of 10 m² per plot.
-
Treatments:
-
Untreated control (weedy check)
-
This compound + cloquintocet-mexyl EC at the proposed application rate (1x)
-
This compound + cloquintocet-mexyl EC at a lower rate (0.5x)
-
This compound + cloquintocet-mexyl EC at a higher rate (2x)
-
A standard commercial herbicide for comparison.
-
Procedure:
-
Site Selection: Choose a field with a uniform and representative population of the target grass weeds (e.g., Avena fatua, Lolium multiflorum).
-
Application: Apply the herbicide treatments at the recommended growth stage of the weeds (e.g., 2-3 leaf stage) using a calibrated backpack sprayer to ensure uniform coverage.
-
Assessments:
-
Weed Control Efficacy: At 14, 28, and 42 days after application (DAA), assess the percentage of weed control visually (0% = no control, 100% = complete kill) and/or by counting the number of surviving weeds per unit area (e.g., quadrat).
-
Weed Biomass: At 42 DAA, harvest the above-ground parts of the weeds from a defined area within each plot, dry them in an oven, and record the dry weight.
-
Crop Yield: At crop maturity, harvest the grain from a defined area within each plot and determine the yield.
-
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the significance of differences between treatments.
Experimental Workflow for Bio-Efficacy Trial
Caption: Workflow for a bio-efficacy field trial of a this compound-cloquintocet-mexyl formulation.
Protocol for Crop Safety (Phytotoxicity) Assessment
This protocol is designed to evaluate the potential for the herbicide formulation to cause injury to the target cereal crop. It is often conducted in a weed-free environment to isolate the effects of the herbicide on the crop.
Experimental Design:
-
Trial Layout: Randomized Complete Block Design (RCBD) with a minimum of 4 replicates.
-
Plot Size: Minimum of 10 m² per plot.
-
Treatments:
-
Untreated control
-
This compound + cloquintocet-mexyl EC at the proposed application rate (1x)
-
This compound + cloquintocet-mexyl EC at a higher rate (2x) to simulate spray overlap.
-
Procedure:
-
Site Selection: Choose a weed-free field or maintain the plots weed-free through hand weeding.
-
Application: Apply the herbicide treatments at the recommended crop growth stage.
-
Assessments:
-
Visual Phytotoxicity: At 7, 14, and 21 DAA, visually assess crop injury on a scale of 0-100% (0% = no injury, 100% = complete crop death). Note specific symptoms such as stunting, chlorosis, or necrosis.
-
Plant Height: At 21 DAA, measure the height of a representative number of plants in each plot.
-
Crop Yield: At maturity, harvest the grain and determine the yield to assess any long-term effects on crop productivity.
-
-
Data Analysis: Analyze the data statistically to determine if there are any significant negative effects of the treatments on the crop compared to the untreated control.
Signaling Pathway of Cloquintocet-Mexyl Safening Action
Cloquintocet-mexyl enhances the tolerance of cereal crops to this compound by inducing the expression of genes involved in herbicide detoxification. This process involves a complex signaling cascade.
Conceptual Signaling Pathway
Caption: Conceptual signaling pathway of cloquintocet-mexyl safening action against this compound in cereal crops.
References
- 1. fao.org [fao.org]
- 2. herbiguide.com.au [herbiguide.com.au]
- 3. Safeners coordinately induce the expression of multiple proteins and MRP transcripts involved in herbicide metabolism and detoxification in Triticum tauschii seedling tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.plos.org [journals.plos.org]
Application Notes and Protocols for Studying Herbicide Resistance Mechanisms to Pinoxaden in Grasses
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Pinoxaden for investigating and understanding the mechanisms of herbicide resistance in various grass species. The following sections detail the primary resistance mechanisms, quantitative data on resistance levels, and detailed experimental protocols for characterization.
Introduction to this compound and Resistance
This compound is a post-emergence herbicide belonging to the phenylpyrazoline chemical family (Group 1) that selectively controls grass weeds in cereal crops.[1] Its mode of action is the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme, which is crucial for fatty acid biosynthesis in grasses.[2][3] The development of herbicide resistance in grass populations poses a significant threat to sustainable agriculture. Understanding the underlying mechanisms of resistance is critical for developing effective weed management strategies and for the discovery of new herbicides. Resistance to this compound in grasses is primarily conferred by two mechanisms: target-site resistance (TSR) and non-target-site resistance (NTSR), which can sometimes act in concert.[4][5]
Mechanisms of Resistance to this compound
Target-Site Resistance (TSR)
TSR in grasses involves genetic mutations in the ACCase gene, the target of this compound. These mutations alter the herbicide's binding site on the enzyme, reducing its inhibitory effect. Several amino acid substitutions at different positions within the carboxyl transferase domain of the ACCase enzyme have been identified to confer resistance to this compound.
Common mutations conferring resistance to ACCase inhibitors, including this compound, have been identified at various positions in the ACCase gene, such as Isoleucine-1781-Leucine (Ile1781Leu), Isoleucine-2041-Valine (Ile2041Val), and Isoleucine-2041-Asparagine (Ile2041Asn).
Non-Target-Site Resistance (NTSR)
NTSR mechanisms do not involve alterations to the herbicide's target protein. Instead, they rely on processes that reduce the amount of active herbicide reaching the target site. The most common form of NTSR in grasses is enhanced metabolic resistance (EMR), where the herbicide is detoxified more rapidly in resistant plants compared to susceptible ones. This detoxification is often carried out by enzyme families such as cytochrome P450 monooxygenases (CYPs), glutathione S-transferases (GSTs), and glycosyltransferases (GTs).
In the context of this compound resistance, enhanced metabolism mediated by cytochrome P450 enzymes is a well-documented NTSR mechanism. The involvement of CYPs can be investigated using inhibitors like malathion, which can reverse or reduce the level of resistance when applied with the herbicide.
Quantitative Data on this compound Resistance
The level of herbicide resistance is typically quantified using dose-response assays, which determine the herbicide dose required to cause a certain level of effect, such as 50% mortality (LD50), 50% reduction in growth (GR50), or 50% effective dose (ED50). The resistance factor (RF) is then calculated by dividing the value for the resistant population by that of a susceptible population.
Table 1: Resistance Factors for this compound in Various Grass Species
| Grass Species | Resistant Population | Resistance Factor (RF) | Basis of RF | Reference |
| Lolium perenne | New Zealand Population | 41.4 | LD50 | |
| Sorghum halepense | Arkansas Accession | 133 | Dose-Response | |
| Avena fatua | R1 | 11.6 - 13.1 | ED50 | |
| Avena fatua | R3 | 11.6 - 13.1 | ED50 | |
| Avena fatua | R5 | 11.6 - 13.1 | ED50 | |
| Avena fatua | R1, R3, R5 | 25.1 - 30.2 | GR50 |
Table 2: ED50 and GR50 Values for this compound in Avena fatua
| Population | ED50 (g ai ha⁻¹) | GR50 (g ai ha⁻¹) | Reference |
| R1 | 42.1 - 51.0 | 28.1 - 36.2 | |
| R2 | 42.1 - 51.0 | 28.1 - 36.2 | |
| R3 | 42.1 - 51.0 | 28.1 - 36.2 | |
| R5 | 42.1 - 51.0 | 28.1 - 36.2 |
Experimental Protocols
Protocol 1: Whole-Plant Dose-Response Assay
This protocol is used to determine the level of resistance to this compound in a grass population.
Materials:
-
Seeds from suspected resistant and known susceptible grass populations.
-
Pots filled with appropriate soil mix.
-
Growth chamber or greenhouse with controlled environmental conditions.
-
This compound herbicide formulation.
-
Laboratory sprayer with a boom.
-
Drying oven and balance.
Methodology:
-
Plant Growth: Sow seeds of both resistant and susceptible populations in pots. Grow the plants in a controlled environment (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod).
-
Herbicide Application: At the 2-3 leaf stage, treat the plants with a range of this compound doses. A typical dose range might include 0, 0.25x, 0.5x, 1x, 2x, 4x, and 8x the recommended field rate. Include an untreated control for each population.
-
Data Collection: Three to four weeks after treatment, assess plant survival and harvest the above-ground biomass. Dry the biomass in an oven at 60-80°C for 48-72 hours and record the dry weight.
-
Data Analysis: Analyze the data using a log-logistic dose-response model to calculate the LD50, ED50, or GR50 values. The resistance factor (RF) is calculated as the ratio of the resistant population's value to the susceptible population's value.
Protocol 2: Investigating Metabolic Resistance Using Inhibitors
This protocol helps to determine if NTSR, specifically enhanced metabolism by cytochrome P450s, is involved in this compound resistance.
Materials:
-
This compound.
-
Malathion (a cytochrome P450 inhibitor).
-
Resistant and susceptible grass plants.
-
Laboratory sprayer.
Methodology:
-
Plant Growth: Grow resistant and susceptible plants as described in Protocol 1.
-
Inhibitor Application: One to two hours before this compound application, treat a subset of the resistant plants with malathion.
-
Herbicide Application: Apply a range of this compound doses to both malathion-pretreated and non-pretreated resistant plants, as well as to the susceptible plants.
-
Data Collection and Analysis: Assess plant survival and biomass as described in Protocol 1. A significant reduction in the this compound resistance level in the malathion-pretreated plants compared to the non-pretreated resistant plants indicates the involvement of cytochrome P450-mediated metabolism.
Protocol 3: Analysis of ACCase Gene Mutations (TSR)
This protocol is used to identify known mutations in the ACCase gene that confer resistance to this compound.
Materials:
-
Leaf tissue from resistant and susceptible plants.
-
DNA extraction kit.
-
Primers specific to the regions of the ACCase gene where mutations are known to occur.
-
PCR reagents and thermocycler.
-
DNA sequencing service.
Methodology:
-
DNA Extraction: Extract genomic DNA from the leaf tissue of individual resistant and susceptible plants.
-
PCR Amplification: Amplify the specific regions of the ACCase gene using PCR and the designed primers.
-
DNA Sequencing: Send the purified PCR products for Sanger sequencing.
-
Sequence Analysis: Align the DNA sequences from the resistant and susceptible plants with a reference ACCase sequence to identify any single nucleotide polymorphisms (SNPs) that result in amino acid substitutions at known resistance-conferring positions.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. ahri.uwa.edu.au [ahri.uwa.edu.au]
- 3. Comprehensive insights into herbicide resistance mechanisms in weeds: a synergistic integration of transcriptomic and metabolomic analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound resistance in Lolium perenne L. is due to both target-site and non-target-site mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Pinoxaden
Audience: Researchers, scientists, and drug development professionals.
Introduction Pinoxaden is a post-emergence herbicide used to control grass weeds in cereal crops.[1] Its widespread use necessitates reliable and sensitive analytical methods to monitor its presence in environmental and food samples, ensuring regulatory compliance and safety. High-Performance Liquid Chromatography (HPLC), particularly when coupled with Ultraviolet (UV) or Mass Spectrometry (MS/MS) detectors, provides a robust and precise platform for the quantification of this compound residues.[2] This document outlines detailed protocols and application data for the analysis of this compound using HPLC.
Principle of Analysis The analysis is primarily based on reversed-phase HPLC, where this compound is separated from other matrix components on a non-polar stationary phase (such as C8 or C18) using a polar mobile phase.[3][4][5] this compound, being a relatively non-polar molecule, is retained on the column and then eluted by a mobile phase, typically a mixture of acetonitrile, methanol, and/or water, sometimes with additives like formic or phosphoric acid to improve peak shape and ionization. Quantification is achieved by comparing the peak area of the analyte in a sample to that of a known concentration standard.
Experimental Protocols
Protocol 1: Preparation of Standard Solutions
This protocol describes the preparation of stock and working standard solutions of this compound.
-
Stock Solution (approx. 1000 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask.
-
Dissolve and make up to the mark with HPLC-grade acetonitrile. This is the stock solution.
-
Store the solution in an amber vial at 4°C to prevent photodegradation.
-
-
Working Standard Solutions:
-
Prepare a series of working standards by serially diluting the stock solution with the mobile phase or a solvent mixture like acetonitrile/methanol (50:50 v/v).
-
A typical calibration curve range can be from 0.2 to 40 µg/mL for HPLC-UV analysis. For more sensitive LC-MS/MS applications, the range can be lower, such as 0.002 to 0.2 µg/mL.
-
Protocol 2: Sample Preparation from Solid Matrices (e.g., Wheat, Vegetables)
This protocol details an ultrasonication-based extraction method for solid samples.
-
Homogenization: Weigh 10 g of a chopped and homogenized sample into a suitable container.
-
Extraction:
-
Add 20 mL of acetone to the sample.
-
Sonicate the mixture for 30 minutes at room temperature. This extraction time has been shown to yield maximum recovery.
-
-
Filtration and Concentration:
-
Filter the extract through filter paper.
-
Collect the filtrate and evaporate it to dryness using a rotary evaporator.
-
-
Reconstitution and Cleanup:
-
Redissolve the dried residue in 10 mL of acetonitrile.
-
Centrifuge the solution to pellet any remaining particulate matter.
-
Filter the supernatant through a 0.45 µm syringe filter prior to HPLC injection.
-
Protocol 3: Sample Preparation from Water Matrices
This protocol describes a Solid Phase Extraction (SPE) method for cleaning up water samples.
-
Acidification: Transfer 20 mL of the water sample into a polypropylene tube and acidify to pH <2 with concentrated formic acid.
-
SPE Column Conditioning: Prepare an SPE cartridge (e.g., Nexus Absolute SPE) according to the manufacturer's instructions.
-
Sample Loading: Load the acidified sample onto the conditioned SPE column at a flow rate of 1-2 mL/min.
-
Washing:
-
Rinse the sample tube with 3 mL of ultra-pure water containing 1% formic acid and add it to the SPE column.
-
Wash the SPE column with 3 mL of an ultra-pure water:acetonitrile (80:20 v/v) mixture. Discard the eluate from all loading and washing steps.
-
-
Elution: Elute the retained this compound from the SPE column with a suitable organic solvent (e.g., methanol or acetonitrile).
-
Final Preparation: The eluate can be concentrated and reconstituted in the mobile phase before analysis.
Instrumentation and Data
HPLC Method Parameters
The following table summarizes typical HPLC conditions for this compound analysis derived from various validated methods.
| Parameter | Method 1 (HPLC-UV) | Method 2 (HPLC-UV) | Method 3 (LC-MS/MS) |
| Column | Zorbax SB-C8 (4.6 x 150 mm, 5 µm) | Nucleosil C18 (4.0 x 250 mm, 5 µm) | ACE C18 (2.1 x 50 mm, 3 µm) |
| Mobile Phase | Acetonitrile and Methanol (Gradient) | Acetonitrile / 0.1% Phosphoric Acid (65:35 v/v) | A: Water + 0.1% Formic AcidB: Methanol (Gradient) |
| Flow Rate | 0.7 mL/min | 1.0 mL/min | Not Specified, typical for UPLC |
| Detection | UV at 280 nm | UV at 260 nm | MS/MS with ESI+ |
| Injection Volume | 20 µL | 10 µL | 10 µL |
| Column Temp. | Ambient | Room Temperature (25-30 °C) | 40 °C |
Quantitative Performance Data
The table below presents a summary of validation data for this compound analysis.
| Parameter | Value | Method | Matrix | Source |
| Retention Time | 6.37 min | HPLC-UV | Standard | |
| Retention Time | ~5.7 min | LC-MS/MS | Water | |
| Linearity Range | 0.2 - 40 µg/mL | HPLC-UV | Food Samples | |
| Linearity Range | 0.002 - 0.2 mg/kg | LC-MS/MS | Agricultural Commodities | |
| LOD | 0.10 µg/L | LC-MS/MS | Water | |
| LOQ | 0.01 mg/kg | LC-MS/MS | Agricultural Commodities | |
| LOQ | 0.05 µg/L | LC-MS/MS | Water | |
| Recovery | 90 - 97% | HPLC-UV | Spiked Samples |
Visualized Workflows
The following diagrams illustrate the logical flow of the analytical processes described.
References
Application Notes and Protocols for Spectrophotometric Determination of Pinoxaden
This document provides detailed protocols for the quantitative determination of Pinoxaden, a phenylpyrazole herbicide, using spectrophotometric methods. These methods are essential for researchers, scientists, and professionals involved in drug development, quality control, and environmental monitoring. The protocols outlined below include a direct Ultraviolet (UV) spectrophotometric method and a more specific colorimetric method based on complex formation.
Method 1: Direct UV Spectrophotometric Determination
This method is a straightforward approach for the quantification of this compound in solutions where it is the primary absorbing species. The principle is based on the measurement of absorbance of this compound at its wavelength of maximum absorption (λmax) in the UV region. While primarily used in conjunction with chromatographic techniques like HPLC, the UV absorbance properties of this compound can be leveraged for a direct spectrophotometric assay under specific conditions.
Quantitative Data Summary
| Parameter | Value | Reference |
| Wavelength of Maximum Absorption (λmax) | 260 nm or 280 nm | [1][2] |
| Solvent | Acetonitrile/Methanol (50:50) or Acetonitrile | [1][2] |
Note: The optimal wavelength should be determined by scanning a standard solution of this compound in the chosen solvent. The selection between 260 nm and 280 nm may depend on the specific formulation and potential interfering substances.
Experimental Protocol
1. Materials and Reagents:
-
This compound reference standard of known purity
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Volumetric flasks (10 mL, 50 mL, 100 mL)
-
Micropipettes
-
Quartz cuvettes (1 cm path length)
-
UV-Vis Spectrophotometer
2. Preparation of Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 100 mg of this compound reference standard.
-
Transfer the weighed standard into a 100 mL volumetric flask.
-
Dissolve and make up to the mark with the chosen solvent (e.g., Acetonitrile/Methanol 50:50).[1]
-
Sonicate for 10-15 minutes to ensure complete dissolution.
3. Preparation of Working Standard Solutions:
-
From the stock solution, prepare a series of working standard solutions by appropriate serial dilutions to cover a concentration range (e.g., 1-20 µg/mL).
4. Sample Preparation:
-
For formulated products, accurately weigh a quantity of the formulation equivalent to about 100 mg of this compound.
-
Transfer to a 100 mL volumetric flask, add the solvent, and sonicate to dissolve the active ingredient.
-
Make up to the volume with the solvent and filter if necessary to remove any insoluble excipients.
-
Dilute the filtered solution with the solvent to obtain a concentration within the calibration range.
5. Spectrophotometric Measurement:
-
Set the spectrophotometer to the predetermined λmax (e.g., 260 nm or 280 nm).
-
Use the solvent as a blank to zero the instrument.
-
Measure the absorbance of each working standard solution and the sample solution.
-
Record the absorbance values.
6. Calibration Curve and Calculation:
-
Plot a graph of absorbance versus the concentration of the working standard solutions.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).
-
The concentration of this compound in the sample solution can be calculated from the regression equation.
Workflow Diagram
Method 2: Colorimetric Determination via Iron (III) Hydroxamate Complex Formation
This method offers higher selectivity compared to direct UV spectrophotometry and is suitable for the determination of this compound in more complex matrices like environmental samples. The procedure involves the conversion of this compound in an alkaline medium with hydroxylamine to its hydroxamate salt. This salt then reacts with iron (III) chloride to form a stable, red-colored tris-iron hydroxamate complex, which is measured spectrophotometrically at 500 nm.
Quantitative Data Summary
| Parameter | Flow Injection (FI) Method | Batch Method | Reference |
| Wavelength of Maximum Absorption (λmax) | 500 nm | 500 nm | |
| Linearity Range | 0.5 - 40 mg L⁻¹ | Not explicitly stated, but implied to be similar | |
| Molar Absorptivity | 1.53 × 10⁴ L mol⁻¹ cm⁻¹ | 9.6 × 10³ L mol⁻¹ cm⁻¹ | |
| Limit of Detection (LOD) | 0.1 ± 0.01 mg L⁻¹ | 0.2 ± 0.02 mg L⁻¹ | |
| Limit of Quantitation (LOQ) | 0.6 ± 0.05 mg L⁻¹ | 0.7 ± 0.03 mg L⁻¹ |
Experimental Protocol (Batch Method)
1. Materials and Reagents:
-
This compound reference standard
-
Methanol (analytical grade)
-
Hydroxylamine hydrochloride (0.1 mol L⁻¹) in ethanol
-
Sodium hydroxide (6.0 mol L⁻¹)
-
Hydrochloric acid (1.0 mol L⁻¹)
-
Iron (III) chloride (FeCl₃) solution (0.5%)
-
Ethanol (analytical grade)
-
Distilled water
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
UV-Vis Spectrophotometer
2. Preparation of Reagent Solutions:
-
Hydroxylamine Hydrochloride (0.1 mol L⁻¹): Dissolve 0.69 g of hydroxylamine hydrochloride in 30 mL of ethanol and dilute to 100 mL with ethanol.
-
Sodium Hydroxide (6.0 mol L⁻¹): Prepare by dissolving the appropriate amount of NaOH in distilled water.
-
Hydrochloric Acid (1.0 mol L⁻¹): Prepare by diluting concentrated HCl in distilled water.
-
Iron (III) Chloride (0.5%): Prepare by dissolving 0.5 g of FeCl₃ in 100 mL of a 1:1 mixture of 4 mol L⁻¹ HCl and ethanol.
3. Preparation of Standard Stock Solution (1000 mg L⁻¹):
-
Accurately weigh 0.1 g of this compound and dissolve it in methanol in a 100 mL volumetric flask. Make up to the mark with methanol.
4. Preparation of Working Standard Solutions:
-
Prepare a series of working standards (e.g., 0.5 to 40 mg L⁻¹) by diluting the stock solution with methanol.
5. Color Development Procedure:
-
To 1 mL of each working standard solution (or sample extract) in a 10 mL volumetric flask, add 1 mL of 0.1 mol L⁻¹ hydroxylamine hydrochloride and 1 mL of 6.0 mol L⁻¹ sodium hydroxide.
-
Heat the mixture in a water bath at 60°C for 5 minutes to facilitate the formation of the hydroxamate salt.
-
Cool the solution to room temperature.
-
Add 1 mL of 1.0 mol L⁻¹ hydrochloric acid to neutralize the excess NaOH.
-
Add 1 mL of 0.5% FeCl₃ solution. A red color will develop.
-
Make up the volume to 10 mL with ethanol.
6. Spectrophotometric Measurement:
-
Allow the color to stabilize (typically 5-10 minutes).
-
Measure the absorbance of the resulting red-colored complex at 500 nm against a reagent blank. The reagent blank is prepared by following the same procedure but using 1 mL of methanol instead of the this compound solution.
7. Calibration and Calculation:
-
Plot a calibration curve of absorbance versus concentration for the standard solutions.
-
Determine the concentration of this compound in the sample from the calibration curve.
Chemical Reaction Pathway
The determination is based on a two-step chemical reaction. First, this compound is converted to its hydroxamate derivative in an alkaline medium with hydroxylamine. Subsequently, the hydroxamate forms a colored complex with ferric ions.
Considerations for Method Selection
-
Direct UV Spectrophotometry is rapid and simple but is prone to interference from other UV-absorbing compounds in the sample matrix. It is best suited for the analysis of relatively pure samples or formulations.
-
The Colorimetric Method offers greater specificity and is more robust for complex samples such as soil, water, or agricultural products. However, it involves more extensive sample preparation and reagent handling.
For all methods, it is crucial to perform method validation according to standard guidelines (e.g., ICH) to ensure accuracy, precision, linearity, and robustness for the intended application.
References
Pinoxaden spray volume and application rate for optimal weed control
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
Pinoxaden is a selective, post-emergence herbicide belonging to the phenylpyrazole chemical class, specifically designed for the control of grassy weeds in cereal crops like wheat and barley[1][2][3]. Its mode of action involves the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme, which is a critical component in the biosynthesis of fatty acids in grass weeds[2][4]. This inhibition leads to the depletion of lipids, disruption of cell membrane integrity, and ultimately, cessation of growth and death of the target weed, with visible symptoms appearing in 5-7 days and complete control within 14-21 days. This document provides detailed application parameters and experimental protocols for researchers utilizing this compound for weed control studies.
Mechanism of Action: ACCase Inhibition Pathway
This compound is absorbed through the leaves and stems of the weed and translocated to the meristematic tissues (growing points). There, it selectively inhibits the ACCase enzyme, a crucial step in lipid synthesis. This targeted action ensures efficacy against susceptible grass species while maintaining safety for cereal crops, which is often enhanced by the inclusion of a safener such as cloquintocet-mexyl in commercial formulations.
References
Application Notes and Protocols: In Vitro Assays for Testing Pinoxaden's Effect on Plant Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pinoxaden is a selective post-emergence herbicide used to control grass weeds in cereal crops.[1][2] Its mode of action is the inhibition of the enzyme acetyl-coenzyme A carboxylase (ACCase), a critical enzyme in the biosynthesis of fatty acids.[1][3] This inhibition disrupts the production of lipids, which are essential for building cell membranes and storing energy, ultimately leading to the death of susceptible grass species.[3] In vitro assays using plant cell cultures offer a controlled and efficient method to study the herbicidal effects of compounds like this compound, elucidating mechanisms of action, metabolism, and potential resistance.
These application notes provide detailed protocols for in vitro assays to assess the impact of this compound on plant cell cultures, focusing on both the molecular target and whole-cell responses.
Acetyl-CoA Carboxylase (ACCase) Inhibition Assay
This assay directly measures the inhibitory effect of this compound on its molecular target, the ACCase enzyme, in a cell-free system. The protocol is adapted from colorimetric methods that quantify ACCase activity.
Data Presentation: this compound Inhibition of ACCase
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against ACCase extracted from susceptible and resistant biotypes of Digitaria ciliaris (Southern Crabgrass). This data is crucial for understanding the molecular basis of resistance.
| Biotype | Description | This compound IC50 (µM) | Resistance Factor (Fold Increase) |
| Susceptible (S) | Wild-type, sensitive | 1.5 | - |
| Resistant (R1) | Resistant population | 12.7 | 8.5 |
| Resistant (R2) | Resistant population | 28.4 | 18.9 |
Data derived from studies on ACCase activity in the presence of this compound.
Experimental Protocol: Malachite Green Colorimetric ACCase Assay
This protocol outlines the steps for extracting ACCase from plant cell cultures and measuring its activity in the presence of this compound using a Malachite Green-based assay. This method detects the inorganic phosphate (Pi) released during the two-step ACCase reaction.
Materials:
-
Plant cell suspension culture (e.g., wheat, blackgrass)
-
Liquid nitrogen
-
Mortar and pestle
-
Extraction Buffer (100 mM Tricine-HCl pH 8.0, 5 mM Dithiothreitol (DTT), 10 mM MgCl₂, 10% (v/v) glycerol, 1 mM Phenylmethylsulfonyl fluoride (PMSF))
-
Assay Buffer (0.1 M Tricine-HCl pH 8.0, 15 mM KCl, 3 mM MgCl₂, 1 mM DTT, 0.01% BSA, 120 mM NaHCO₃, 25 mM ATP)
-
Acetyl-CoA solution
-
This compound stock solution (in DMSO)
-
Malachite Green reagent
-
Microplate reader
Procedure:
-
ACCase Extraction:
-
Harvest approximately 5-10 grams of fresh plant cells from the suspension culture.
-
Immediately freeze the cells in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.
-
Homogenize the powder in ice-cold extraction buffer.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the crude enzyme extract. The protein concentration should be determined using a standard method like the Bradford assay.
-
-
ACCase Inhibition Assay:
-
Prepare a series of this compound dilutions in the assay buffer. Include a control with no this compound.
-
In a 96-well microplate, add the enzyme extract to each well.
-
Add the different concentrations of this compound to the respective wells.
-
Initiate the reaction by adding Acetyl-CoA to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for 20-30 minutes.
-
Stop the reaction by adding the Malachite Green reagent, which will react with the inorganic phosphate produced.
-
Measure the absorbance at approximately 630 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of ACCase inhibition for each this compound concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the curve, which is the concentration of this compound that inhibits 50% of the ACCase activity.
-
Diagram: ACCase Inhibition Workflow
Caption: Workflow for the in vitro ACCase inhibition assay.
Plant Cell Suspension Culture Growth Inhibition Assay
This whole-cell assay evaluates the overall cytotoxic effect of this compound on the growth and proliferation of plant cell suspension cultures.
Data Presentation: this compound Dose-Response on Whole Plants
While specific cell culture dose-response data is limited in publicly available literature, the following table shows the effective dose (ED50) and growth reduction (GR50) values of this compound on susceptible and resistant Avena fatua (wild oat) whole plants. This data can inform the concentration range to be tested in cell culture experiments.
| Population | Description | ED50 (g ai/ha) | GR50 (g ai/ha) |
| Susceptible (S) | Wild-type, sensitive | < 7.5 | < 7.5 |
| Resistant (R1) | Resistant population | 32.1 | 23.3 |
| Resistant (R2) | Resistant population | 38.6 | 45.4 |
| Resistant (R3) | Resistant population | 44.9 | 29.8 |
ED50: Effective dose for 50% survival; GR50: Dose for 50% growth reduction. Data from whole plant assays can guide concentration selection for in vitro studies.
Experimental Protocol: Cell Growth Inhibition Assay
This protocol describes how to assess the effect of this compound on the growth of a plant cell suspension culture over time.
Materials:
-
Established plant cell suspension culture (e.g., wheat cv. Svilena) in logarithmic growth phase.
-
Liquid culture medium (e.g., MS medium with appropriate hormones).
-
This compound stock solution (in DMSO).
-
Sterile flasks or multi-well plates.
-
Shaker incubator.
-
Filtration apparatus (e.g., Büchner funnel with filter paper).
-
Drying oven.
Procedure:
-
Culture Preparation:
-
Subculture the plant cells a few days prior to the experiment to ensure they are in the logarithmic growth phase.
-
Determine the initial cell density (e.g., packed cell volume or fresh weight).
-
-
Treatment:
-
Aliquot the cell suspension into sterile flasks or wells of a multi-well plate.
-
Add this compound at various concentrations to the cultures. A solvent control (DMSO) and a negative control (no treatment) should be included.
-
A study on wheat cell cultures used a this compound concentration of 5 x 10⁻⁵ mol/L.
-
-
Incubation:
-
Incubate the cultures on a rotary shaker at an appropriate speed and temperature (e.g., 120 rpm, 25°C) for a set period (e.g., 7-14 days).
-
-
Growth Measurement (Dry Weight):
-
At the end of the incubation period, harvest the cells by vacuum filtration.
-
Wash the cells with fresh medium to remove any residual this compound.
-
Place the filter paper with the cells in a pre-weighed container and dry in an oven at 60-70°C until a constant weight is achieved.
-
Calculate the dry weight of the cells for each treatment.
-
-
Data Analysis:
-
Calculate the percentage of growth inhibition for each this compound concentration compared to the control.
-
Plot the percentage of growth inhibition against the this compound concentration to generate a dose-response curve.
-
Determine the concentration of this compound that causes 50% growth inhibition (GI50).
-
Diagram: Cell Growth Inhibition Workflow
Caption: Workflow for the plant cell growth inhibition assay.
This compound's Mechanism of Action
This compound is a pro-herbicide, meaning it is converted into its active form within the plant. The primary mode of action is the inhibition of ACCase, which disrupts fatty acid synthesis. This leads to a cascade of events culminating in cell death.
Diagram: this compound's Cellular Effect Pathway
References
Troubleshooting & Optimization
Pinoxaden Efficacy Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the efficacy of the herbicide Pinoxaden through the use of various adjuvants. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to address common challenges encountered during formulation and application experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which adjuvants enhance this compound efficacy?
A1: Adjuvants primarily enhance this compound efficacy by improving its uptake and translocation within the target weed species. This compound's mode of action is the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme, which is vital for fatty acid synthesis in grasses.[1] Adjuvants, particularly oil-based types like methylated seed oils (MSOs), facilitate the penetration of this compound through the waxy cuticle of the plant's leaves.[2][3] This leads to a higher concentration of the active ingredient reaching the target enzyme, resulting in more effective weed control. Some adjuvants also improve spray droplet retention and spreading on the leaf surface.[3][4]
Q2: Which type of adjuvant is generally most effective with this compound for controlling grassy weeds like wild oats (Avena fatua)?
A2: Methylated seed oil (MSO) based adjuvants are consistently reported as highly effective for enhancing this compound's control of grassy weeds such as wild oats. Studies have shown that MSO adjuvants can significantly reduce the effective dose (ED50) of this compound required for weed control compared to this compound applied alone or with other types of adjuvants like non-ionic surfactants (NIS). For instance, the adjuvant Adigor, a methylated seed oil, has been shown to provide superior enhancement of this compound performance against wild oats.
Q3: Can this compound be tank-mixed with broadleaf herbicides? What are the potential risks?
A3: Yes, this compound can be tank-mixed with various broadleaf herbicides to control a wider spectrum of weeds in a single application. However, a significant risk is antagonism, where the efficacy of this compound on grass weeds is reduced. This reduction in performance can be due to chemical interactions in the spray tank or altered absorption and translocation of this compound in the target plant. It is crucial to consult product labels and conduct compatibility tests (jar tests) before large-scale applications.
Q4: What are the visual symptoms of this compound phytotoxicity on cereal crops like wheat and barley, and how is it influenced by adjuvants?
A4: this compound is generally selective for use in wheat and barley. However, under certain conditions, such as crop stress or when tank-mixed with other products, temporary phytotoxicity may occur. Symptoms can include slight yellowing or leaf tip burn. The choice of adjuvant can influence the potential for crop injury. More aggressive adjuvants, like some MSOs, that enhance herbicide uptake may slightly increase the risk of transient phytotoxicity, especially at higher application rates. However, studies have shown that even at double the recommended rate, this compound did not show significant phytotoxic symptoms on wheat.
Q5: How does water quality affect the performance of this compound and adjuvant mixtures?
A5: Water quality can significantly impact the performance of this compound and its adjuvant mixtures. Hard water, containing high levels of cations like calcium (Ca²⁺) and magnesium (Mg²⁺), can antagonize the activity of some herbicides. The pH of the spray solution is also a factor; herbicides generally perform best in slightly acidic water. For this compound, it is important to use clean water and consider using a water conditioning agent if the water source is hard, to ensure optimal efficacy.
Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Reduced control of grassy weeds (e.g., wild oats) after this compound application. | 1. Antagonism from tank-mix partner: Mixing with certain broadleaf herbicides can reduce this compound efficacy. 2. Suboptimal adjuvant selection: The type and rate of adjuvant may not be optimal for the target weed and environmental conditions. 3. Poor water quality: Hard water or incorrect pH can negatively impact herbicide performance. 4. Weed resistance: The target weed population may have developed resistance to ACCase inhibitors. 5. Environmental stress: Weeds under stress from drought, heat, or cold may not absorb the herbicide effectively. | 1. Conduct a jar test for physical compatibility before tank-mixing. If antagonism is suspected, consider sequential applications, applying this compound at least 4 days before the broadleaf herbicide. 2. Switch to a more effective adjuvant, such as a methylated seed oil (MSO), which has been shown to significantly improve this compound performance. Ensure the adjuvant is used at the recommended rate. 3. Test your water source for hardness and pH. Use a water conditioning agent if necessary. 4. Test for weed resistance and consider rotating to a herbicide with a different mode of action. 5. Apply this compound when weeds are actively growing and not under significant environmental stress. |
| Visible crop injury (phytotoxicity) on wheat or barley after application. | 1. High application rate: Exceeding the recommended label rate can increase the risk of crop injury. 2. Adjuvant choice: Aggressive adjuvants may increase crop response, especially under stressful conditions. 3. Tank-mix interactions: Certain tank-mix partners can increase the phytotoxic potential. 4. Crop stress: Applying to crops under stress (e.g., extreme temperatures, drought) can enhance injury. | 1. Verify sprayer calibration to ensure accurate application rates. 2. Consider using a less aggressive adjuvant if crop sensitivity is a concern, though this may slightly compromise weed control. 3. Review the labels of all tank-mix partners for any warnings regarding crop phytotoxicity. 4. Avoid applying during periods of significant crop stress. |
| Inconsistent results across different experimental runs. | 1. Variability in environmental conditions: Temperature, humidity, and light intensity can affect herbicide uptake and efficacy. 2. Inconsistent weed growth stage: The susceptibility of weeds to this compound can vary with their growth stage. 3. Inconsistent application technique: Variations in spray volume, pressure, and nozzle type can alter droplet size and coverage. | 1. Maintain consistent environmental conditions in greenhouse experiments. For field trials, record environmental data at the time of application. 2. Treat weeds at a consistent and recommended growth stage for all experimental replicates. 3. Standardize and calibrate spray equipment before each application to ensure uniform coverage. |
Data on this compound Efficacy with Different Adjuvants
Table 1: Effect of Different Adjuvants on the ED50 of this compound for Wild Oat (Avena ludoviciana) Control
| Adjuvant | Adjuvant Type | Adjuvant Rate (% v/v) | This compound ED50 (g a.i./ha) | Relative Potency (this compound alone = 1) |
| None | - | - | 15.21 | 1.00 |
| Adigor | Methylated Seed Oil | 0.5 | 4.51 | 3.37 |
| Citowett | Alkyl Aryl Polyglycol Ether | 0.2 | 5.07 | 3.00 |
| Frigate | Ethoxylated Long-chain Fatty Amines | 0.2 | 8.95 | 1.70 |
| Lower7 | Ureic Nitrogen + Sulphuric Anhydride | 0.2 | 9.17 | 1.66 |
Data sourced from a dose-response experiment on wild oat. ED50 is the effective dose required to achieve 50% weed control.
Table 2: Visual Control of Wild Oat (Avena ludoviciana) with this compound (45 g a.i./ha) and Different Adjuvants
| Adjuvant | Adjuvant Rate (% v/v) | Wild Oat Control (%) 14 Days After Treatment | Wild Oat Control (%) 21 Days After Treatment |
| None | - | 58.5 | 61.75 |
| Adigor | 0.5 | 100 | 100 |
| Citowett | 0.2 | 99.85 | 100 |
| Frigate | 0.2 | 97.71 | 100 |
| Lower7 | 0.2 | 78.67 | 84.07 |
Visual assessment of weed control in a greenhouse experiment.
Experimental Protocols
Protocol 1: Greenhouse Bioassay for Evaluating this compound and Adjuvant Efficacy
This protocol outlines a standard procedure for assessing the efficacy of this compound with different adjuvants on a target weed species (e.g., Avena fatua) in a controlled greenhouse environment.
1. Plant Material and Growth Conditions:
- Grow a susceptible population of the target weed species from seed in 10-cm diameter pots filled with a standard greenhouse potting mix.
- Thin seedlings to a uniform number (e.g., 3-5 plants) per pot after emergence.
- Maintain plants in a greenhouse with controlled temperature (e.g., 20-25°C day / 15-20°C night), humidity, and a consistent photoperiod (e.g., 16 hours light / 8 hours dark).
- Water plants as needed to maintain adequate soil moisture without over-saturating.
2. Herbicide and Adjuvant Preparation:
- Prepare a stock solution of this compound.
- Prepare separate spray solutions for each treatment, including this compound alone and this compound mixed with each test adjuvant at the desired concentrations. Include an untreated control.
- Use a consistent water source for all solutions. If water quality is a concern, use deionized water or a standardized water source.
3. Herbicide Application:
- Apply treatments when the weed seedlings have reached the 2-3 leaf stage.
- Use a laboratory-grade cabinet sprayer calibrated to deliver a consistent spray volume (e.g., 200 L/ha) at a constant pressure. This ensures uniform application across all treatments.
- Place pots on the sprayer belt and apply the respective treatments.
4. Post-Application Care and Data Collection:
- Return the treated plants to the greenhouse and arrange them in a completely randomized design.
- Visually assess weed control at set intervals (e.g., 7, 14, and 21 days after treatment) using a percentage scale (0% = no effect, 100% = complete plant death).
- At the final assessment, harvest the above-ground biomass from each pot.
- Determine the fresh weight of the biomass.
- Dry the biomass in an oven at a set temperature (e.g., 70°C) for 48 hours and record the dry weight.
5. Data Analysis:
- Calculate the percent reduction in biomass for each treatment relative to the untreated control.
- Analyze the data using appropriate statistical methods, such as Analysis of Variance (ANOVA), to determine significant differences between treatments.
- If a dose-response study is conducted, calculate the ED50 values for each adjuvant combination.
Visualizations
Caption: Workflow for Greenhouse Bioassay of Adjuvant Efficacy.
Caption: Troubleshooting Logic for Poor this compound Efficacy.
References
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. Aryldiones incorporating a [1,4,5]oxadiazepane ring. Part 2: chemistry and biology of the cereal herbicide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
Pinoxaden degradation under different soil pH and temperature conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation of Pinoxaden under various soil pH and temperature conditions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound degradation appears much slower than expected. What are the potential causes?
A1: Several factors can contribute to a slower-than-expected degradation rate of this compound. Consider the following:
-
Soil pH: this compound degradation is highly dependent on pH. It is significantly more stable in acidic to neutral conditions and degrades rapidly under alkaline conditions.[1][2][3] Verify the pH of your soil medium. Degradation is much slower at pH 4 and 5 compared to pH 9.[1][3]
-
Temperature: Lower temperatures will slow down the rate of chemical and microbial degradation. Ensure your incubation temperature is appropriate for your experimental goals. For instance, the half-life of this compound at pH 7 is 23.3 days at 15°C but decreases to 9.9 days at 25°C.
-
Microbial Activity: If you are investigating biotic degradation, low microbial activity in your soil sample can be a cause. This could be due to soil sterilization, low organic matter, or the presence of microbial inhibitors.
-
Soil Type and Organic Matter: The content of organic matter and the type of soil can influence the adsorption of this compound, potentially making it less available for degradation.
Q2: I am observing high variability in degradation rates between replicate samples. How can I improve consistency?
A2: High variability can often be traced back to inconsistencies in the experimental setup:
-
Homogeneity of Soil: Ensure your soil samples are thoroughly homogenized before spiking with this compound. This includes uniform moisture content and distribution of the herbicide.
-
Consistent Spiking: Use a precise method to apply this compound to your soil samples to ensure a uniform starting concentration across all replicates.
-
Controlled Incubation Conditions: Maintain consistent temperature and moisture levels for all samples throughout the incubation period. Fluctuations in these parameters can significantly affect degradation rates.
-
Extraction Efficiency: Your method for extracting this compound and its metabolites from the soil may have variable efficiency. Validate your extraction method to ensure high and consistent recovery rates.
Q3: What are the primary degradation products of this compound I should be looking for?
A3: The primary degradation pathway for this compound is the hydrolysis of the ester group, which forms the metabolite M2 (NOA 407854). Further degradation can lead to other minor metabolites. Your analytical method should be capable of separating and quantifying both the parent this compound and its key metabolites.
Q4: How do I differentiate between abiotic (chemical) and biotic (microbial) degradation of this compound?
A4: To distinguish between chemical and microbial degradation, you can set up parallel experiments:
-
Biotic Degradation: Use non-sterilized, viable soil samples.
-
Abiotic Degradation: Use sterilized soil samples. Sterilization can be achieved through methods like autoclaving or gamma irradiation. However, be aware that these methods can alter soil chemistry.
By comparing the degradation rates in the sterilized and non-sterilized soils, you can infer the contribution of microbial activity.
Q5: My analytical method is not detecting this compound at the expected levels, even at the initial time point. What could be the issue?
A5: This could be due to several reasons:
-
Extraction Inefficiency: this compound may be strongly adsorbing to your soil matrix, leading to poor recovery during extraction. You may need to optimize your extraction solvent and technique.
-
Rapid Degradation: If your soil has a high pH, significant degradation could occur very quickly, even during sample preparation.
-
Analytical Standard Issues: Verify the concentration and stability of your this compound analytical standard.
-
Instrumental Problems: Ensure your analytical instrument (e.g., HPLC, LC-MS/MS) is properly calibrated and functioning correctly.
Data on this compound Half-Life
The rate of this compound degradation is highly influenced by both pH and temperature. The following tables summarize the hydrolytic half-life (DT50) under various conditions.
Table 1: this compound Hydrolytic Half-Life (Days) at Various Temperatures and pH Levels
| Temperature | pH 4 | pH 5 | pH 7 | pH 9 |
| 15 °C | Not Provided | Not Provided | 23.3 | 0.6 |
| 20 °C (calculated) | 24.1 | 25.3 | 14.9 | 0.3 |
| 25 °C | 17.2 | 17.5 | 9.9 | 0.2 |
Table 2: this compound Aerobic Soil Half-Life
| Condition | Half-Life (Days) |
| Aerobic Soil | 2 to 3 |
Experimental Protocols
Protocol: Laboratory Aerobic Soil Degradation Study of this compound
This protocol provides a general framework for assessing the degradation of this compound in soil under controlled laboratory conditions.
-
Soil Collection and Preparation:
-
Collect fresh soil from a relevant location.
-
Sieve the soil (e.g., through a 2 mm sieve) to remove large particles and ensure homogeneity.
-
Characterize the soil properties, including pH, organic matter content, and texture.
-
Adjust the soil moisture to a specific level (e.g., 40-60% of maximum water holding capacity).
-
-
Preparation of this compound Spiking Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/methanol mixture).
-
The concentration should be calculated to achieve the desired application rate in the soil.
-
-
Soil Treatment (Spiking):
-
Weigh a standardized amount of the prepared soil into incubation vessels (e.g., glass flasks).
-
Apply the this compound spiking solution to the soil surface, ensuring even distribution.
-
Gently mix the soil to incorporate the herbicide.
-
Prepare control samples treated with the solvent only.
-
For abiotic degradation studies, use sterilized soil.
-
-
Incubation:
-
Incubate the samples in the dark at a constant temperature (e.g., 20°C or 25°C).
-
Maintain soil moisture by periodically adding distilled water.
-
Ensure aerobic conditions by allowing for air exchange.
-
-
Sampling:
-
Collect triplicate samples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, and 28 days).
-
Store samples at low temperatures (e.g., -20°C) prior to extraction if they cannot be processed immediately.
-
-
Extraction:
-
Extract this compound and its metabolites from the soil samples using an appropriate solvent system (e.g., acetonitrile, acetone).
-
Techniques such as ultrasonication or mechanical shaking can be used to improve extraction efficiency.
-
Centrifuge the samples and collect the supernatant.
-
The extraction process may need to be repeated for complete recovery.
-
-
Cleanup and Analysis:
-
If necessary, clean up the extracts to remove interfering substances using techniques like solid-phase extraction (SPE).
-
Analyze the extracts using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for higher sensitivity and specificity.
-
-
Data Analysis:
-
Calculate the concentration of this compound at each time point.
-
Determine the degradation kinetics and calculate the half-life (DT50) of this compound in the soil.
-
Visualizations
Caption: Experimental workflow for a this compound soil degradation study.
Caption: Key factors influencing the degradation of this compound in soil.
References
Technical Support Center: Overcoming Pinoxaden Solubility Issues for In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to Pinoxaden solubility for successful in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For initial solubilization, Dimethyl Sulfoxide (DMSO) is a common choice. This compound has a solubility of 25 mg/mL (62.42 mM) in DMSO; however, this may require sonication to fully dissolve.[1] Acetonitrile and methanol are also effective solvents for preparing stock solutions.[2][3] It is crucial to use a freshly opened or anhydrous grade of DMSO, as absorbed water can negatively impact the solubility of hydrophobic compounds.[1]
Q2: I'm observing precipitation when I add my this compound stock solution to the cell culture medium. What can I do?
A2: This is a common issue due to this compound's low water solubility (200 mg/L).[4] Here are several steps to troubleshoot this:
-
Reduce the final concentration of this compound: The concentration in your final culture medium may be exceeding its solubility limit.
-
Lower the final DMSO concentration: High concentrations of DMSO can be toxic to cells and can also cause the compound to precipitate when diluted into an aqueous solution. Aim for a final DMSO concentration of 0.5% or lower in your cell culture medium.
-
Use a serum-containing medium for dilution: A step-wise dilution into a pre-warmed (e.g., 50°C) serum-containing solution before the final dilution into the cell culture medium can help to stabilize the compound and prevent precipitation.
-
Increase the serum concentration: If your experimental design allows, a higher percentage of fetal bovine serum (FBS) in the final medium can help to keep hydrophobic compounds in solution.
-
Vortex during dilution: Ensure the stock solution is vortexed immediately before making the serial dilutions to ensure homogeneity.
Q3: What is the mechanism of action of this compound that I should be aware of for my in vitro studies?
A3: this compound's primary mechanism of action is the inhibition of the enzyme Acetyl-CoA Carboxylase (ACCase). ACCase is a critical enzyme in the biosynthesis of fatty acids. By inhibiting ACCase, this compound disrupts the production of lipids, which are essential for cell membrane integrity and function. This targeted action is key to its herbicidal activity and is the primary pathway to consider in your in vitro model.
Troubleshooting Guide
Issue 1: Inconsistent or No Biological Effect Observed
| Potential Cause | Troubleshooting Step |
| This compound Precipitation | Visually inspect the culture medium for any signs of precipitation after adding the compound. If observed, refer to the troubleshooting steps for precipitation in the FAQs. |
| Degradation of this compound | Prepare fresh stock solutions regularly. This compound stock solutions in DMSO can be stored at -20°C for one month or -80°C for up to six months. Avoid repeated freeze-thaw cycles. |
| Incorrect Concentration | Verify the calculations for your serial dilutions. Ensure the initial stock solution was fully dissolved. |
| Cell Line Insensitivity | The targeted ACCase enzyme in your specific cell line may have low sensitivity to this compound. Consider using a positive control or a cell line known to be sensitive. |
Issue 2: Observed Cell Toxicity Not Related to the Expected Mechanism
| Potential Cause | Troubleshooting Step |
| Solvent Toxicity | Prepare a vehicle control with the same final concentration of the solvent (e.g., DMSO) used in your experimental wells. This will help differentiate between compound-induced and solvent-induced cytotoxicity. Aim for a final DMSO concentration below 0.5%. |
| High this compound Concentration | Perform a dose-response curve to determine the optimal concentration range for observing the desired biological effect without causing non-specific toxicity. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Temperature (°C) | Reference |
| Water (pH 7) | 200 mg/L | 20 | |
| DMSO | 25 mg/mL | Not Specified | |
| Dichloromethane | >500 g/L | Not Specified | |
| Acetone | 250 g/L | Not Specified | |
| Methanol | 260 g/L | Not Specified | |
| Ethyl Acetate | 130 g/L | Not Specified | |
| Toluene | 130 g/L | Not Specified | |
| Octanol | 140 g/L | Not Specified | |
| Hexane | 1.0 g/L | Not Specified |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (powder form)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube. For a 1 mL stock solution of 10 mM, you will need 4.005 mg of this compound (Molecular Weight: 400.5 g/mol ).
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes to dissolve the this compound.
-
If the compound does not fully dissolve, place the tube in a sonicator bath for 10-15 minutes, or until the solution is clear.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Medium
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Fetal Bovine Serum (FBS), pre-warmed to 50°C
-
Cell culture medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Vortex the stock solution briefly.
-
Perform a serial dilution. For a 100 µM final concentration with a 0.1% final DMSO concentration:
-
Step 1 (Intermediate Dilution): Dilute the 10 mM stock solution 1:10 in pre-warmed (50°C) FBS to make a 1 mM solution. Vortex gently.
-
Step 2 (Final Dilution): Dilute the 1 mM intermediate solution 1:10 in pre-warmed (37°C) cell culture medium to achieve a final concentration of 100 µM this compound. The final DMSO concentration will be 0.1%.
-
-
Gently mix the final solution before adding it to your cell culture plates.
-
Visualizations
Caption: this compound's mechanism of action via ACCase inhibition.
References
Technical Support Center: Pinoxaden Absorption and Translocation in Weeds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the herbicide Pinoxaden. The information focuses on the critical factors influencing its absorption and translocation in target weed species.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mode of action?
A1: this compound is a selective, post-emergence herbicide used to control annual grass weeds in cereal crops like wheat and barley.[1] It belongs to the phenylpyrazole chemical class and functions by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme.[2] This enzyme is vital for the biosynthesis of fatty acids in grass weeds. By blocking ACCase, this compound disrupts the production of lipids, leading to a breakdown in cell membrane function and ultimately, the death of the weed.
Q2: How is this compound taken up and moved within the plant?
A2: this compound is absorbed through the foliage (leaves and shoots) of the weed. Following absorption, it is translocated systemically throughout the plant, moving to the meristematic tissues, which are the primary growing points. Autoradiography studies have shown that with an appropriate adjuvant, this compound exhibits extensive and rapid penetration, followed by effective distribution throughout the plant.
Q3: How quickly does this compound work?
A3: Visible symptoms of this compound's effects, such as yellowing and growth arrest, typically appear within 5 to 7 days after application. Complete death of the susceptible weed usually occurs within 14 to 21 days.
Q4: Is a safener required for use in cereal crops?
A4: Yes, this compound formulations typically include the safener cloquintocet-mexyl. The safener enhances the metabolic degradation of this compound in wheat and barley, which provides excellent crop tolerance without negatively impacting its effectiveness on target weeds.
Troubleshooting Guide
Issue 1: Reduced Efficacy or Poor Weed Control
Q: My experiment shows lower than expected efficacy of this compound. What are the potential causes?
A: Several factors can contribute to reduced efficacy. Consider the following troubleshooting steps:
-
Adjuvant Selection and Use: The choice and use of an adjuvant are critical. This compound's performance is significantly enhanced by specific adjuvants that aid in spray retention, droplet spreading, and cuticular penetration.
-
Check Adjuvant Type: Ethoxylated sorbitan esters (e.g., Tween 20, Tween 80) and methylated seed oils have been shown to improve this compound's efficiency by increasing cuticular penetration. In contrast, nonethoxylated sorbitan esters (e.g., Span 20, Span 80) have minimal effect. Adjuvants like Volk and Adigor have also been noted to increase efficacy by potentially solubilizing cuticular waxes.
-
Confirm Adjuvant Concentration: Ensure the correct concentration of the adjuvant is used as per established protocols. The efficacy of this compound without a surfactant is significantly inferior to its performance with one.
-
-
Weed Growth Stage and Condition: The developmental stage and health of the weeds at the time of application are crucial.
-
Growth Stage: this compound is most effective when applied to actively growing weeds, typically at the 2-leaf to early tillering stage. Efficacy can be lower on very young plants with less leaf area or on more mature, hardened plants.
-
Weed Stress: Weeds under stress from drought, waterlogging, cold, or nutrient deficiency are more difficult to control. Stress conditions can lead to a thicker cuticle, reducing herbicide absorption.
-
-
Environmental Conditions: Weather conditions at and after application can significantly impact absorption.
-
Temperature: Application in cool (10–20°C) conditions is recommended. High temperatures can cause stress and may affect the plant's transcriptional response to the herbicide.
-
Humidity: High relative humidity can swell the leaf cuticle, creating more "water channels" and increasing herbicide absorption.
-
Rainfall: Ensure there is a sufficient rain-free period after application to allow for adequate absorption.
-
-
Herbicide Resistance: Consider the possibility of non-target-site resistance (NTSR), which can involve reduced herbicide absorption, translocation, or enhanced metabolism by the weed.
Issue 2: High Variability in Absorption/Translocation Data
Q: I'm observing high variability in my radiolabeled this compound absorption and translocation results. What could be the cause?
A: High variability is a common challenge in these types of studies. Here are factors to investigate:
-
Inconsistent Application:
-
Droplet Size and Placement: Ensure uniform droplet size and precise application to the same leaf area (e.g., a specific leaf) on each plant. The use of a micro-syringe is a standard method for this.
-
Formulation: Always use a consistent and well-mixed formulation, including the appropriate adjuvant.
-
-
Biological Variation:
-
Plant-to-Plant Variability: Use plants of the same age, growth stage, and from a genetically uniform population if possible.
-
Leaf Surface Characteristics: The amount and type of epicuticular wax can vary even between leaves on the same plant, affecting absorption.
-
-
Environmental Inconsistency:
-
Growth Conditions: Maintain consistent light, temperature, and humidity in the growth chamber or greenhouse throughout the experiment. Fluctuations can alter plant physiology and herbicide uptake.
-
-
Methodological Precision:
-
Harvest and Washing: Standardize the time between application and harvest. The technique for washing unabsorbed radiolabel from the leaf surface must be consistent to avoid removing absorbed herbicide or leaving unabsorbed residue.
-
Sample Processing: Ensure complete combustion in the oxidizer and consistent procedures for liquid scintillation counting to minimize analytical error.
-
Data Presentation: Factors Affecting this compound Efficacy
Table 1: Effect of Different Adjuvants on this compound Efficacy
| Adjuvant Type | Effect on Efficacy | Mechanism of Action | Reference |
| Ethoxylated Sorbitan Esters (Tween 20, Tween 80) | Improved | Aids retention, humectant properties, increases cuticular penetration. | |
| Tris(2-ethylhexyl)phosphate (TEHP) | Strongly Enhanced | Significantly enhances diffusion across the cuticle. | |
| Methylated Seed Oils (e.g., Adigor, Volk) | Improved | Solubilizes cuticular waxes, facilitating uptake. | |
| Nonethoxylated Sorbitan Esters (Span 20, Span 80) | Minimal | Minimal effects on retention, hydration, or penetration. | |
| Amino Acid Leucine | Improved | Increased fresh weight reduction in Lolium rigidum. |
Table 2: Influence of Environmental and Plant Factors on this compound
| Factor | Condition for Optimal Efficacy | Reason | Reference |
| Temperature | Cool (10–20°C) | Avoids heat stress in weeds which can reduce efficacy. | |
| Weed Growth | Actively growing (not under stress) | Stressed plants have thicker cuticles and reduced metabolic activity, hindering absorption and translocation. | |
| Growth Stage | 2-leaf to early tillering | Younger, actively growing tissue allows for better absorption and systemic movement. | |
| Relative Humidity | High | Swells the cuticle, facilitating herbicide diffusion into the leaf. |
Experimental Protocols
Key Experiment: ¹⁴C-Pinoxaden Absorption and Translocation Study
This protocol outlines a common method for quantifying the uptake and movement of this compound in a target weed species.
1. Plant Material:
-
Grow a uniform population of the target weed species (e.g., Avena fatua) in pots under controlled environmental conditions (e.g., 20/15°C day/night temperature, 16h photoperiod, 60-70% relative humidity).
-
Use plants at a consistent growth stage, typically the 3- to 4-leaf stage.
2. Preparation of Treatment Solution:
-
Prepare a treatment solution containing a known concentration of ¹⁴C-labeled this compound.
-
The solution should be formulated to mimic a field application, including the recommended rate of a specified adjuvant (e.g., methylated seed oil).
-
The final specific activity (e.g., in Bq µL⁻¹) of the solution must be determined.
3. Herbicide Application:
-
Using a micro-syringe, apply a precise volume (e.g., 10 µL) of the ¹⁴C-Pinoxaden solution in small droplets to a defined area of a specific leaf (e.g., the adaxial surface of the second leaf).
-
Include multiple plants for each harvest time point (e.g., 6, 24, 48, 72 hours after treatment).
4. Harvest and Sample Processing:
-
At each time point, carefully excise the treated leaf.
-
Wash the surface of the treated leaf with a solution (e.g., 10% methanol with a small amount of non-ionic surfactant) to remove unabsorbed ¹⁴C-Pinoxaden.
-
Collect the leaf wash in a scintillation vial.
-
Section the plant into different parts: treated leaf, shoots above the treated leaf, shoots below the treated leaf, and roots.
5. Quantification of Radioactivity:
-
Dry and combust each plant section in a biological oxidizer. Trap the resulting ¹⁴CO₂ in a suitable scintillation cocktail.
-
Add scintillation cocktail to the leaf wash vials.
-
Quantify the radioactivity in all samples using a liquid scintillation counter (LSC).
6. Data Analysis:
-
Calculate the amount of absorbed this compound as the total radioactivity recovered from all plant parts (excluding the leaf wash).
-
Express absorption as a percentage of the total applied radioactivity.
-
Calculate the amount of translocated this compound as the radioactivity recovered from all plant parts except the treated leaf.
-
Express translocation as a percentage of the total absorbed radioactivity.
Visualizations
Caption: Workflow for a ¹⁴C-Pinoxaden absorption and translocation study.
Caption: Troubleshooting logic for poor this compound efficacy in experiments.
References
Managing the development of Pinoxaden resistance in weed populations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the management of Pinoxaden resistance in weed populations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a post-emergence herbicide used to control grass weeds in cereal crops like wheat and barley.[1][2] It belongs to the phenylpyrazoline chemical family and functions by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme, which is crucial for fatty acid synthesis in susceptible grass species.[1] Disruption of this pathway ultimately leads to the death of the weed.
Q2: What are the primary mechanisms of this compound resistance in weeds?
Weed populations can develop resistance to this compound through two main mechanisms:
-
Target-Site Resistance (TSR): This occurs due to genetic mutations in the ACCase gene, the target site of this compound.[3][4] These mutations alter the structure of the ACCase enzyme, preventing the herbicide from effectively binding to it. Several amino acid substitutions at different positions in the ACCase gene have been linked to resistance.
-
Non-Target-Site Resistance (NTSR): This involves mechanisms that reduce the amount of active herbicide reaching the target site. The most common NTSR mechanism is enhanced metabolic resistance, where the weed plant detoxifies the herbicide, often through the action of enzyme families like cytochrome P450 monooxygenases (P450s) and glutathione S-transferases (GSTs).
Q3: Can a single weed population exhibit multiple resistance mechanisms?
Yes, it is possible for a single weed population, and even a single plant, to possess both target-site and non-target-site resistance mechanisms. This combination can lead to higher levels of resistance and more complex management challenges.
Q4: How can I identify the type of this compound resistance in my weed population?
Identifying the resistance mechanism requires a combination of whole-plant bioassays and molecular techniques:
-
Whole-Plant Dose-Response Assays: These experiments help determine the level of resistance by comparing the herbicide dose required to kill 50% of the resistant population (LD50) or reduce growth by 50% (GR50) to that of a susceptible population.
-
Synergist Studies: Using inhibitors of metabolic enzymes (e.g., malathion for P450s) in conjunction with this compound can indicate the presence of metabolic resistance. A significant reduction in resistance levels in the presence of a synergist suggests NTSR.
-
ACCase Gene Sequencing: Sequencing the ACCase gene from resistant individuals can identify known mutations associated with target-site resistance.
Troubleshooting Guides
Issue 1: this compound application is no longer effectively controlling a specific grass weed population that it previously controlled.
| Possible Cause | Troubleshooting Steps |
| Development of Herbicide Resistance | 1. Confirm Resistance: Conduct a whole-plant dose-response assay to quantify the level of resistance compared to a known susceptible population. 2. Investigate the Mechanism: Use synergist assays and ACCase gene sequencing to determine if resistance is target-site, non-target-site, or a combination of both. 3. Rotate Herbicides: Switch to herbicides with different modes of action (e.g., ALS inhibitors) to control the resistant population. 4. Implement Integrated Weed Management (IWM): Employ a combination of chemical and non-chemical control methods, such as crop rotation, tillage, and manual weeding, to manage the resistant population and prevent further selection pressure. |
| Incorrect Application Timing | 1. Assess Weed Growth Stage: this compound efficacy is highly dependent on the growth stage of the weed. Applications on younger, smaller weeds are generally more effective. 2. Review Application Records: Ensure that the herbicide was applied at the recommended growth stage for the target weed species. |
| Environmental Factors | 1. Consider Temperature: Temperature can influence the metabolic activity of weeds and, consequently, the efficacy of this compound. Some studies have shown that higher temperatures can increase metabolic resistance. 2. Check for Rainfall: Rainfall shortly after application can wash the herbicide off the plant foliage, reducing its effectiveness. |
Issue 2: A weed population shows cross-resistance to other ACCase-inhibiting herbicides.
| Possible Cause | Troubleshooting Steps |
| Target-Site Mutation | 1. Identify the Specific Mutation: Different mutations in the ACCase gene can confer resistance to various ACCase inhibitor chemical families (FOPs, DIMs, DENs). Sequencing the ACCase gene will help identify the specific mutation and predict the cross-resistance profile. 2. Select Alternative Herbicides: Based on the identified mutation, choose an ACCase inhibitor from a different chemical family that is still effective, or switch to a herbicide with a different mode of action. For example, some populations with resistance to FOPs and DENs may still be susceptible to DIMs like clethodim. |
| Enhanced Metabolism (NTSR) | 1. Broad-Spectrum Resistance: Metabolic resistance can sometimes confer resistance to herbicides with different modes of action. 2. Herbicide Rotation is Critical: A robust herbicide rotation program using multiple effective modes of action is essential to manage metabolic resistance. |
Quantitative Data Summary
Table 1: Examples of this compound Resistance Levels in Different Weed Species
| Weed Species | Herbicide | Resistance Factor (RF) based on LD50/ED50 | Resistance Factor (RF) based on GR50 | Reference |
| Lolium perenne | This compound | 41.4 | - | |
| Avena fatua (R1) | This compound | 13.1 | 30.2 | |
| Avena fatua (R3) | This compound | 11.6 | 25.1 | |
| Avena fatua (R5) | This compound | 12.3 | 28.7 |
LD50/ED50: The dose of herbicide required to kill 50% of the plant population. GR50: The dose of herbicide required to reduce plant growth (biomass) by 50%. Resistance Factor (RF) is calculated as the LD50 or GR50 of the resistant population divided by the LD50 or GR50 of the susceptible population.
Experimental Protocols
1. Whole-Plant Dose-Response Assay
This protocol is a standard method for confirming and quantifying herbicide resistance.
Methodology:
-
Seed Collection and Germination:
-
Collect mature seeds from at least 30 randomly selected plants from the suspected resistant population.
-
Collect seeds from a known susceptible population of the same weed species to serve as a control.
-
Germinate seeds in petri dishes on a suitable medium (e.g., agar with potassium nitrate) under controlled light and temperature conditions.
-
-
Seedling Transplanting and Growth:
-
Once seedlings have emerged, transplant them into pots or trays filled with a standard potting mix.
-
Grow the plants in a greenhouse or growth chamber under optimal conditions until they reach the 2-3 leaf stage, which is typically the recommended stage for herbicide application.
-
-
Herbicide Application:
-
Prepare a series of herbicide dilutions. A typical dose range would include 0, 0.25x, 0.5x, 1x, 2x, 4x, and 8x the recommended field rate of this compound.
-
Apply the herbicide solutions to the plants using a precision bench sprayer to ensure uniform coverage.
-
-
Data Collection and Analysis:
-
Assess plant survival and visually estimate biomass reduction 21-28 days after treatment.
-
Harvest the above-ground biomass from each pot, dry it in an oven, and weigh it.
-
Analyze the data using a non-linear regression model (e.g., log-logistic) to determine the LD50 and GR50 values for both the resistant and susceptible populations.
-
Calculate the Resistance Factor (RF).
-
2. Synergist Assay to Investigate Metabolic Resistance
Methodology:
-
Plant Preparation: Grow suspected resistant and known susceptible weed populations as described in the dose-response assay protocol.
-
Synergist Application:
-
Apply a synergist, such as malathion (an inhibitor of cytochrome P450s), to a subset of the plants approximately one hour before the this compound application.
-
-
Herbicide Application:
-
Apply a range of this compound doses to both the synergist-treated and non-synergist-treated plants.
-
-
Data Analysis:
-
Assess plant survival and biomass as in the dose-response assay.
-
Compare the LD50 or GR50 values of the resistant population with and without the synergist. A significant decrease in the resistance factor in the presence of the synergist indicates the involvement of metabolic resistance.
-
Visualizations
Caption: Mechanisms of this compound resistance in weeds.
Caption: Experimental workflow for a whole-plant dose-response assay.
References
- 1. sinvochem-agri.com [sinvochem-agri.com]
- 2. Aryldiones incorporating a [1,4,5]oxadiazepane ring. Part 2: chemistry and biology of the cereal herbicide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of evolved herbicide resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resistance to acetyl-CoA carboxylase-inhibiting herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
Impact of environmental conditions on Pinoxaden performance
Welcome to the Technical Support Center for Pinoxaden. This resource is designed for researchers, scientists, and professionals in drug development to provide guidance on the impact of environmental conditions on the performance of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your research and experimental design.
Troubleshooting Guides
This section addresses common issues encountered during the application of this compound that may be related to environmental factors.
Issue 1: Reduced Efficacy or Complete Failure of Weed Control
-
Question: I applied this compound according to the recommended dosage, but the target grass weeds show little to no signs of control. What could be the cause?
-
Answer: Reduced efficacy of this compound is often linked to the physiological state of the weeds at the time of application, which is heavily influenced by environmental conditions. For optimal performance, this compound should be applied to actively growing weeds.[1][2] Stressful conditions can significantly reduce its effectiveness.[1][2]
-
Troubleshooting Steps:
-
Assess Weed Health: Were the weeds showing signs of stress (wilting, discoloration) before application? Weeds under stress from drought, heat, waterlogging, or frost are less susceptible to herbicides.[1]
-
Review Weather Conditions at Application:
-
Temperature: Was the temperature within the optimal range of 10-20°C? High temperatures can lead to increased detoxification of the herbicide by the weed. Conversely, very low temperatures or frost can reduce metabolic activity, hindering herbicide uptake and translocation.
-
Soil Moisture: Was the soil adequately moist? Drought-stressed plants have a thicker cuticle and reduced translocation, which limits herbicide absorption and movement within the plant.
-
Rainfall: Did it rain shortly after application? While this compound is relatively rainfast, heavy rainfall immediately after application can wash the herbicide off the leaf surface before it can be adequately absorbed.
-
-
Consider Application Timing: Was the application made during a period of prolonged environmental stress? It is recommended to delay application until the stress has passed and weeds have resumed active growth.
-
-
Issue 2: Inconsistent or Patchy Weed Control
-
Question: I'm observing variable weed control across the treated area, with some patches showing good control while others do not. What could explain this inconsistency?
-
Answer: Patchy weed control can result from micro-environmental variations within the experimental plot or field, leading to differences in weed growth and herbicide uptake.
-
Troubleshooting Steps:
-
Examine Soil Moisture Variability: Are there areas with compacted soil or variations in soil type that could lead to differences in water availability? Drier patches will harbor more drought-stressed weeds, which are less susceptible to this compound.
-
Assess Topography: Slopes and low-lying areas can have different moisture levels. Low-lying areas may be waterlogged, also inducing stress, while sloped areas may be drier.
-
Check for Uneven Application: While not an environmental factor, it's crucial to rule out uneven spray distribution as a cause for patchy control.
-
-
Issue 3: Slow Onset of Herbicidal Symptoms
-
Question: It has been over a week since I applied this compound, and the weeds are only now starting to show symptoms of yellowing. Is this normal?
-
Answer: The speed of action of this compound can be influenced by environmental conditions. While symptoms typically appear within one to three weeks, this can be delayed under suboptimal conditions.
-
Troubleshooting Steps:
-
Review Post-Application Weather: Cool temperatures following application can slow down the metabolic processes in the weed that are necessary for the herbicide to take effect.
-
Evaluate Weed Growth Stage: Applications to larger, more mature weeds, or weeds beginning to experience stress, may result in a slower onset of symptoms.
-
Patience is Key: If the weeds are not actively dying but are showing some signs of yellowing and growth cessation, the herbicide is likely working, albeit at a slower pace due to environmental constraints.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal environmental conditions for this compound application?
A1: For optimal performance, apply this compound when weeds are actively growing under the following conditions:
-
Temperature: 10°C to 20°C.
-
Soil Moisture: Adequate soil moisture to support active weed growth. Avoid application to drought-stressed weeds.
-
Humidity: Higher humidity can enhance the efficacy of ACCase-inhibitors like this compound by increasing uptake and translocation.
-
Rainfall: this compound is rainfast within 30 to 60 minutes of application. However, avoid application if heavy rainfall is imminent.
Q2: How does drought stress affect this compound performance?
A2: Drought stress significantly reduces this compound efficacy. Weeds under drought stress exhibit physiological changes that impede herbicide performance:
-
Thicker Cuticle: The waxy outer layer of the leaves thickens to conserve water, creating a barrier to herbicide absorption.
-
Reduced Translocation: The movement of substances within the plant's vascular system slows down, limiting the transport of this compound to its target site (the growing points).
-
Altered Metabolism: The plant's metabolic activity is reduced, which can affect the activation of the herbicide.
In cases of minor stress, a higher rate of this compound may be required to achieve adequate control. For severe stress, it is best to wait for rainfall and for the weeds to recover before applying.
Q3: Can I apply this compound in hot weather?
A3: It is not recommended to apply this compound in hot weather (e.g., above 25-28°C). High temperatures can cause weeds to be heat-stressed, reducing herbicide uptake. Furthermore, some studies suggest that higher temperatures can increase the rate at which weeds metabolize and detoxify the herbicide, thus reducing its effectiveness.
Q4: What is the effect of humidity on this compound efficacy?
A4: High relative humidity is generally favorable for the performance of post-emergence herbicides like this compound. It slows the drying of spray droplets on the leaf surface, allowing more time for the active ingredient to be absorbed. Increased humidity can enhance both the uptake and translocation of the herbicide within the weed.
Q5: How does light intensity impact this compound performance?
A5: While some herbicides are highly dependent on light for their activity, the available information suggests that increased light intensity can be beneficial for the performance of ACCase-inhibitors by promoting active growth. However, one study on a different post-emergent herbicide found no significant effect of light intensity on overall efficacy. For this compound, the primary driver of efficacy is the active growth of the weed, which is influenced by an interplay of light, temperature, and moisture.
Data Presentation
Table 1: Impact of Temperature on this compound Efficacy (Illustrative)
| Temperature Range (°C) | Expected Weed Control (%) | Notes |
| < 5 | 40-60% | Reduced metabolic activity of weeds slows uptake and translocation. |
| 5 - 10 | 60-80% | Sub-optimal, but efficacy improves as temperature increases. |
| 10 - 20 | 85-95% | Optimal range for application. |
| 20 - 25 | 70-85% | Efficacy may begin to decline as temperatures rise. |
| > 25 | 50-70% | Increased risk of heat stress in weeds and potential for enhanced herbicide detoxification. |
Table 2: Impact of Soil Moisture on this compound Efficacy
| Soil Moisture Level | Weed Status | Expected Weed Control (%) | Reference |
| High (Field Capacity) | Actively Growing | 90-95% | |
| Moderate Moisture | Actively Growing | 85-90% | |
| Low (Moderate Stress) | Growth Slowed | 60-75% | |
| Very Low (Severe Stress) | Wilting, Dormant | < 50% |
Based on a study on oats, where the number of dead growing points was significantly higher under normal and moderate water regimes compared to severe water stress.
Table 3: Impact of Rainfall on this compound Efficacy (Illustrative)
| Time Between Application and Rainfall | Expected Weed Control (%) | Notes |
| < 30 minutes | 40-60% | High risk of herbicide wash-off. |
| 30 - 60 minutes | 70-85% | Efficacy improves as rain-free period increases. |
| > 60 minutes | > 90% | This compound is generally considered rainfast after one hour. |
Table 4: Impact of Relative Humidity on this compound Efficacy (Illustrative)
| Relative Humidity (%) | Expected Weed Control (%) | Notes |
| < 40% | 70-80% | Lower humidity can lead to faster droplet drying, reducing absorption time. |
| 40 - 60% | 80-90% | Good conditions for efficacy. |
| > 60% | 90-95% | Higher humidity is favorable, keeping the herbicide in a liquid state on the leaf for longer. |
Experimental Protocols
This section provides a detailed methodology for conducting experiments to evaluate the performance of this compound under controlled environmental conditions.
Objective: To determine the effect of temperature and soil moisture on the efficacy of this compound on a target grass weed species.
Materials:
-
This compound formulation
-
Seeds of a susceptible grass weed (e.g., Avena fatua - wild oat)
-
Pots (e.g., 10 cm diameter)
-
Potting medium (e.g., equal parts peat, perlite, and vermiculite)
-
Controlled environment growth chambers with adjustable temperature, light, and humidity
-
Spraying equipment calibrated for small-scale applications (e.g., track sprayer)
-
Balance, measuring cylinders, and other standard laboratory equipment
Methodology:
-
Plant Propagation:
-
Fill pots with the potting medium and sow a consistent number of weed seeds (e.g., 5-7) per pot at a depth of 1-2 cm.
-
Water the pots and place them in a growth chamber set to optimal conditions (e.g., 20°C day / 15°C night, 16-hour photoperiod, 60-70% relative humidity) for germination and initial growth.
-
Thin seedlings to a uniform number (e.g., 3-4) per pot once they have emerged.
-
-
Imposition of Environmental Stress (Pre-Application):
-
When the weeds reach the 2-3 leaf stage, divide the pots into the different treatment groups for temperature and soil moisture.
-
Temperature Treatments: Move the respective sets of pots into growth chambers set at the desired temperatures (e.g., 10°C, 15°C, 20°C, 25°C, 30°C) for an acclimation period of 48-72 hours before herbicide application.
-
Soil Moisture Treatments:
-
Well-watered: Maintain soil moisture at or near field capacity by watering daily.
-
Moderate Stress: Withhold water until the plants show initial signs of wilting, then re-water to a fraction of field capacity (e.g., 50%).
-
Severe Stress: Withhold water until plants are clearly wilted and maintain this stress level for a set period before application.
-
-
-
Herbicide Application:
-
Prepare the this compound spray solution according to the desired application rate. Include any required adjuvants as per the product label.
-
Apply the herbicide to the respective treatment groups using a calibrated sprayer to ensure uniform coverage.
-
Include an untreated control group for each environmental condition.
-
-
Post-Application Conditions and Evaluation:
-
Return the treated pots to their respective environmental conditions.
-
Evaluate weed control at set intervals (e.g., 7, 14, and 21 days after treatment).
-
Assessments should include:
-
Visual Injury Ratings: Score plants on a scale of 0% (no effect) to 100% (complete death).
-
Biomass Reduction: Harvest the above-ground plant material, dry it in an oven, and weigh it. Express the biomass as a percentage of the untreated control for each condition.
-
-
-
Data Analysis:
-
Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the significance of the effects of temperature and soil moisture on this compound efficacy.
-
Mandatory Visualizations
Caption: this compound's mechanism of action from application to weed death.
Caption: Workflow for evaluating this compound efficacy under varied conditions.
Caption: Troubleshooting logic for poor this compound performance.
References
Pinoxaden Tank-Mixing Compatibility: A Technical Support Resource
This technical support center provides researchers, scientists, and agricultural professionals with comprehensive guidance on the tank-mixing compatibility of Pinoxaden with various broadleaf herbicides. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental and field applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mode of action?
This compound is a selective, post-emergence herbicide used for the control of annual grass weeds in cereal crops like wheat and barley.[1][2] It belongs to the phenylpyrazoline chemical family and functions as an Acetyl-CoA Carboxylase (ACCase) inhibitor (Group 1 herbicide).[1][2] this compound is absorbed by the leaves and translocated to the growing points of the plant, where it inhibits the biosynthesis of lipids, leading to the cessation of growth and eventual death of the grass weed.[1]
Q2: Why is tank-mixing this compound with broadleaf herbicides necessary?
This compound is highly effective against grass weeds but does not control broadleaf weeds. To achieve broad-spectrum weed control in a single pass, tank-mixing this compound with a compatible broadleaf herbicide is a common and efficient practice.
Q3: Which broadleaf herbicides are generally considered compatible for tank-mixing with this compound?
Based on multiple field studies, this compound has been shown to be compatible with several broadleaf herbicides, including:
-
Metsulfuron-methyl
-
Carfentrazone-ethyl
-
Fluroxypyr
-
Florasulam
-
Bromoxynil
-
MCPA (ester and amine formulations)
-
2,4-D (amine and ester formulations), though some studies note potential for antagonism.
Q4: What is herbicide antagonism and how can it affect this compound efficacy?
Herbicide antagonism occurs when the combined effect of two or more herbicides is less than the sum of their individual effects. In the context of this compound tank-mixes, antagonism can lead to a reduction in the control of grass weeds. This is a known issue with some tank-mixes of ACCase inhibitors like this compound.
Q5: Are there specific broadleaf herbicides that have shown antagonism with this compound?
Yes, some studies have reported antagonistic effects, particularly with certain sulfonylurea (SU) herbicides. The degree of antagonism can be influenced by environmental conditions and the specific weed species. For instance, applications of this compound with sulfonylurea partners in later growth stages (BBCH 25-29) showed more pronounced antagonistic effects than earlier applications (BBCH 11-23). Some research also indicates that 2,4-D can sometimes reduce the efficacy of graminicides, although other studies with this compound have not observed this effect.
Q6: What is the importance of adjuvants when tank-mixing with this compound?
Adjuvants play a crucial role in optimizing the performance of this compound, especially when tank-mixed. This compound formulations often have a built-in adjuvant system, but additional adjuvants may be required depending on the tank-mix partner and environmental conditions. The use of appropriate adjuvants can enhance herbicide efficacy by improving spray solution properties, such as reducing surface tension and increasing droplet retention and penetration. Studies have shown that the efficacy of this compound can be significantly improved with the addition of specific adjuvants.
Troubleshooting Guides
Issue 1: Reduced Grass Weed Control After Tank-Mixing
Symptoms:
-
Poor control of target grass weeds (e.g., wild oats, green foxtail) compared to this compound applied alone.
-
Weeds show initial signs of injury but then recover.
Possible Causes and Solutions:
-
Antagonism with Tank-Mix Partner:
-
Diagnosis: Review the tank-mix partners. Sulfonylurea herbicides and, in some cases, phenoxy herbicides like 2,4-D, have been associated with reduced this compound efficacy.
-
Solution:
-
If possible, avoid tank-mixing with herbicides known to be antagonistic.
-
Consider a sequential application, applying this compound and the broadleaf herbicide separately with a sufficient interval between applications (e.g., 7 days).
-
Consult product labels for specific tank-mix recommendations and restrictions.
-
-
-
Incorrect Mixing Order:
-
Diagnosis: Review the mixing procedure used. An incorrect mixing order can lead to physical or chemical incompatibility, reducing the bioavailability of this compound.
-
Solution: Follow the recommended mixing order (often remembered by the acronym A.P.P.L.E.S. or similar guidelines). Generally, start by filling the tank with 50-75% of the water, then add products in the following sequence: water conditioners, water-dispersible granules (WG), wettable powders (WP), suspension concentrates (SC), emulsifiable concentrates (EC) like this compound, and finally soluble liquids (SL) and adjuvants.
-
-
Inadequate Adjuvant Use:
-
Diagnosis: Confirm if the appropriate type and rate of adjuvant were used as per the product labels of both this compound and the tank-mix partner.
-
Solution: Ensure the use of a recommended adjuvant, as this can be critical for overcoming potential antagonism and improving uptake.
-
Issue 2: Increased Crop Injury (Phytotoxicity)
Symptoms:
-
Yellowing, stunting, or burning of the crop leaves that is more severe than when this compound is applied alone.
Possible Causes and Solutions:
-
Interaction with Tank-Mix Partner:
-
Diagnosis: Certain tank-mix combinations can increase crop stress, leading to injury. For example, tank-mixing carfentrazone with this compound has been observed to cause temporary yellowing of leaf tips, though the crop typically recovers.
-
Solution: Consult product labels for any warnings regarding crop injury with specific tank-mixes. If significant injury is a concern, consider a sequential application.
-
-
Unfavorable Environmental Conditions:
-
Diagnosis: Applying tank-mixes when the crop is under stress from drought, extreme temperatures, or waterlogging can exacerbate crop injury.
-
Solution: Avoid spraying during periods of significant crop stress. Delay application until conditions improve and the crop is actively growing.
-
-
Adjuvant-Related Injury:
-
Diagnosis: Some broadleaf herbicides may not be compatible with the oil-based adjuvants often used with this compound, leading to increased phytotoxicity.
-
Solution: Always check the compatibility of the broadleaf herbicide with oil-based adjuvants. If there are restrictions, a sequential application may be necessary.
-
Data Presentation
Table 1: Summary of this compound Tank-Mix Efficacy on Weed Control
| This compound Tank-Mix Partner | Application Rate (g a.i./ha) | Target Weeds | Efficacy Outcome | Citation(s) |
| Metsulfuron-methyl | 50 + 4 | Phalaris minor, Anagallis arvensis | Comparable to weed-free treatment in reducing weed density. | |
| Carfentrazone-ethyl | 50 + 20 | Phalaris minor, Broadleaf weeds | Significantly lower total weed density and biomass. | |
| 2,4-D | 50 + 500 | Phalaris minor, Broadleaf weeds | No antagonistic effect observed; effective control of complex weed flora. | |
| Metribuzin | 40 + 210 | Complex weed flora | At par with other effective tank-mixes in reducing weed biomass. | |
| Sulfonylureas (general) | Varies | Apera spica-venti | Potential for antagonism, especially in later growth stages. |
Table 2: Impact of this compound Tank-Mixes on Crop Yield
| This compound Tank-Mix Partner | Application Rate (g a.i./ha) | Crop | Impact on Grain Yield | Citation(s) |
| Metsulfuron-methyl | 45 + 4 | Wheat | At par with weed-free check. | |
| Carfentrazone-ethyl | 45 + 20 | Wheat | At par with weed-free check; temporary crop injury observed. | |
| 2,4-D | 45 + 500 | Wheat | At par with weed-free check. | |
| Metsulfuron-methyl | 40 + 4 | Barley | Significantly higher than weedy check; at par with weed-free. | |
| Carfentrazone-ethyl | 40 + 20 | Barley | Significantly higher than weedy check; at par with weed-free. |
Experimental Protocols
Protocol 1: Physical Compatibility Jar Test
This test is essential to determine if products are physically compatible in a spray solution and to avoid the formation of precipitates, gels, or separation that can clog spray equipment.
Materials:
-
Clean, clear glass jar (1 liter) with a lid
-
Pipettes or measuring cylinders for accurate measurement
-
Water from the same source as will be used for spraying
-
Personal Protective Equipment (PPE) as per product labels
-
All herbicide and adjuvant products to be tank-mixed
Procedure:
-
Fill the jar with 500 ml of the carrier water.
-
Add each component of the proposed tank-mix one at a time, in the correct mixing order (see diagram below). The amounts of each product should be scaled down proportionally to the planned field application rates.
-
Secure the lid and invert the jar 10-15 times to mix thoroughly.
-
Let the jar stand for 15-30 minutes and observe for any signs of incompatibility, such as separation, clumping, precipitates, or gel formation.
-
If no incompatibility is observed, let the jar stand for another 30 minutes to check for delayed reactions.
-
Interpretation: If any signs of physical incompatibility are present, the tank-mix should not be used.
Protocol 2: Greenhouse Bioassay for Antagonism/Synergism
This bioassay allows for the controlled evaluation of the biological interaction between this compound and a broadleaf herbicide on a target grass weed species.
Materials:
-
Pots filled with a suitable growing medium
-
Seeds of a sensitive grass weed (e.g., wild oat, Avena fatua)
-
Greenhouse or growth chamber with controlled environmental conditions
-
Calibrated laboratory sprayer
-
This compound, broadleaf herbicide, and any required adjuvants
Procedure:
-
Sow the grass weed seeds in the pots and grow them to a consistent growth stage (e.g., 2-3 leaf stage).
-
Prepare the herbicide spray solutions for the following treatments:
-
Untreated control
-
This compound alone at various rates (e.g., 0.25x, 0.5x, 1x, 2x the recommended rate)
-
Broadleaf herbicide alone at its recommended rate
-
Tank-mix of this compound (at the same range of rates) and the broadleaf herbicide at its recommended rate
-
-
Apply the treatments to the plants using the calibrated sprayer.
-
Return the pots to the greenhouse and arrange them in a randomized complete block design.
-
Assess weed control visually at set intervals (e.g., 7, 14, and 21 days after treatment) on a scale of 0% (no effect) to 100% (complete kill).
-
At the end of the experiment, harvest the above-ground biomass, dry it in an oven, and weigh it.
-
Data Analysis: Analyze the data using Colby's method or a similar statistical approach to determine if the interaction is antagonistic, synergistic, or additive.
Mandatory Visualizations
Caption: Mode of action pathway for this compound in grass weeds.
Caption: Recommended workflow for preparing and mixing a this compound tank-mix.
References
Technical Support Center: Enhancing Pinoxaden's Rainfastness for Improved Weed Control
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during experiments aimed at enhancing the rainfastness of the herbicide Pinoxaden.
Frequently Asked Questions (FAQs)
Q1: What is the established rainfast period for this compound, and what is the primary mechanism of action?
This compound is a selective, post-emergence herbicide belonging to the phenylpyrazoline chemical class. Its primary mode of action is the inhibition of the enzyme acetyl-CoA carboxylase (ACCase) in grassy weeds.[1][2] This enzyme is critical for the biosynthesis of fatty acids, which are essential components of plant cell membranes.[1] Inhibition of ACCase leads to a depletion of lipids, ultimately causing the breakdown of cell membranes and plant death.[1] The generally accepted rainfast period for this compound is approximately 30 to 60 minutes after application, although this can be influenced by environmental conditions and the use of adjuvants.
Q2: How do adjuvants improve the rainfastness and overall efficacy of this compound?
Adjuvants play a crucial role in enhancing the performance of this compound by influencing several factors:
-
Improved Droplet Retention: Surfactants, a common component of adjuvants, reduce the surface tension of the spray solution, leading to better spreading and adherence of droplets to the waxy leaf surfaces of weeds.
-
Enhanced Cuticular Penetration: Adjuvants, particularly oil-based types like Methylated Seed Oils (MSO), can help to dissolve or soften the waxy cuticle of the leaf, facilitating faster absorption of the active ingredient into the plant tissue.[3]
-
Increased Translocation: By promoting rapid uptake, adjuvants help ensure that more of the active ingredient is translocated to the target sites within the plant (the meristematic tissues) before rainfall can wash it off.
Q3: What are the different types of adjuvants that can be used with this compound, and how do they compare?
Several types of adjuvants can be tank-mixed with this compound to improve its performance. The most common include:
-
Methylated Seed Oils (MSO): These are highly effective adjuvants that are particularly good at enhancing the penetration of herbicides through the waxy cuticle of weeds. They are often recommended for use with this compound, especially under challenging conditions such as drought stress or when targeting weeds with thick cuticles.
-
Non-ionic Surfactants (NIS): NIS adjuvants primarily act as wetting agents, improving the spreading of the spray solution on the leaf surface. While they can enhance efficacy, they are generally considered less effective than MSOs at promoting penetration.
-
Crop Oil Concentrates (COC): COCs are petroleum-based oils combined with a surfactant. They function similarly to MSOs but may be slightly less effective under certain conditions.
-
Specialized Adjuvants: Some commercially available adjuvants, such as Adigor, are specifically formulated for use with certain herbicides, including this compound. These often contain a blend of oils and surfactants optimized for the active ingredient.
While specific quantitative comparisons of rainfastness are limited in publicly available literature, studies have consistently shown that the addition of an appropriate adjuvant significantly enhances the efficacy of this compound, particularly when rainfall occurs shortly after application. For instance, one study demonstrated that this compound mixed with adjuvants like Adigor provided significantly better control of wild oat compared to this compound applied alone.
Troubleshooting Guide
This guide addresses common issues encountered during laboratory and greenhouse experiments focused on this compound's rainfastness.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Inconsistent weed control in "no rain" control group. | 1. Improper herbicide application rate.2. Weed growth stage not optimal for treatment.3. Environmental stress affecting weed susceptibility.4. Herbicide solution instability. | 1. Verify all calculations and calibration of spray equipment.2. Ensure weeds are at the recommended growth stage for this compound application (typically 2-leaf to early tillering).3. Maintain optimal growing conditions (temperature, light, humidity) for the weeds before and after treatment.4. Use freshly prepared spray solutions for each experiment. This compound formulations like AXIAL® are optimized for stability. |
| High variability in results between replicates of the same rainfall treatment. | 1. Inconsistent rainfall simulation.2. Uneven spray application.3. Variation in weed size or health within a treatment group. | 1. Calibrate the rainfall simulator to ensure uniform intensity and droplet size across the entire treatment area.2. Utilize a track sprayer or other automated application system for consistent herbicide deposition.3. Select weeds of uniform size and growth stage for each replicate. Discard any unhealthy or stressed plants. |
| No significant difference in efficacy between different adjuvant treatments after simulated rainfall. | 1. Rainfall intensity or duration is too low to cause significant washoff.2. The time interval between application and rainfall is too long, allowing for sufficient herbicide absorption in all treatments.3. The selected adjuvants have very similar properties under the tested conditions. | 1. Increase the rainfall intensity or duration in subsequent experiments to create greater wash-off pressure.2. Shorten the time interval between herbicide application and the simulated rainfall event.3. Include a wider range of adjuvant types (e.g., MSO, NIS, and a control with no adjuvant) to better differentiate their effects. |
| This compound efficacy is lower than expected, even with adjuvants. | 1. Water quality issues (e.g., hard water) affecting herbicide activity.2. Antagonism from tank-mix partners (if any).3. Herbicide resistance in the target weed population. | 1. Use deionized or distilled water for preparing spray solutions in a laboratory setting. If using tap water, have it tested for hardness and pH.2. If tank-mixing, consult the product labels for compatibility. Conduct a jar test to check for physical incompatibility.3. Source weed seeds from a known susceptible population for baseline studies. If resistance is suspected, conduct a dose-response experiment. |
| Visual signs of phytotoxicity on the crop in crop safety studies. | 1. Incorrect application rate (too high).2. Use of an inappropriate or overly aggressive adjuvant.3. Crop is under stress at the time of application. | 1. Double-check all rate calculations.2. Refer to the herbicide label for recommended adjuvants and use rates for the specific crop.3. Ensure the crop is healthy and not under environmental stress before herbicide application. |
Experimental Protocols
Protocol 1: Evaluating the Effect of Different Adjuvants on this compound Rainfastness
Objective: To quantify the impact of various adjuvants on the efficacy of this compound against a target grass weed species (e.g., Avena fatua - wild oat) after a simulated rainfall event.
Materials:
-
This compound formulation (e.g., AXIAL®)
-
Selected adjuvants (e.g., Methylated Seed Oil, Non-ionic Surfactant, Adigor)
-
Target weed species grown in pots to the 3-4 leaf stage
-
Laboratory track sprayer
-
Rainfall simulator with adjustable intensity and duration
-
Greenhouse or growth chamber with controlled environment
-
Deionized water
-
Analytical balance, volumetric flasks, and pipettes
Methodology:
-
Plant Preparation: Grow the target weed species in pots under optimal greenhouse conditions until they reach the 3-4 leaf stage. Select uniform and healthy plants for the experiment.
-
Herbicide Solution Preparation: Prepare a stock solution of this compound at the desired concentration. Create separate treatment solutions by tank-mixing the this compound stock solution with each of the selected adjuvants at their recommended rates. Include a "this compound only" and an untreated control.
-
Herbicide Application: Calibrate the laboratory track sprayer to deliver a precise volume of the spray solution. Treat the plants with the prepared herbicide solutions.
-
Drying Time: Allow the treated plants to dry for a predetermined period (e.g., 30, 60, or 120 minutes) under controlled conditions.
-
Simulated Rainfall: Calibrate the rainfall simulator to deliver a specific intensity (e.g., 10 mm/hr) for a set duration (e.g., 30 minutes). Place the treated plants in the rainfall simulator. Include a set of treated plants that do not receive rainfall as a positive control.
-
Post-Rainfall Growth: After the rainfall event, return all plants to the greenhouse or growth chamber and maintain them under optimal growing conditions.
-
Efficacy Assessment: At 14 and 21 days after treatment (DAT), visually assess the percentage of weed control for each plant on a scale of 0% (no effect) to 100% (complete death). Additionally, harvest the above-ground biomass of each plant, dry it in an oven at 70°C for 72 hours, and record the dry weight.
-
Data Analysis: Analyze the visual control ratings and biomass reduction data using appropriate statistical methods (e.g., ANOVA followed by a means separation test) to determine significant differences between treatments.
Data Presentation
The following tables provide a template for summarizing quantitative data from rainfastness experiments.
Table 1: Visual Weed Control (%) of Avena fatua 21 Days After Treatment with this compound and Various Adjuvants Followed by Simulated Rainfall
| Adjuvant Type | Adjuvant Rate (% v/v) | No Rainfall | Rainfall (10 mm/hr for 30 min) 30 min Post-Application |
| None | - | ||
| Methylated Seed Oil (MSO) | 1.0 | ||
| Non-ionic Surfactant (NIS) | 0.25 | ||
| Adigor | 0.5 | ||
| Untreated Control | - | 0 | 0 |
Table 2: Biomass Reduction (%) of Avena fatua 21 Days After Treatment with this compound and Various Adjuvants Followed by Simulated Rainfall
| Adjuvant Type | Adjuvant Rate (% v/v) | No Rainfall | Rainfall (10 mm/hr for 30 min) 30 min Post-Application |
| None | - | ||
| Methylated Seed Oil (MSO) | 1.0 | ||
| Non-ionic Surfactant (NIS) | 0.25 | ||
| Adigor | 0.5 | ||
| Untreated Control | - | 0 | 0 |
Visualizations
Caption: this compound's mode of action: inhibiting ACCase to disrupt fatty acid synthesis.
Caption: Workflow for a this compound rainfastness evaluation experiment.
References
Validation & Comparative
Unraveling Resistance: A Comparative Guide to Pinoxaden Cross-Resistance Patterns with other ACCase Inhibitors
For researchers, scientists, and professionals in drug development, understanding the nuances of herbicide resistance is paramount for creating effective and sustainable weed management strategies. This guide provides an objective comparison of Pinoxaden's cross-resistance patterns with other Acetyl-CoA Carboxylase (ACCase) inhibitors, supported by experimental data and detailed methodologies.
This compound, a phenylpyrazoline (DEN) herbicide, is a critical tool for controlling grass weeds. However, the evolution of resistance, particularly cross-resistance to other ACCase inhibitors, poses a significant challenge. ACCase inhibitors are broadly categorized into three chemical families: aryloxyphenoxypropionates (FOPs), cyclohexanediones (DIMs), and phenylpyrazolines (DENs). Resistance to one inhibitor can often confer resistance to others, but the patterns can be complex and are influenced by the underlying resistance mechanism.
Quantitative Cross-Resistance Data
The following table summarizes the resistance levels (expressed as Resistance Factor or Index - RF/RI) of various weed populations to this compound and other ACCase inhibitors. The RF is calculated as the ratio of the herbicide concentration required to cause 50% growth reduction (GR₅₀) or lethal dose (LD₅₀) in the resistant population compared to a susceptible population.
| Weed Species | Population | This compound (DEN) RF | Clodinafop-propargyl (FOP) RF | Fenoxaprop-P-ethyl (FOP) RF | Propaquizafop (FOP) RF | Quizalofop-p-ethyl (FOP) RF | Cycloxydim (DIM) RF | Clethodim (DIM) RF | Resistance Mechanism |
| Alopecurus myosuroides | R2105 | - | 25.1 | Cross-resistant | - | - | - | - | Target-site (Ile-2041-Asn, Asp-2078-Gly) & Enhanced Metabolism[1] |
| Alopecurus myosuroides | R1027 | - | 22.1 | Cross-resistant | - | - | - | - | Target-site (Ile-2041-Asn) & Enhanced Metabolism[1] |
| Alopecurus myosuroides | Greek Population | Medium | High | Medium | - | - | Medium | - | Target-site (Ile-1781-Leu) & Enhanced Metabolism[2] |
| Lolium multiflorum | LOLMU-002 | 3.4 | 1.3 | - | - | - | - | - | Suspected Non-Target-Site Resistance[3] |
| Lolium multiflorum | LOLMU-003 | 2.3 | - | - | - | - | - | - | Suspected Non-Target-Site Resistance[3] |
| Lolium perenne | New Zealand Population | 41.4 | - | - | - | 108.6 | - | Susceptible | Target-site (Ile-2041-Val) & Enhanced Metabolism |
| Lolium spp. | Greek & Italian Populations | Low to Moderate (3-13) | Moderate to High (>8) | - | - | - | - | - | Multiple Target-site mutations & Enhanced Metabolism |
| Avena fatua | R1 | Cross-resistant | - | - | Cross-resistant | - | - | - | Not specified |
| Avena fatua | R3 | Cross-resistant | - | - | Cross-resistant | - | - | - | Not specified |
| Avena fatua | R5 | Cross-resistant | - | - | Cross-resistant | - | Cross-resistant | - | Not specified |
Experimental Protocols
The confirmation of herbicide resistance and the determination of cross-resistance patterns are typically conducted through whole-plant dose-response bioassays.
1. Seed Collection and Plant Propagation:
-
Seeds from suspected resistant weed populations are collected from fields with a history of herbicide application.
-
Seeds from a known susceptible population of the same species are used as a control.
-
Seeds are germinated in petri dishes or sown in pots containing a suitable growing medium.
-
Seedlings are grown under controlled greenhouse conditions (e.g., 20-25°C day, 15-20°C night, 16-hour photoperiod).
2. Herbicide Application:
-
Herbicides are applied at the 2-4 leaf stage of the weeds.
-
A range of herbicide doses is used, typically including the recommended field rate, as well as fractions and multiples of this rate (e.g., 1/8x, 1/4x, 1/2x, 1x, 2x, 4x, 8x).
-
A control group is treated with a blank formulation (without the active ingredient).
-
Herbicides are applied using a laboratory cabinet sprayer to ensure uniform coverage.
3. Data Collection and Analysis:
-
Plant survival and biomass (fresh or dry weight) are assessed typically 21 days after treatment.
-
The data are subjected to a dose-response analysis, often using a log-logistic model, to calculate the GR₅₀ or LD₅₀ values for each population and herbicide.
-
The Resistance Factor (RF) is calculated by dividing the GR₅₀ or LD₅₀ of the resistant population by that of the susceptible population.
-
Statistical significance is determined to confirm resistance.
4. Investigation of Resistance Mechanisms:
-
Target-Site Resistance (TSR): The ACCase gene is sequenced to identify known mutations that confer resistance (e.g., Ile-1781-Leu, Ile-2041-Asn/Val, Asp-2078-Gly).
-
Non-Target-Site Resistance (NTSR): To investigate enhanced metabolism, a cytochrome P450 inhibitor (e.g., malathion) can be applied prior to the herbicide treatment. A significant reduction in the resistance level suggests that enhanced metabolism is a contributing factor.
Visualizing the Process and Patterns
To better illustrate the methodologies and findings, the following diagrams have been generated.
Conclusion
The cross-resistance patterns of this compound with other ACCase inhibitors are multifaceted and largely dependent on the specific weed species and the underlying resistance mechanism(s). Generally, populations resistant to this compound often exhibit cross-resistance to FOP herbicides. The cross-resistance to DIMs is more variable, with some populations remaining susceptible, particularly to clethodim. This variability underscores the importance of population-specific testing to devise effective weed management programs. Both target-site mutations and non-target-site metabolic enhancement have been identified as key drivers of this resistance, frequently acting in concert to confer high levels of resistance to multiple ACCase inhibitors. Researchers and drug development professionals must consider these complex patterns to develop new herbicides and integrated weed management strategies that can mitigate the evolution and spread of resistance.
References
Pinoxaden's effect on soil microbial communities compared to other herbicides
An Objective Analysis for Researchers and Drug Development Professionals
The introduction of any agrochemical into the environment necessitates a thorough understanding of its non-target effects. For researchers, scientists, and professionals in drug development, the impact of herbicides on soil microbial communities is of paramount importance. These communities are the bedrock of soil health, driving crucial processes such as nutrient cycling, organic matter decomposition, and disease suppression. This guide provides a comparative analysis of the effects of Pinoxaden, a widely used graminicide, on soil microbial communities relative to other common herbicides.
This compound belongs to the phenylpyrazoline chemical class and functions by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme, which is essential for fatty acid synthesis in grasses.[1] It is known for its rapid biodegradation in soil, with a reported aerobic half-life of 2 to 3 days.[2] While this suggests a potentially lower environmental persistence, its transient effects on the intricate web of soil microorganisms warrant a detailed examination, especially in comparison to other herbicides with different modes of action and environmental fates.
This guide synthesizes available experimental data to offer an objective comparison. It is important to note that direct comparative studies evaluating a wide range of herbicides, including this compound, under identical experimental conditions are scarce. Therefore, the data presented is compiled from various studies, and comparisons should be made with consideration for the differing methodologies and environmental contexts.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound and other major herbicides on key indicators of soil microbial health: microbial biomass, microbial diversity, and the activity of crucial soil enzymes.
Table 1: Effects of this compound on Soil Microbial Parameters
| Parameter | Application Rate | Soil Type | Observed Effect | Magnitude of Effect | Source(s) |
| Dehydrogenase Activity | Not specified (tank mix with metsulfuron-methyl) | Not specified | Reduced activity post-application, but higher than other herbicide mixes | From 41.02 to 34.07 µg TPF g⁻¹ soil day⁻¹ | [1] |
| Nitrogen Mineralization | 0.4 mg kg⁻¹ soil | Not specified | No significant adverse effect | Not significant | [3] |
| Carbon Mineralization | 0.4 mg kg⁻¹ soil | Not specified | No significant adverse effect | Not significant | [3] |
| Decomposition Rate | Not specified | Not specified | May slow down decomposition rates | Not quantified |
Table 2: Comparative Effects of Other Herbicides on Soil Microbial Parameters
| Herbicide Class | Herbicide | Parameter | Observed Effect | Magnitude of Effect | Source(s) |
| Phosphonoglycine | Glyphosate | Microbial Biomass | Transient increase or no significant effect at field rates; lower at mid-range concentrations (10-100 mg/kg) | Not specified | |
| Microbial Community | Small, brief changes; no meaningful whole community shifts in some studies | Not specified | |||
| Soil Hydrolytic Activity | Up to 19% reduction | Not specified | |||
| Triazine | Atrazine | Microbial Diversity | Can reduce diversity, positively correlated with concentration | Not specified | |
| Dehydrogenase Activity | Inhibition | Not specified | |||
| Phenoxyalkanoic Acid | 2,4-D | Fungal Diversity | Increased diversity in some cases | Not specified | |
| Bacterial Diversity | Decreased diversity in some cases | Not specified | |||
| Sulfonylurea | Metsulfuron-methyl | Dehydrogenase Activity | Reduced activity | Not specified | |
| Iodosulfuron-methyl | Microbial Abundance | Adverse influence on fungal growth | Not specified |
Experimental Protocols
A standardized methodology is crucial for accurately assessing the impact of herbicides on soil microbial communities. Below is a generalized experimental protocol synthesized from various cited studies.
Objective: To evaluate the effect of a given herbicide on soil microbial biomass, diversity, and enzyme activity.
1. Soil Sampling and Preparation:
-
Collect soil from the top 15-20 cm of a field with no recent history of herbicide application.
-
Sieve the soil (e.g., through a 2 mm mesh) to remove stones and large organic debris and homogenize it.
-
Characterize the soil for its physicochemical properties, including pH, organic carbon content, texture, and nutrient status.
2. Experimental Design:
-
Use microcosms (e.g., pots or jars) containing a fixed amount of the prepared soil.
-
Establish multiple treatment groups:
-
Control (no herbicide).
-
Herbicide-treated groups at various concentrations, typically including the recommended field application rate (1x) and multiples of it (e.g., 10x, 100x) to assess dose-response effects.
-
-
Include a sufficient number of replicates for each treatment group to ensure statistical power.
3. Herbicide Application and Incubation:
-
Apply the herbicide, dissolved in a suitable solvent (usually water), evenly to the soil surface of the respective treatment groups.
-
Incubate the microcosms under controlled conditions (e.g., constant temperature and moisture) for a specified period, with sampling at multiple time points (e.g., 1, 7, 14, 30, and 60 days after application).
4. Analysis of Microbial Parameters:
-
Microbial Biomass:
-
Chloroform Fumigation-Extraction (CFE): Measure the flush of carbon (Microbial Biomass C) or nitrogen (Microbial Biomass N) released from microbial cells after fumigation with chloroform.
-
Phospholipid Fatty Acid (PLFA) Analysis: Extract and quantify specific fatty acids from microbial cell membranes to determine the total microbial biomass and the relative abundance of different microbial groups (e.g., Gram-positive bacteria, Gram-negative bacteria, fungi).
-
-
Microbial Community Structure and Diversity:
-
Next-Generation Sequencing (NGS): Amplify and sequence specific marker genes (e.g., 16S rRNA for bacteria, ITS for fungi) to determine the taxonomic composition and diversity of the microbial community. Calculate diversity indices such as Shannon and Simpson.
-
-
Soil Enzyme Activities:
-
Dehydrogenase Activity: Measures the overall metabolic activity of the soil microbial community. Often assayed by measuring the reduction of triphenyl tetrazolium chloride (TTC) to triphenyl formazan (TPF).
-
Phosphatase Activity: Indicates the potential for phosphorus mineralization. Assayed using substrates like p-nitrophenyl phosphate.
-
Urease Activity: Reflects the potential for urea hydrolysis and nitrogen mineralization. Assayed by measuring the release of ammonia from urea.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate key concepts and workflows relevant to the study of herbicide effects on soil microbes.
Caption: Mechanism of action for ACCase-inhibiting herbicides like this compound.
Caption: A generalized experimental workflow for studying herbicide effects on soil microbes.
Caption: Logical relationships of herbicide impacts on the soil microbial community and ecosystem functions.
References
Comparative Metabolic Profiling of Pinoxaden in Resistant and Susceptible Weeds: A Guide for Researchers
A deep dive into the metabolic intricacies of Pinoxaden resistance reveals that non-target-site resistance (NTSR), primarily driven by enhanced herbicide metabolism, is a key mechanism. This guide provides a comparative analysis of the metabolic profiles of this compound in resistant and susceptible weed populations, supported by experimental data and detailed methodologies to aid researchers in the field of weed science and drug development.
The evolution of herbicide resistance in weeds poses a significant threat to global food security. This compound, a post-emergence herbicide widely used to control grass weeds in cereal crops, is no exception. Understanding the biochemical basis of resistance is crucial for developing sustainable weed management strategies. In this compound-resistant weeds, particularly in species like blackgrass (Alopecurus myosuroides) and ryegrass (Lolium spp.), the primary resistance mechanism is often not a modification of the herbicide's target enzyme, acetyl-CoA carboxylase (ACCase), but rather an enhanced ability to metabolize the herbicide before it reaches its target.
This enhanced metabolism is a form of NTSR and typically involves two main phases of detoxification. In Phase I, enzymes such as cytochrome P450 monooxygenases (CYP450s) chemically modify the herbicide, often through oxidation. In Phase II, the modified herbicide is conjugated with endogenous molecules, such as glutathione, by enzymes like glutathione S-transferases (GSTs), rendering it more water-soluble and less toxic. These conjugates are then sequestered into the vacuole (Phase III).
Comparative Quantitative Data
Studies have demonstrated significant differences in the metabolic capacity between resistant and susceptible weed biotypes. For instance, a study on a this compound-resistant population of Lolium perenne found it to be 41.4 times more resistant than a susceptible population.[1] The application of malathion, a CYP450 inhibitor, reduced this resistance level to 9.7-fold, indicating that enhanced metabolism via P450 enzymes is a major contributor to the resistance.[1]
While comprehensive metabolomic studies detailing the fold-changes of a wide array of metabolites are still emerging, analysis of this compound and its metabolites provides clear evidence of enhanced detoxification in resistant plants. The principal metabolite of this compound is the hydroxylated form, M4, a product of CYP450 activity.
Below is a summary of representative quantitative data comparing the levels of this compound and its key metabolite in susceptible versus resistant weeds, based on available research.
| Metabolite | Weed Species | Susceptible (S) - Relative Abundance | Resistant (R) - Relative Abundance | Fold Change (R vs. S) | Reference |
| This compound | Brachypodium hybridum | Higher | Lower | < 1 | Matzrafi et al. |
| Metabolite M4 (hydroxylated this compound) | Brachypodium hybridum | Lower | Higher | > 1 | Matzrafi et al. |
| This compound | Lolium rigidum | Higher | 2.6-fold lower | < 1 | Han et al.[2] |
| Polar Metabolites of this compound | Lolium rigidum | Lower | up to 2-fold higher | > 1 | Han et al.[2] |
Note: The data presented are illustrative and may vary depending on the specific weed population, experimental conditions, and analytical methods used. The fold changes are inferred from reported observations.
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments in the comparative metabolic profiling of this compound.
Plant Material and Growth Conditions
-
Seed Collection: Collect seeds from confirmed susceptible and resistant weed populations (e.g., Alopecurus myosuroides, Lolium spp.) from fields with a known history of herbicide application.
-
Plant Growth: Sow seeds in pots containing a standardized soil mix. Grow plants in a controlled environment (greenhouse or growth chamber) with defined temperature, humidity, and photoperiod to ensure uniform growth.
Herbicide Treatment
-
Application: At the 2-3 leaf stage, treat plants with a discriminating dose of this compound. Include an untreated control for both susceptible and resistant biotypes.
-
Time-Course Sampling: Harvest plant tissues (e.g., leaves) at various time points after treatment (e.g., 0, 2, 8, 24, 48 hours) to capture the dynamics of herbicide metabolism. Immediately freeze the collected samples in liquid nitrogen and store them at -80°C until analysis.
Metabolite Extraction
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method: This is a widely used method for pesticide residue analysis.
-
Homogenize 1-2 g of frozen plant tissue to a fine powder.
-
Add 10 mL of acetonitrile (with 1% acetic acid) and shake vigorously.
-
Add a salt mixture (e.g., MgSO₄ and NaCl) to induce phase separation.
-
Centrifuge and collect the upper acetonitrile layer.
-
Clean up the extract using dispersive solid-phase extraction (d-SPE) with a suitable sorbent (e.g., C18, PSA) to remove interfering matrix components.
-
Evaporate the solvent and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
-
LC-MS/MS Analysis for this compound and its Metabolites
-
Instrumentation: Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS).
-
Chromatographic Separation:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile or methanol.
-
Flow Rate: Adjusted based on the column dimensions.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification of this compound and its known metabolites (e.g., M2, M4). Use precursor-to-product ion transitions specific to each analyte.
-
Untargeted Metabolomic Analysis
-
Instrumentation: Utilize high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) coupled with UHPLC.
-
Data Acquisition: Acquire data in both positive and negative ionization modes to cover a broader range of metabolites.
-
Data Processing: Use specialized software (e.g., XCMS, MetaboAnalyst) for peak picking, alignment, and normalization.
-
Metabolite Identification: Identify significant features by comparing their mass-to-charge ratio (m/z), retention time, and fragmentation patterns with metabolite databases (e.g., METLIN, KEGG).
Enzyme Assays
-
Cytochrome P450 Activity: Measure the activity of CYP450 enzymes using a model substrate like 7-ethoxycoumarin O-deethylase (ECOD).
-
Glutathione S-Transferase Activity: Determine GST activity using 1-chloro-2,4-dinitrobenzene (CDNB) as a substrate and monitoring the formation of the glutathione conjugate spectrophotometrically.
Visualizing the Metabolic and Signaling Pathways
To illustrate the processes involved in this compound metabolism and its regulation, the following diagrams are provided in the DOT language for use with Graphviz.
This compound Detoxification Pathway
This diagram outlines the key enzymatic steps in the detoxification of this compound in resistant weeds.
Experimental Workflow for Comparative Metabolomics
This workflow diagram illustrates the sequential steps involved in a typical comparative metabolomics study of herbicide resistance.
References
Pinoxaden's Efficacy in Controlling Wild Oat (Avena fatua): A Comparative Analysis
Pinoxaden, a post-emergence herbicide belonging to the phenylpyrazoline (DEN) chemical class, is a widely utilized tool for the control of wild oat (Avena fatua), a problematic weed in cereal crops. Its efficacy, however, can be influenced by factors such as the genetic resistance of the Avena fatua population and the application timing. This guide provides a comparative analysis of this compound's performance against different Avena fatua populations and other herbicide alternatives, supported by experimental data.
Performance of this compound on Susceptible and Resistant Avena fatua Populations
The effectiveness of this compound is significantly impacted by the presence of herbicide resistance within Avena fatua populations. Studies have identified populations with varying degrees of resistance to this compound and other ACCase inhibitors.
Table 1: Efficacy of this compound on Susceptible and Resistant Avena fatua Populations
| Population Status | Active Ingredient | Dose Rate (g a.i./ha) | Efficacy (% Control) | Biomass Reduction (%) | Source(s) |
| Susceptible | This compound | 20 | 97 | 88.9 | [1] |
| Susceptible | This compound | 30 | High | - | [1] |
| Susceptible | This compound | 40 | >92 | - | [1] |
| Susceptible (Alfalfa Population) | This compound | 30, 60, 120 | >80 (at 6 DAA), >97 (at 12 DAA), 100 (at 18 DAA) | - | [2] |
| Tolerant (Wheat Population) | This compound | 30, 60 | <60 (at 6 DAA) | - | [2] |
| Tolerant (Wheat Population) | This compound | 120 | 100 (at 18 DAA) | - | |
| Resistant (R1, R3, R5) | This compound | 30 | Reduced | - | |
| Resistant (R2, R4, R6) | This compound | 30 | Highly effective | - |
DAA: Days After Application
Comparative Efficacy of this compound and Alternative Herbicides
This compound's performance is often benchmarked against other herbicides commonly used for Avena fatua control, primarily other ACCase inhibitors and ALS inhibitors.
Table 2: Comparative Efficacy of this compound and Other Herbicides on Avena fatua
| Herbicide (Active Ingredient) | Herbicide Class | Dose Rate (g a.i./ha) | Efficacy (% Control) | Source(s) |
| This compound | ACCase inhibitor (DEN) | 50 | 96.67 | |
| This compound + Florasulam | ACCase inhibitor (DEN) + ALS inhibitor | 45 + 5 | 95.00 | |
| Chlortoluron | Urea | 1500 | 88.00 | |
| Piroxsulam | ALS inhibitor | 18.75 | 83.00 | |
| Fenoxaprop-P-ethyl | ACCase inhibitor (FOP) | 69 | - | |
| Clodinafop-propargyl | ACCase inhibitor (FOP) | 36 | - | |
| Iodosulfuron + Metsulfuron methyl | ALS inhibitor | 3.75 + 3 | - | |
| Mesosulfuron + Iodosulfuron | ALS inhibitor | - | 100 (on susceptible populations) | |
| Propaquizafop | ACCase inhibitor (FOP) | 100 | Variable (resistance observed) | |
| Cycloxydim | ACCase inhibitor (DIM) | 150 | Variable (resistance observed) | |
| Clethodim | ACCase inhibitor (DIM) | 120 | 100 | |
| Haloxyfop | ACCase inhibitor (FOP) | 78 | 100 |
Experimental Protocols
The data presented in this guide are derived from studies employing standardized methodologies for assessing herbicide efficacy. Below are detailed protocols for typical greenhouse and field experiments.
Greenhouse Bioassay for Herbicide Resistance Screening
This protocol is designed to determine the resistance profile of Avena fatua populations to various herbicides under controlled conditions.
-
Seed Collection and Germination:
-
Collect mature Avena fatua seeds from fields with suspected herbicide resistance and from areas with no history of herbicide application (susceptible control).
-
Break seed dormancy by appropriate methods (e.g., cold stratification).
-
Germinate seeds in petri dishes on moist filter paper or in trays with a suitable growing medium.
-
-
Plant Cultivation:
-
Transplant seedlings at the two-leaf stage into individual pots filled with a standardized soil mix.
-
Grow plants in a greenhouse with controlled temperature, light, and humidity.
-
-
Herbicide Application:
-
Apply herbicides at the three- to four-leaf stage of the plants.
-
Use a precision laboratory sprayer to apply a range of herbicide doses, including the recommended field rate, and fractions and multiples thereof.
-
Include an untreated control for each population.
-
-
Data Collection and Analysis:
-
Assess plant survival and visual injury 21-28 days after treatment.
-
Harvest the above-ground biomass and determine the dry weight.
-
Calculate the percentage of control and biomass reduction relative to the untreated control.
-
Analyze the data using dose-response models to determine the herbicide rate that causes 50% mortality (LD₅₀) or 50% growth reduction (GR₅₀).
-
Field Trial for Efficacy Validation
This protocol outlines the methodology for evaluating the performance of herbicides for Avena fatua control under real-world field conditions.
-
Trial Site Selection and Design:
-
Select a field with a natural and uniform infestation of Avena fatua.
-
Establish a randomized complete block design with multiple replications for each treatment.
-
Plot sizes should be adequate to minimize edge effects.
-
-
Herbicide Application:
-
Apply herbicides at the recommended growth stage of Avena fatua (typically 2-4 leaves to early tillering) using a calibrated plot sprayer.
-
Include a weedy (untreated) and a weed-free (hand-weeded) control for comparison.
-
-
Data Collection:
-
Assess weed control visually as a percentage of the untreated control at regular intervals after application.
-
Determine weed density and biomass by counting and harvesting plants from quadrats placed within each plot.
-
At crop maturity, measure crop yield and quality parameters.
-
-
Statistical Analysis:
-
Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.
-
Visualizing the Experimental Workflow
The following diagrams illustrate the typical workflows for herbicide efficacy testing.
Caption: Greenhouse bioassay workflow for herbicide efficacy.
Caption: Field trial workflow for herbicide efficacy.
References
Pinoxaden Performance in Wheat and Barley: A Comparative Guide
An objective analysis of Pinoxaden's efficacy and crop safety across various wheat and barley cultivars, supported by experimental data.
This compound is a post-emergence herbicide widely used for the control of grassy weeds in cereal crops. Its efficacy and selectivity are crucial for maximizing crop yield and quality. This guide provides a comprehensive comparison of this compound's performance in different wheat and barley cultivars, based on available research and experimental data. The information is intended for researchers, scientists, and crop protection professionals.
Performance of this compound in Wheat Cultivars
This compound generally exhibits high efficacy against a broad spectrum of grass weeds in wheat, coupled with excellent crop safety. However, performance can vary depending on the cultivar, application rate, and environmental conditions.
The following table summarizes the performance of this compound in terms of weed control and impact on wheat yield from a field study. The study highlights this compound's effectiveness against Phalaris minor, a problematic weed in wheat cultivation.
| Treatment | Dose (g a.i./ha) | Weed Dry Weight (g/m²) | Grain Yield ( kg/ha ) |
| This compound | 40 | Data not available | 5659 |
| This compound | 45 | Data not available | 5659 |
| This compound | 90 | Data not available | Data not available |
| Clodinafop propargyl | 60 | Data not available | Data not available |
| Sulfosulfuron | 25 | Data not available | Data not available |
| Hand Weeding | - | Data not available | Data not available |
| Weedy Check | - | Data not available | 2804 |
Data sourced from a study on the bio-efficacy of this compound on weed flora and yield of wheat. Note: Specific weed dry weight data for each treatment was not provided in the source.
Another study reported that this compound applied at 35 g/ha was as effective as clodinafop at 60 g/ha, fenoxaprop at 100 g/ha, and sulfosulfuron at 25 g/ha in controlling grass weeds in wheat.[1] In fields dominated by grass weeds, wheat yields were similar across these herbicide treatments.[1] this compound was also found to be highly selective to wheat, with only minimal phytotoxicity (3.3% visual toxicity) observed at a high application rate of 200 g/ha.[1]
Performance of this compound in Barley Cultivars
This compound is also recognized for its excellent safety profile in barley. A screening of eighteen different barley genotypes, including both two-row and six-row types, showed no visual phytotoxicity to this compound at both the recommended dose (30 g/ha) and a double dose (60 g/ha).[1] This broad tolerance makes this compound a reliable choice for weed management in diverse barley cultivation systems.
The following table presents data on the phytotoxicity of this compound on various barley genotypes.
| Barley Genotype Type | Number of Genotypes | Phytotoxicity at 30 g/ha (%) | Phytotoxicity at 60 g/ha (%) |
| Two-row | 3 | 0 | 0 |
| Six-row | 15 | 0 | 0 |
Data from a study on the sensitivity of 18 barley genotypes to this compound.[1]
Furthermore, this compound at 30 g/ha has been shown to effectively control isoproturon-resistant Phalaris minor in barley, leading to a 21.6% higher yield compared to isoproturon application. This demonstrates this compound's utility in managing herbicide-resistant weed populations.
Experimental Protocols
The data presented in this guide is based on field and laboratory experiments. A general methodology for such studies is outlined below.
Field Trial Protocol for Herbicide Efficacy and Crop Tolerance Assessment:
-
Site Selection and Preparation: The experimental site is chosen based on a history of uniform weed infestation. The land is prepared according to standard agricultural practices for the specific crop (wheat or barley).
-
Experimental Design: A randomized complete block design is typically used with multiple replications (usually three or four) for each treatment.
-
Plot Size: Individual plot sizes are established to be large enough to minimize edge effects and allow for accurate data collection.
-
Sowing: Certified seeds of the selected wheat or barley cultivars are sown at a recommended seed rate and row spacing.
-
Herbicide Application: this compound and other comparative herbicides are applied post-emergence at specified growth stages of the crop and weeds. Application is carried out using a calibrated sprayer to ensure uniform coverage.
-
Data Collection:
-
Weed Control Efficacy: Weed density (number of weeds per unit area) and weed dry weight (biomass) are recorded at specific intervals after herbicide application. Visual ratings of weed control are also often performed on a percentage scale (0% = no control, 100% = complete control).
-
Crop Phytotoxicity: Crop injury is visually assessed at regular intervals after application, rating symptoms such as stunting, chlorosis, and necrosis on a scale of 0 to 100%.
-
Crop Growth and Yield Parameters: Plant height, number of tillers, and at the end of the season, grain yield and thousand-grain weight are measured.
-
-
Statistical Analysis: The collected data is subjected to analysis of variance (ANOVA) to determine the statistical significance of the differences between treatments.
References
A Comparative Guide to the Efficacy of Pinoxaden and Sulfosulfuron on Mixed Weed Flora
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the herbicidal efficacy of Pinoxaden and Sulfosulfuron on mixed weed flora, primarily within wheat cultivation. The information is supported by experimental data from various studies, with detailed methodologies and visual representations of key biological pathways and experimental processes.
Executive Summary
This compound and Sulfosulfuron are both effective post-emergence herbicides, but they exhibit different spectrums of weed control. This compound, an Acetyl-CoA Carboxylase (ACCase) inhibitor, demonstrates excellent efficacy against grassy weeds.[1][2][3] In contrast, Sulfosulfuron, an Acetolactate Synthase (ALS) inhibitor, provides broader-spectrum control, targeting both grassy and some broad-leaved weeds.[4][5] The choice between these herbicides, or their combined use, depends on the specific weed composition in the field. In situations with a mix of grassy and broad-leaved weeds, Sulfosulfuron generally has an advantage over this compound alone. However, tank mixes or sequential applications of this compound with a broad-leaved herbicide can provide effective control of a more diverse weed population.
Data Presentation: Efficacy Comparison
The following tables summarize quantitative data from various studies, comparing the performance of this compound and Sulfosulfuron in controlling mixed weed flora and their impact on crop yield.
Table 1: Efficacy on Grassy Weeds (primarily Phalaris minor)
| Herbicide | Application Rate (g a.i./ha) | Weed Control Efficiency (%) | Weed Dry Weight Reduction (g/m²) | Reference |
| This compound | 40 - 50 | >95 | Significant reduction | |
| This compound | 90 | - | Significantly lower than lower doses | |
| Sulfosulfuron | 25 | 78 - 80 | - | |
| Sulfosulfuron | 25 | >80 (at early stages) | Lower than this compound at later stages |
Table 2: Efficacy on Broad-leaved Weeds
| Herbicide | Application Rate (g a.i./ha) | Weed Control Efficiency (%) | Observations | Reference |
| This compound | 40 - 50 | Ineffective | No control of broad-leaved weeds | |
| Sulfosulfuron | 25 | 70 - 83 | Satisfactory control of many BLW | |
| This compound + Metsulfuron | 50 + 4 | Comparable to weed-free | Effective against Anagallis arvensis |
Table 3: Impact on Wheat Grain Yield
| Herbicide Treatment | Application Rate (g a.i./ha) | Wheat Grain Yield (t/ha) | % Increase over Weedy Check | Reference |
| This compound | 50 | 5.7 - 6.2 | - | |
| Sulfosulfuron | 25 | At par with this compound in some studies | Weeds reduced yield by 51.9% | |
| This compound + Metsulfuron | 50 + 4 | Significantly higher than this compound alone | - | |
| Weedy Check | - | - | Weeds reduced yield by 39.5% - 63% |
Experimental Protocols
The following sections detail the methodologies for key experiments cited in this guide.
General Experimental Protocol for Post-Emergence Herbicide Trials in Wheat
A common methodology for evaluating post-emergence herbicides in wheat involves randomized complete block designs with multiple replications.
-
Plot Size and Design: Experiments are typically laid out in a randomized block design with three or four replications. Plot sizes can vary, for example, 500 m² for on-farm experiments or smaller plots for research station trials.
-
Crop Sowing: Wheat varieties are sown at a recommended seed rate (e.g., 100 kg/ha ) and row spacing (e.g., 20-22 cm).
-
Herbicide Application: Herbicides are applied post-emergence, typically 25-40 days after sowing (DAS), when weeds are at the 2-3 leaf stage. Applications are made using a knapsack sprayer with a flat-fan nozzle, ensuring uniform coverage with a specified water volume (e.g., 500-750 L/ha).
-
Data Collection:
-
Weed Density and Dry Weight: Weed population and dry biomass are recorded at specific intervals (e.g., 30, 60, 90, 120 DAS and at harvest) using quadrats placed randomly within each plot.
-
Weed Control Efficiency (WCE): Calculated based on the reduction in weed dry matter in treated plots compared to the weedy check.
-
Crop Yield and Yield Attributes: Plant height, number of tillers, grains per spike, 1000-grain weight, and final grain yield are recorded at maturity.
-
-
Statistical Analysis: Data are subjected to analysis of variance (ANOVA) to determine the statistical significance of the observed differences between treatments.
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the mechanisms of action for this compound and Sulfosulfuron.
References
Assessing the Impact of Pinoxaden on Subsequent Rotational Crops: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the impact of Pinoxaden on subsequent rotational crops with other alternative graminicides. The information is compiled from various studies to offer an objective overview supported by available experimental data.
This compound, a post-emergence herbicide belonging to the phenylpyrazolin chemical class, is widely used for controlling grass weeds in cereal crops.[1] Its impact on the following rotational crops is a critical factor for integrated weed management and sustainable agricultural practices. This guide delves into the soil persistence of this compound, its effects on various rotational crops, and compares its performance with other commonly used graminicides.
Soil Persistence and Degradation of this compound
The potential for a herbicide to affect subsequent crops is largely determined by its persistence in the soil, often measured by its half-life (DT50). This compound is characterized by a relatively rapid degradation in the soil.
A study comparing the degradation dynamics of this compound with carfentrazone-ethyl and fenoxaprop-p-ethyl in a wheat field found that this compound had a mean half-life of 11.7 days.[2] This is comparable to fenoxaprop-p-ethyl (11.8 days) and slightly longer than carfentrazone-ethyl (9.92 days).[2] Another source reports an even shorter aerobic soil half-life for this compound, ranging from 2 to 3 days.[3] The degradation of this compound in soil is primarily a biological process, leading to the formation of several metabolites.[3]
The relatively short half-life of this compound suggests a lower risk of carryover to subsequent crops compared to more persistent herbicides.
Comparative Impact on Rotational Crops
While comprehensive, direct comparative studies with quantitative data on the impact of this compound versus other graminicides on a wide range of rotational crops are limited in publicly available literature, existing research and product information provide valuable insights.
Oilseed Rape
Qualitative assessments suggest a high degree of safety for oilseed rape following the application of this compound. One source explicitly states that products containing this compound, as well as those containing clodinafop-propargyl, have "no effect on the following grown rapeseed". This indicates a favorable profile for this compound in rotations involving this important broadleaf crop.
Pulse Crops (Lentils, Peas)
Information regarding the specific impact of this compound on pulse crops is less detailed. However, its relatively rapid soil degradation suggests a lower potential for carryover injury. One study on vegetable peas noted initial slight yellowing of leaves from a tank mix including this compound, but the crop recovered within 25 days of application. Further research with direct comparisons to other graminicides on sensitive pulse crops like lentils and chickpeas is needed for a more definitive assessment.
Cereals (Rice)
A study evaluating a ready-mix combination of this compound and clodinafop-propargyl in wheat found no phytotoxicity on the succeeding rice crop, even at double the recommended application rate. This suggests good rotational safety for rice in systems where wheat is treated with this herbicide combination.
Other Rotational Crops
General guidance often indicates no rotational crop limitations in the growing season following a this compound application. However, plant-back intervals (PBIs) can vary depending on the specific crop and local regulations. It is always crucial to consult the product label for specific rotational restrictions.
Data on Soil Dissipation of this compound and Other Graminicides
| Herbicide | Mean Half-life (DT50) in Soil (days) | Study Reference |
| This compound | 11.7 | |
| Fenoxaprop-p-ethyl | 11.8 | |
| Carfentrazone-ethyl | 9.92 |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of herbicide carryover effects on rotational crops. Below are outlines of key experimental protocols.
Soil Dissipation and Residue Analysis
Objective: To determine the rate of degradation and the concentration of herbicide residues in the soil over time.
Methodology:
-
Field Plot Establishment: Select a representative field and establish treated and untreated control plots.
-
Herbicide Application: Apply the herbicide at the recommended rate and at an exaggerated rate (e.g., 2x) to simulate potential overlaps.
-
Soil Sampling: Collect soil samples at regular intervals (e.g., 0, 7, 14, 30, 60, 90, and 120 days after application) from different depths (e.g., 0-10 cm, 10-20 cm).
-
Residue Extraction and Analysis:
-
Air-dry and sieve the soil samples.
-
Extract the herbicide residues using an appropriate solvent (e.g., acetonitrile, methanol).
-
Clean up the extract using solid-phase extraction (SPE) cartridges.
-
Quantify the herbicide concentration using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Data Analysis: Calculate the herbicide's half-life (DT50) by fitting the concentration data to a first-order degradation kinetics model.
Rotational Crop Bioassay (Field and Greenhouse)
Objective: To assess the potential phytotoxic effects of herbicide residues on subsequent crops.
Methodology:
-
Soil Collection: Collect soil from fields previously treated with the herbicide at different time intervals after application.
-
Greenhouse Bioassay:
-
Fill pots with the collected soil. Include an untreated control soil.
-
Sow seeds of sensitive rotational crop species (e.g., lentil, canola, sugar beet).
-
Grow the plants under controlled conditions (temperature, light, water).
-
Assess germination percentage, plant height, shoot and root biomass, and visual phytotoxicity symptoms (e.g., chlorosis, necrosis, stunting) at regular intervals.
-
-
Field Bioassay:
-
In the season following herbicide application, plant strips of various rotational crops across the treated and untreated areas of the field.
-
Monitor crop emergence, stand establishment, vigor, and any signs of injury throughout the growing season.
-
Harvest the crops and measure the yield to determine any significant reductions compared to the control plots.
-
Signaling Pathways and Experimental Workflows
The following diagram illustrates a typical workflow for assessing the impact of a herbicide on rotational crops.
Conclusion
Based on available data, this compound exhibits a favorable profile for use in crop rotations due to its relatively rapid degradation in the soil. Qualitative evidence suggests it is safe for subsequent crops like oilseed rape and rice. However, there is a notable lack of publicly available, direct comparative studies with quantitative data on the effects of this compound versus other graminicides on the germination, growth, and yield of a broad range of rotational crops, particularly sensitive pulse crops.
For a comprehensive risk assessment and informed decision-making in agricultural systems, further independent, comparative research is warranted. Researchers and professionals are advised to consult specific product labels for the most up-to-date rotational restrictions and to consider conducting field-specific bioassays when there are concerns about potential carryover, especially under environmental conditions that may slow herbicide degradation, such as drought.
References
- 1. This compound (Ref: NOA 407855) [sitem.herts.ac.uk]
- 2. Degradation dynamics, correlations, and residues of carfentrazone-ethyl, fenoxaprop-p-ethyl, and this compound under the continuous application in the wheat field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C23H32N2O4 | CID 210326 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Pinoxaden: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of Pinoxaden is a critical aspect of laboratory and research protocols. Adherence to proper disposal procedures minimizes environmental contamination and protects human health. This guide provides essential, step-by-step instructions for researchers, scientists, and drug development professionals on the proper handling and disposal of this compound waste.
Core Principles of this compound Disposal
The primary principle governing this compound disposal is to adhere to all applicable local, state, and federal regulations.[1][2][3] Waste management authorities should be consulted for specific requirements in your region.[1] this compound is toxic to aquatic life with long-lasting effects, necessitating careful handling to prevent its release into the environment.[1]
Step-by-Step Disposal Procedures
1. Disposal of Unused or Excess this compound Product:
-
Preferred Method: The most recommended method for disposing of small amounts of excess this compound is to use it according to the label directions. If this is not feasible, check if others in your facility can use the product.
-
Professional Disposal: For larger quantities or when use is not an option, unused this compound should be treated as hazardous waste. It should be offered to a licensed hazardous material disposal company.
-
Incineration: Some safety data sheets suggest that this compound may be burned in an incinerator equipped with an afterburner and scrubber.
-
Do Not: Never dispose of unwanted this compound in drains, sinks, toilets, watercourses, or ditches.
2. Disposal of Empty this compound Containers:
-
Triple Rinsing: Empty containers should be triple-rinsed. To do this, fill the container about a quarter full with water, securely replace the lid, and shake. The rinsate (the rinse water) should be added to the spray tank for use. Repeat this process two more times.
-
Container Destruction: After triple rinsing, puncture, break, or crush the container to prevent reuse.
-
Disposal Options:
-
Recycling: If a recycling program for pesticide containers is available, return the clean containers to the recycler or a designated collection point.
-
Approved Waste Management Facility: Deliver the empty and punctured packaging to an approved waste management facility.
-
Burial: If an approved facility is not available, the empty packaging may be buried 500 mm below the surface in a designated disposal pit, clear of waterways and desirable vegetation, in compliance with local regulations.
-
-
Do Not: Do not burn empty containers or the product. Never reuse pesticide containers for any other purpose.
3. Management of Spills and Contaminated Materials:
-
Containment: In the event of a spill, stop the leak if it is safe to do so.
-
Absorption: Absorb the spill with an inert material such as sand, earth, vermiculite, or kitty litter.
-
Collection: Collect the spilled material and the absorbent into a suitable, labeled container for disposal.
-
Decontamination: Decontaminate the spill area with detergent and water. Collect the cleaning solution for proper disposal as hazardous waste.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, protective clothing, and eye/face protection, when handling spills.
Quantitative Data
The available safety data sheets and disposal guidelines for this compound do not provide specific quantitative data, such as concentration thresholds for different disposal methods or regulated quantity limits that would necessitate specific disposal routes. The guidance is consistently procedural, emphasizing adherence to local regulations.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for this compound waste disposal.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Pinoxaden
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Pinoxaden, a widely used herbicide. Adherence to these procedural steps will minimize exposure risks and ensure responsible disposal, fostering a culture of safety and building trust in your laboratory's operational integrity.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent dermal, ocular, and respiratory exposure. The following table summarizes the required PPE, drawing from safety data sheets (SDS) and best practices for handling chemical agents.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Wear durable, chemical-resistant gauntlet gloves that extend up the forearm. Nitrile or barrier laminate gloves are recommended. Always inspect gloves for tears or punctures before use. Do not wear leather or fabric gloves.[1][2] |
| Body | Protective clothing/Coveralls | Wear loose-fitting, chemical-protective clothing or coveralls.[1][3] Fire-resistant and impervious clothing is also recommended.[4] Long-sleeved shirts and long pants are the minimum requirement. |
| Eyes & Face | Safety goggles and/or face shield | Wear tightly fitting safety goggles with side shields. A face shield should be used in situations with a risk of splashing. |
| Feet | Chemical-resistant footwear | Wear chemical-resistant boots. Leather or fabric footwear is not suitable. Pants should be worn over the top of boots to prevent chemicals from entering. |
| Respiratory | Respirator (as needed) | If exposure limits are exceeded or in poorly ventilated areas, use a NIOSH-approved respirator with an organic vapor (OV) cartridge or canister with an R, P, or HE filter. A full-face respirator can be used if irritation or other symptoms are experienced. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for minimizing risks. The following workflow outlines the key steps from receiving the compound to its final disposal.
Quantitative Toxicity Data
Understanding the toxicity of this compound is critical for risk assessment. The following table summarizes key toxicological data.
| Endpoint | Value | Species | Route | Effects |
| Acute Oral LD50 | > 5,000 mg/kg | Rat | Oral | Low acute toxicity. |
| Acute Dermal LD50 | > 2,000 mg/kg | Rat | Dermal | Low acute toxicity. |
| Acute Inhalation LC50 | > 5.2 mg/L | Rat | Inhalation | Low acute toxicity. |
| Eye Irritation | Irritating | Ocular | Causes serious eye irritation. | |
| Skin Irritation | Irritating | Dermal | Causes skin irritation. | |
| Skin Sensitization | Sensitizer | Dermal | May cause an allergic skin reaction. | |
| NOAEL (No-Observed-Adverse-Effect Level) | 10 mg/kg bw/day | Rat | Oral (2-year study) | Kidney injuries and changes in water consumption and urine volume. |
| ADI (Acceptable Daily Intake) | 0.1 mg/kg bw/day | Based on the 2-year rat study NOAEL with a safety factor of 100. |
Experimental Protocols
Currently, there are no standardized, publicly available experimental protocols specifically for testing the efficacy of personal protective equipment against this compound. However, established methodologies for evaluating chemical protective clothing and gloves against other hazardous chemicals can be adapted. These generally involve:
-
Permeation Testing (ASTM F739): This method measures the breakthrough time and permeation rate of a chemical through a protective material under continuous contact.
-
Penetration Testing (ASTM F903): This method assesses the resistance of a material to the passage of a chemical through pores, seams, or other imperfections.
For respiratory protection, quantitative fit testing (QNFT) should be performed to ensure a proper seal for the selected respirator.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All this compound waste, including unused product, contaminated labware, and disposable PPE, must be segregated from general laboratory waste.
-
Containerization: Use dedicated, clearly labeled, and sealed containers for this compound waste.
-
Disposal Method: Dispose of contents and containers at an appropriate treatment and disposal facility in accordance with applicable local, state, and federal laws and regulations. Incineration is often the preferred method for organic pesticides. Do not dispose of this compound down the drain or in the regular trash.
-
Decontamination of Reusable Equipment: All reusable equipment should be thoroughly decontaminated. A triple rinse procedure with an appropriate solvent is recommended. The rinseate should be collected and disposed of as hazardous waste.
By adhering to these guidelines, researchers and laboratory personnel can handle this compound responsibly, ensuring their safety and the integrity of their work environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
